molecular formula C8H9NS B1219598 3,4-Dihydro-2H-1,4-benzothiazine CAS No. 3080-99-7

3,4-Dihydro-2H-1,4-benzothiazine

Cat. No.: B1219598
CAS No.: 3080-99-7
M. Wt: 151.23 g/mol
InChI Key: YBBLSBDJIKMXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1,4-benzothiazine (CAS 3080-99-7) is a versatile benzothiazine derivative that serves as an important raw material and intermediate in organic synthesis . This heterocyclic compound, characterized by a benzene ring fused with a thiazine ring containing both nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities . Researchers utilize this core structure to develop novel compounds with potential pharmacological properties, including antimicrobial , antipsychotropic, antiviral, antithyroid, antifungal, antitubercular, antioxidant, and anti-inflammatory activities . Its significance is highlighted by its role as a precursor to various biologically active molecules and its application in the fields of dyes and ultraviolet absorbers . Specific research has demonstrated its value as a building block for designing potent antibacterial agents, such as 1,4-benzothiazine-3-one containing derivatives that act as dual inhibitors of Staphylococcus aureus and show promise in inhibiting biofilm formation on medical devices like urinary catheters . The compound's mechanism of action in derived molecules can involve targeted enzyme inhibition; for instance, some bisamide derivatives are designed to target bacterial peptide deformylase (PDF), a key enzyme in bacterial protein synthesis and biofilm formation . As a key synthetic intermediate, it is commonly synthesized from 2-aminothiophenol and can be further functionalized to create a diverse array of complex molecular structures for drug discovery and development . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLSBDJIKMXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184811
Record name 2,3-Dihydro-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3080-99-7
Record name 2,3-Dihydro-1,4-benzothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003080997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,4-dihydro-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3,4-dihydro-2H-1,4-benzothiazine. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to phenothiazines, suggesting a wide range of potential pharmacological activities. This document details a common synthetic protocol, presents a consolidated summary of its characterization data, and explores its potential biological relevance, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a benzene ring fused to a dihydrothiazine ring. This structural motif is a key component in a variety of biologically active molecules. The structural resemblance to phenothiazines, a class of drugs known for their antipsychotic and other central nervous system activities, has made 1,4-benzothiazine and its derivatives attractive targets for synthesis and pharmacological evaluation.[1][2] Derivatives of this core structure have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][4] This guide focuses on the parent compound, providing a foundational understanding of its synthesis and physicochemical properties.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the reaction of 2-aminothiophenol with a suitable two-carbon electrophile, such as 1,2-dihaloethane. The following protocol outlines a general procedure for this synthesis.

Experimental Protocol: Synthesis from 2-Aminothiophenol and 1,2-Dibromoethane

Materials:

  • 2-Aminothiophenol

  • 1,2-Dibromoethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-aminothiophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • To this suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 2-Aminothiophenol Heating Heating (80-90°C) Reactant1->Heating Reactant2 1,2-Dibromoethane Reactant2->Heating Base K₂CO₃ (Base) Base->Heating Solvent DMF (Solvent) Solvent->Heating Stirring Stirring (12-24h) Heating->Stirring Extraction Extraction with Ethyl Acetate Stirring->Extraction Washing Washing with Brine Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the expected quantitative data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom No. ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
2~3.15 - 3.25t~5-6~28.5
3~3.50 - 3.60t~5-6~45.0
4a---~145.0
5~6.95 - 7.05d~7-8~122.0
6~6.75 - 6.85t~7-8~118.0
7~7.05 - 7.15t~7-8~125.0
8~6.60 - 6.70d~7-8~115.0
8a---~120.0
NH~3.80 - 4.00br s--

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-HStretching3350 - 3450Medium
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 2960Medium
C=C (aromatic)Stretching1580 - 1600, 1450 - 1500Medium to Strong
C-N (aliphatic)Stretching1200 - 1300Medium
C-SStretching600 - 800Weak to Medium
Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₈H₉NS
Molecular Weight 151.23 g/mol
[M]⁺ (m/z) 151
Key Fragment Ions (m/z) 136 ([M-CH₃]⁺), 122 ([M-C₂H₅]⁺), 108 ([M-C₂H₅N]⁺), 77 ([C₆H₅]⁺)

Note: Fragmentation patterns can vary depending on the ionization method used.

Potential Biological Signaling Pathways

The structural analogy of this compound to phenothiazines suggests potential interactions with central nervous system targets, particularly dopamine receptors.[5] Phenothiazines are known to act as antagonists at dopamine D2 receptors, a key mechanism in their antipsychotic effects. While the specific activity of the unsubstituted this compound on these receptors requires further investigation, it represents a promising starting point for the development of novel CNS-active agents. The diagram below illustrates the hypothetical interaction of a benzothiazine derivative with the dopamine D2 receptor signaling pathway.

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates Benzothiazine This compound (Hypothetical Antagonist) Benzothiazine->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocol and consolidated characterization data serve as a practical resource for researchers. The exploration of its potential interaction with dopamine receptors highlights its relevance in the field of drug discovery, encouraging further investigation into its pharmacological profile and the development of novel derivatives with therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,4-dihydro-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that serves as a crucial structural motif in a wide array of biologically active molecules. Its unique three-dimensional structure, arising from the fusion of a benzene ring with a partially saturated thiazine ring, imparts specific physicochemical properties that are pivotal for its role as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its biological significance, particularly in the context of anticancer drug development.

Physicochemical Properties

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NS[1][2]
Molecular Weight 151.23 g/mol [1][2][3][4]
Appearance Light yellow to brown solid[5]
Boiling Point 274.4 °C at 760 mmHg[5]
Density 1.147 g/cm³[5]
Refractive Index 1.604[5]
Flash Point 119.8 °C[5]
Melting Point N/A (Not available in cited literature)[5]

Table 2: Drug-Likeness and Solubility Parameters of this compound

PropertyValue (Predicted/Experimental)Source
pKa (most basic) Predicted: 4.5 (amine nitrogen)Computational prediction
logP (Octanol-Water Partition Coefficient) Predicted: 2.1Computational prediction
Aqueous Solubility Experimental data not available. Predicted to have low solubility in water based on logP.
Solubility in Organic Solvents Soluble in polar aprotic solvents like DMSO and acetone, and chlorinated solvents like chloroform and dichloromethane. Low solubility in ethanol.[6]

Experimental Protocols

The synthesis of the this compound core is a critical step in the development of its derivatives for various applications. Several synthetic routes have been reported, with the most common approach involving the reaction of 2-aminothiophenol with a two-carbon electrophile.

Synthesis of this compound from 2-Aminothiophenol and 1,2-Dihaloethane

This method represents a classical and straightforward approach to the synthesis of the this compound scaffold.

Reaction Scheme:

Materials:

  • 2-Aminothiophenol

  • 1,2-Dibromoethane or 1,2-dichloroethane

  • Base (e.g., Sodium ethoxide, Potassium carbonate)

  • Solvent (e.g., Ethanol, DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a stirred solution of a suitable base, such as sodium ethoxide in ethanol, under an inert atmosphere, add 2-aminothiophenol dropwise at room temperature.

  • After the addition is complete, add 1,2-dibromoethane (or 1,2-dichloroethane) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Biological Significance and Signaling Pathways

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7] Recent studies have highlighted the potential of 1,4-benzothiazine derivatives as anticancer agents that can modulate key signaling pathways involved in cancer progression.

Inhibition of the NF-κB Signaling Pathway in Cancer

The transcription factor Nuclear Factor-kappa B (NF-κB) is a crucial regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[8][9][10][11] Constitutive activation of the NF-κB pathway is a hallmark of many cancers and contributes to tumor growth and resistance to therapy.[8][9][10][11] Some 1,4-benzothiazine derivatives have been investigated for their ability to inhibit this pathway.

The canonical NF-κB signaling cascade is initiated by pro-inflammatory cytokines like TNF-α, which bind to their receptors and trigger a series of intracellular events. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation and cancer progression.[1][12][13][14][15][16]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation NF-kB NF-κB (p50/p65) Ub_Proteasome Ubiquitin/ Proteasome IkappaB->Ub_Proteasome Degradation NF-kB_n NF-κB NF-kB->NF-kB_n Translocation DNA DNA NF-kB_n->DNA Binding Target_Genes Target Genes (COX-2, iNOS) DNA->Target_Genes Transcription Benzothiazine 1,4-Benzothiazine Derivatives Benzothiazine->IKK_complex Inhibition

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of 1,4-benzothiazine derivatives.

Experimental Workflow: Anticancer Drug Screening

The evaluation of novel this compound derivatives as potential anticancer agents typically follows a standardized experimental workflow. This workflow begins with the synthesis of a library of compounds, followed by in vitro screening against cancer cell lines to determine their cytotoxic or antiproliferative activity. Promising candidates are then subjected to further mechanistic studies.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Treatment Compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Lead Compounds Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Western_Blot Western Blot (e.g., NF-κB pathway proteins) IC50->Western_Blot

Figure 2: General experimental workflow for the synthesis and anticancer screening of benzothiazine derivatives.

Conclusion

This compound represents a valuable scaffold in the field of drug discovery and development. Its physicochemical properties, combined with its synthetic accessibility, make it an attractive starting point for the design of novel therapeutic agents. The demonstrated ability of its derivatives to modulate key signaling pathways, such as the NF-κB pathway, underscores its potential in the development of new treatments for a variety of diseases, including cancer. Further research into the precise physicochemical characteristics and biological activities of the core structure and its derivatives will continue to unlock its full therapeutic potential.

References

The Rising Therapeutic Potential of 3,4-Dihydro-2H-1,4-Benzothiazines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Novel 3,4-dihydro-2H-1,4-benzothiazine compounds are emerging as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their diverse therapeutic potential, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The 1,4-benzothiazine core, a heterocyclic motif containing sulfur and nitrogen, serves as a versatile framework for the development of medicinally important molecules.[1][2] These compounds have shown promise in targeting a variety of diseases by interacting with multiple therapeutic targets and employing diverse mechanisms of action to impede disease progression.[1]

Anticancer Activity: A Multi-Faceted Approach

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and glioblastoma.[1][3][4]

One notable derivative, propyl 3-methyl-3,4-dihydro-2H-benzo[b][5][6]thiazine-2-carboxylate (3c), has demonstrated significant activity against the A-549 lung cancer cell line.[1] This compound effectively suppresses cancer cell proliferation and migration and downregulates the expression of several pro-inflammatory genes such as IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α.[1] Molecular docking studies suggest a high binding affinity of this compound for IL-8.[1]

Furthermore, novel 12(H)-quino[3,4-b][5][6]benzothiazine derivatives have shown antiproliferative activity against SNB-19 (glioblastoma) and C-32 (amelanotic melanoma) cancer cell lines.[3][7] The introduction of aminoalkyl substituents at the thiazine nitrogen atom has been found to enhance their anticancer activity.[3] The proposed mechanism of action for some of these compounds involves intercalation with DNA, a mode of action similar to that of anthracycline antibiotics.[3]

Quantitative Data: Anticancer Activity
CompoundCell LineActivityIC50 / ConcentrationReference
Propyl 3-methyl-3,4-dihydro-2H-benzo[b][5][6]thiazine-2-carboxylate (3c)A-549 (Lung)Most active in seriesNot specified[1]
12(H)-quino[3,4-b][5][6]benzothiazine derivatives (general)SNB-19, C-32Antiproliferative5.6-12.4 µg/ml[3][7]
2-Aryl-4H-3,1-benzothiazines (various derivatives)T47D (Breast)AntiproliferativeComparable to cisplatin[8]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have also exhibited significant antimicrobial properties.[5] A series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and their 3(4H)-one analogues have been synthesized and evaluated for their in vitro inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as selected fungal species.[5] Notably, key intermediates in their synthesis, chloro-substituted-2-amino-5-fluorobenzenethiols, displayed remarkable antibacterial effects against Gram-positive strains and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 µg/mL.[5]

Another study focused on N-glucosyl 1,4-benzothiazin-3-ones, which demonstrated significant antibacterial activity.[9] The evaluation of these compounds was performed against a panel of bacteria, including strains of E. coli, P. aeruginosa, S. aureus, and Acinetobacter.[9]

Quantitative Data: Antimicrobial Activity
Compound/IntermediateMicrobial Strain(s)ActivityMIC (µg/mL)Reference
Chloro-substituted-2-amino-5-fluorobenzenethiols (6a-6c)Gram-positive bacteria, FungiAntibacterial, Antifungal2 - 8[5]
7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives (4a, 4j, 4l)Bacteria, FungiAntimicrobialNot specified[5]
N-glucosyl 1,4-benzothiazin-3-ones (various)E. coli, P. aeruginosa, S. aureus, AcinetobacterAntibacterial62.5 - >250[9]
Substituted 4H-1,4-benzothiazines (various)E. coli, B. subtilis, S. griseus, F. oxysporum, A. niger, R. stoloniferAntibacterial, Antifungal41 - 158[10]

Enzyme Inhibition: Targeting Key Pathological Pathways

The therapeutic potential of this compound derivatives extends to the inhibition of specific enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, novel 2H-benzo[b][5][6]thiazin-3(4H)-one derivatives hybridized with thiadiazole have been identified as potent acetylcholinesterase inhibitors.[11][12] Compounds 3i and 3j from this series exhibited significant inhibitory activity against AChE with IC50 values of 0.027 µM and 0.025 µM, respectively, which are comparable to the reference drug donepezil (IC50 = 0.021 µM).[11][12] These compounds also demonstrated antioxidant effects and promising in vitro blood-brain barrier permeability.[11][12]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A new class of selective inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated drug target for malaria, has been discovered in 3,4-dihydro-2H,6H-pyrimido[1,2-c][5][11]benzothiazin-6-imine derivatives.[13] These compounds showed inhibitory activity against PfDHODH at sub-micromolar to low-micromolar concentrations and displayed low toxicity to human cell lines, making them a promising starting point for the development of new antimalarial drugs.[13]

Aldose Reductase Inhibition

Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide have been identified as a novel class of potent and selective aldose reductase inhibitors, with IC50 values ranging from 0.032 to 0.975 µM.[14] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications.

Monoamine Oxidase (MAO) Inhibition

New 2,1-benzothiazine derivatives have been synthesized and investigated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes involved in the metabolism of neurotransmitters.[15][16] Some of these compounds exhibited potent inhibitory activity in the lower micromolar range, suggesting their potential for the treatment of depression and other neurological disorders.[15][16]

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeActivityIC50Reference
2H-Benzo[b][5][6]thiazin-3(4H)-one-thiadiazole hybrids (3i, 3j)Acetylcholinesterase (AChE)Inhibition0.027 µM, 0.025 µM[11][12]
3,4-dihydro-2H,6H-pyrimido[1,2-c][5][11]benzothiazin-6-imine derivativesP. falciparum Dihydroorotate Dehydrogenase (PfDHODH)Selective InhibitionSub-micromolar to low-micromolar[13]
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide acetic acid derivativesAldose ReductasePotent Inhibition0.032 - 0.975 µM[14]
2,1-Benzothiazine derivatives (9e, 9h)Monoamine Oxidase A & B (MAO-A, MAO-B)Potent Inhibition1.04 µM (MAO-A), 1.03 µM (MAO-B)[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of this compound compounds.

Synthesis of 2,3-disubstituted-1,4-benzothiazines

A facile and green approach for the synthesis of 2,3-disubstituted-1,4-benzothiazines involves the oxidative cycloaddition of 2-aminobenzenethiol and 1,3-dicarbonyls.[1]

Materials:

  • 2-Aminobenzenethiol

  • 1,3-Dicarbonyl compounds

  • Ceric ammonium nitrate (catalytic amount)

  • Solvent (e.g., methanol)

Procedure:

  • Dissolve 2-aminobenzenethiol and the 1,3-dicarbonyl compound in the chosen solvent.

  • Add a catalytic amount of ceric ammonium nitrate to the solution.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired 2,3-disubstituted-1,4-benzothiazine.[1]

In Vitro Antibacterial Activity Assessment

1. Gel Diffusion Method (Aromatogram): This method, as described by Vincent, is used for an initial screening of antibacterial activity.[9]

Materials:

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, Acinetobacter)

  • Nutrient agar plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile paper discs

Procedure:

  • Prepare a uniform lawn of the test bacterial strain on the surface of a nutrient agar plate.

  • Impregnate sterile paper discs with a known concentration of the synthesized compound solution.

  • Place the impregnated discs on the surface of the inoculated agar plate.

  • Incubate the plates at the appropriate temperature for a specified period.

  • Measure the diameter of the inhibition zone around each disc. The size of the zone is indicative of the antibacterial activity.[9]

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.[9][10]

Materials:

  • Bacterial strains

  • Mueller-Hinton broth (or other suitable growth medium)

  • 96-well microtiter plates

  • Synthesized compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (optional, for viability assessment)

Procedure:

  • Perform serial two-fold dilutions of the synthesized compounds in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).

  • Optionally, add MTT solution to each well to assess bacterial viability. A color change indicates viable bacteria.[9]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell line (e.g., A-549, SNB-19, C-32)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This method is a widely used colorimetric assay to determine AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthesized compounds

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.[11][12]

Visualizing the Pathways

To better understand the synthesis and mechanisms of action, the following diagrams illustrate key processes.

Synthesis_Workflow Aminothiophenol 2-Aminobenzenethiol Reaction Oxidative Cycloaddition Aminothiophenol->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Catalyst Ceric Ammonium Nitrate (Catalyst) Catalyst->Reaction Product 2,3-Disubstituted-1,4- benzothiazine Reaction->Product

Caption: General workflow for the synthesis of 2,3-disubstituted-1,4-benzothiazines.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Benzothiazine Derivatives Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate (24-72h) Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Formazan_Formation Viable cells convert MTT to Formazan MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cell viability assay.

AChE_Inhibition_Pathway AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes No_Reaction Inhibition of Hydrolysis AChE->No_Reaction Benzothiazine Benzothiazine Inhibitor Benzothiazine->AChE Binds to Substrate Acetylthiocholine (Substrate) Substrate->Hydrolysis Thiocholine Thiocholine Hydrolysis->Thiocholine Reaction Reaction Thiocholine->Reaction DTNB DTNB (Ellman's Reagent) DTNB->Reaction Yellow_Product Yellow Product (Measured) Reaction->Yellow_Product No_Reaction->Hydrolysis Prevents

Caption: Mechanism of the Ellman's method for AChE inhibition.

References

The 1,4-Benzothiazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzothiazine scaffold, a heterocyclic system featuring a benzene ring fused to a thiazine ring, has emerged as a cornerstone in medicinal chemistry.[1][2][3] This privileged structure is recognized for its versatile biological activities, making it a focal point in the design and development of novel therapeutic agents.[4][5][6] The unique conformational arrangement of the 1,4-benzothiazine core, with a characteristic fold along the nitrogen-sulfur axis, is believed to be a key contributor to its diverse pharmacological profile, which bears some resemblance to that of phenothiazines.[2] This guide provides a comprehensive overview of the 1,4-benzothiazine scaffold, encompassing its synthesis, multifaceted biological activities supported by quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Synthesis of the 1,4-Benzothiazine Core

The construction of the 1,4-benzothiazine nucleus is most commonly achieved through the cyclocondensation of 2-aminothiophenol (2-ATP) with a variety of synthons. Numerous synthetic strategies have been developed to afford a diverse range of substituted 1,4-benzothiazine derivatives.[3]

A prevalent and versatile method involves the reaction of 2-aminothiophenol with β-dicarbonyl compounds. This approach allows for the introduction of various substituents at the 2- and 4-positions of the benzothiazine ring, enabling the fine-tuning of its physicochemical and pharmacological properties. Other notable synthetic routes include the reaction of 2-ATP with α-halo ketones, acetylenic esters, and epoxides.[2][7] Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts, have also been successfully employed to enhance the efficiency and sustainability of these synthetic processes.[8]

Biological Activities of 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine scaffold has been extensively explored for a wide array of biological activities, demonstrating its potential in addressing various therapeutic challenges.

Antimicrobial Activity

Derivatives of 1,4-benzothiazine have shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacterial and fungal pathogens.[1][4][9] The mechanism of action is often attributed to the disruption of microbial cellular processes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,4-benzothiazine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
IVa Escherichia coli (MTCC 2939)58 - 158[1]
Bacillus subtilis (MTCC 441)41 - 124[1]
Streptomyces griseus (MTCC 1998)85 - 128[1]
IVb Aspergillus niger (MTCC 281)59 - 78[1]
Rhizopus stolonifer (MTCC 2591)85 - 118[1]
Compound 8bE Staphylococcus aureus6.16 ± 2.17 (MIC50)[10]
Anticancer Activity

The anticancer potential of 1,4-benzothiazine derivatives has been a major focus of research, with numerous compounds demonstrating potent cytotoxic effects against various cancer cell lines.[11][12] Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression. The table below presents the half-maximal inhibitory concentration (IC50) values for representative 1,4-benzothiazine and related benzothiazole derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3c A-549 (Lung Cancer)Not explicitly quantified, but most active in the series[12]
Compound 2a SNB-19 (Glioblastoma)0.23 - 2.1[13]
Benzothiazole A HepG2 (Hepatocellular Carcinoma)56.98 (24h), 38.54 (48h)[14]
Benzothiazole B HepG2 (Hepatocellular Carcinoma)59.17 (24h), 29.63 (48h)[14]
Anti-inflammatory Activity

1,4-Benzothiazine derivatives have also been investigated for their anti-inflammatory properties.[15][16] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and cytokines. The following table summarizes the in vitro anti-inflammatory activity of selected benzothiazole derivatives, a closely related class of compounds.

Compound IDAssayInhibition (%) at 100 µg/mLReference
3a Protein denaturation78.34[16]
3c Protein denaturation75.12[16]
3d Protein denaturation72.35[16]
4a Protein denaturation85.23[16]
5b Protein denaturation71.45[16]
Diclofenac Sodium Protein denaturation92.11[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of Substituted 4H-1,4-Benzothiazines[8]

Materials:

  • Substituted 2-aminobenzenethiol (10 mmol)

  • Hydrazine hydrate (1 mmol)

  • Dimethylformamide (DMF, 5 mmol)

  • β-diketone or β-ketoester (10 mmol)

  • Ethanol

  • Crushed ice

Procedure:

  • A mixture of substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol) as an energy transfer medium is exposed to microwave irradiation for 30 seconds.

  • To the reaction mixture, add the β-diketone or β-ketoester (10 mmol).

  • Expose the mixture to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the solid that separates out, wash it with 50% ethanol, and crystallize it from ethanol to obtain the final product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[1]

Materials:

  • Synthesized 1,4-benzothiazine compounds

  • Bacterial and fungal strains (e.g., E. coli, B. subtilis, A. niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Serially dilute the stock solutions in the appropriate broth in 96-well microtiter plates to achieve a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain.

  • Add the microbial inoculum to each well of the microtiter plates.

  • Include positive control wells (broth with inoculum and standard antimicrobial agent) and negative control wells (broth with inoculum and DMSO without any compound).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Cell Viability Assay: MTT Assay[6][13]

Materials:

  • Cancer cell line of interest (e.g., A-549)

  • Complete cell culture medium

  • Synthesized 1,4-benzothiazine compounds

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms

The biological effects of 1,4-benzothiazine derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. Several studies on related benzothiazole compounds suggest that they can exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[17]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation IkB_NFkB->NFkB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Proteasome->IkB Degraded IκB DNA DNA Nucleus_NFkB->DNA Binding Benzothiazine 1,4-Benzothiazine Derivatives Benzothiazine->IKK_complex Inhibition Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

NF-κB signaling pathway and the inhibitory action of 1,4-benzothiazines.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in regulating cell proliferation, differentiation, and apoptosis.[2][11] This pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Dysregulation of the MAPK pathway is a common feature in many cancers. Some bioactive compounds exert their anticancer effects by modulating the activity of MAPK signaling.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors & Mitogens Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Nucleus_ERK ERK ERK->Nucleus_ERK Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus_ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Responses (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Gene Expression Benzothiazine 1,4-Benzothiazine Derivatives Benzothiazine->Raf Modulation Benzothiazine->MEK Modulation Benzothiazine->ERK Modulation HTS_Workflow Compound_Library 1,4-Benzothiazine Derivative Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Assay_Development Assay Development & Optimization Assay_Development->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active Compounds ('Hits') IC50_Determination IC50/EC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary & Orthogonal Assays IC50_Determination->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Validated Hits

References

Navigating the Structural Maze: A Technical Guide to the NMR Elucidation of 3,4-dihydro-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of pharmaceutical and materials science, the precise determination of molecular structure is paramount. For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unraveling the complexities of novel compounds. This technical guide provides an in-depth exploration of the structural elucidation of the core heterocyclic scaffold, 3,4-dihydro-2H-1,4-benzothiazine, using a suite of NMR techniques. This document serves as a comprehensive resource, detailing experimental protocols, data interpretation, and visualization of the analytical workflow.

The Core Structure: this compound

The this compound ring system is a key pharmacophore found in a variety of biologically active compounds. Its structural characterization is a critical step in the development of new therapeutic agents and advanced materials. NMR spectroscopy provides a powerful, non-destructive method to probe the atomic connectivity and stereochemistry of this important heterocyclic motif.

Deciphering the Code: 1D and 2D NMR Approaches

The structural elucidation of this compound relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While ¹H NMR provides information on the proton environments and their scalar couplings, ¹³C NMR reveals the carbon framework of the molecule. For an unambiguous assignment of all proton and carbon signals, two-dimensional correlation techniques are essential.

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically over two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically two or three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Data Presentation: A Clear and Concise Summary

To facilitate a clear understanding and comparison of the NMR data, the following tables summarize the expected ¹H and ¹³C chemical shifts for the unsubstituted this compound core. Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.1 - 3.3t~5-7
H-3~3.5 - 3.7t~5-7
H-4 (NH)~4.0 - 5.0br s-
H-5~6.9 - 7.1d~7-9
H-6~6.6 - 6.8t~7-8
H-7~7.0 - 7.2t~7-8
H-8~6.8 - 7.0d~7-9

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
C-2~25 - 30
C-3~45 - 50
C-4a~120 - 125
C-5~125 - 130
C-6~115 - 120
C-7~120 - 125
C-8~118 - 122
C-8a~140 - 145

Experimental Protocols: A Step-by-Step Guide

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key NMR experiments used in the structural elucidation of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter to avoid broadening of the NMR signals.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR data processing.

4. 2D NMR (COSY, HSQC, HMBC):

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequences: Standard gradient-selected pulse sequences for COSY, HSQC, and HMBC.

  • Spectral Width: Optimized for the ¹H and ¹³C chemical shift ranges.

  • Number of Increments (t₁ dimension): Typically 256-512 for good resolution.

  • Number of Scans per Increment: 2-16 scans, depending on the experiment and sample concentration.

  • Data Processing: 2D Fourier transformation, phase correction, and baseline correction in both dimensions.

Visualizing the Connections: A Graphviz Workflow

To visually represent the logical flow of the structural elucidation process, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Analysis Data_Processing Spectral Processing & Interpretation TwoD_NMR->Data_Processing Structure_Determination Final Structure Confirmation Data_Processing->Structure_Determination Correlation Analysis

Caption: Experimental workflow for NMR-based structural elucidation.

nmr_correlation_pathway cluster_1d 1D NMR cluster_2d 2D NMR Correlations H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Multi-Bond) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure Proton Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Molecular Skeleton

Caption: Logical relationships in 2D NMR correlation analysis.

This technical guide provides a foundational understanding of the application of NMR spectroscopy for the structural elucidation of this compound. By following the detailed protocols and utilizing the provided data as a reference, researchers can confidently and accurately characterize this and related heterocyclic systems, accelerating the pace of discovery in drug development and materials science.

Mass Spectrometry Analysis of Synthesized Benzothiazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of mass spectrometry for the characterization and analysis of synthesized benzothiazine derivatives. Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine ring. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of these newly synthesized compounds. This guide details the common mass spectrometric techniques, experimental protocols, data interpretation, and the biological context of benzothiazine derivatives.

Introduction to Mass Spectrometry of Benzothiazine Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of synthesized benzothiazine derivatives, MS is crucial for:

  • Molecular Weight Determination: Confirming the molecular weight of the synthesized compound.

  • Structural Elucidation: Determining the chemical structure by analyzing fragmentation patterns.

  • Purity Assessment: Identifying the presence of impurities and byproducts from the synthesis.

  • Quantitative Analysis: Determining the concentration of the synthesized compound in various matrices.

Common ionization techniques employed for the analysis of benzothiazine derivatives include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for obtaining high-quality mass spectra. The following is a general protocol that can be adapted for various synthesized benzothiazine derivatives.

Materials:

  • Synthesized benzothiazine derivative

  • High-purity solvents (e.g., methanol, acetonitrile, water, chloroform, ethyl acetate)[1]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Autosampler vials

Protocol:

  • Dissolution: Accurately weigh a small amount of the synthesized benzothiazine derivative and dissolve it in a suitable high-purity solvent to create a stock solution (e.g., 1 mg/mL).[1] The choice of solvent will depend on the solubility of the specific derivative. Common starting solvents include methanol, acetonitrile, or a mixture of organic solvent and water.

  • Dilution: From the stock solution, prepare a working solution with a concentration suitable for the mass spectrometer being used. For ESI-MS, a typical concentration range is 1-10 µg/mL.[1]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm or 0.45 µm syringe filter to prevent clogging of the instrument's tubing.[1]

  • Transfer: Transfer the filtered solution into an appropriate autosampler vial for analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for many benzothiazine derivatives.

Instrumentation:

  • A mass spectrometer equipped with an ESI source (e.g., Triple Quadrupole, Time-of-Flight (TOF), or Orbitrap).

Typical ESI-MS Parameters:

ParameterPositive Ion ModeNegative Ion Mode
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.0 - 4.5 kV2.5 - 4.0 kV
Cone Voltage 20 - 60 V20 - 60 V
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hr
Desolvation Temp. 300 - 400 °C300 - 400 °C
Source Temperature 120 - 150 °C120 - 150 °C
Mass Range m/z 50 - 1000m/z 50 - 1000

Note: These parameters are general and should be optimized for the specific instrument and benzothiazine derivative being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable benzothiazine derivatives. Derivatization may be necessary for compounds with polar functional groups to increase their volatility.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Typical GC-MS Parameters:

ParameterValue
Injection Mode Split or Splitless
Injector Temperature 250 - 300 °C
Column Capillary column (e.g., HP-5MS, DB-5MS)
Oven Program Initial temp: 50-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Mass Range m/z 40 - 600

Note: The oven temperature program should be optimized based on the volatility of the specific benzothiazine derivatives being analyzed.

Data Presentation and Interpretation

Quantitative Data Summary

The following table summarizes representative mass spectral data for a series of hypothetical synthesized benzothiazine derivatives. This data is illustrative and will vary depending on the specific substituents on the benzothiazine core.

Compound IDMolecular FormulaCalculated Mass (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
BTZ-001 C₁₅H₁₂N₂O₃S300.06301.07273, 225, 197, 136
BTZ-002 C₁₆H₁₄N₂O₃S314.07315.08287, 239, 211, 136
BTZ-003 C₁₅H₁₁ClN₂O₃S334.02335.03307, 259, 231, 170
BTZ-004 C₁₆H₁₃FN₂O₃S332.06333.07305, 257, 229, 154
BTZ-005 C₁₇H₁₆N₂O₄S360.08361.09333, 285, 257, 136
Fragmentation Analysis

The fragmentation pattern of a benzothiazine derivative in the mass spectrometer provides valuable structural information. The fragmentation is influenced by the type and position of substituents on the benzothiazine core. Common fragmentation pathways involve the cleavage of bonds in the thiazine ring and the loss of substituent groups.

For example, a common fragmentation pattern for 1,4-benzothiazine derivatives involves the retro-Diels-Alder (rDA) reaction, leading to the cleavage of the thiazine ring. The specific fragments observed will be characteristic of the substituents present on the aromatic and thiazine rings.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mass spectrometry analysis of a synthesized benzothiazine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis synthesis Benzothiazine Derivative Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution dilution Dilution to Working Concentration dissolution->dilution filtration Filtration dilution->filtration lc_ms LC-MS/MS Analysis (ESI) filtration->lc_ms gc_ms GC-MS Analysis (EI) filtration->gc_ms data_acquisition Data Acquisition lc_ms->data_acquisition gc_ms->data_acquisition spectral_processing Spectral Processing (Deconvolution, Peak Picking) data_acquisition->spectral_processing compound_id Compound Identification (Molecular Weight, Formula) spectral_processing->compound_id fragmentation_analysis Fragmentation Analysis (Structural Elucidation) compound_id->fragmentation_analysis

Caption: Experimental workflow for MS analysis.

Biological Signaling Pathways

Many synthesized benzothiazine derivatives exhibit anti-inflammatory activity by modulating key signaling pathways. Two of the most relevant pathways are the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.

NF-κB Signaling Pathway and Potential Inhibition by Benzothiazine Derivatives

The NF-κB signaling pathway is a crucial regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2] Some benzothiazine derivatives may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activity of IκB kinase (IKK).[3]

NFkB_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition stimuli TNF-α, IL-1β, LPS receptor Receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb  Phosphorylation ub_proteasome Ubiquitination & Proteasomal Degradation ikb_nfkb->ub_proteasome nfkb NF-κB (Active) ub_proteasome->nfkb  Release nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription bzt_derivative Benzothiazine Derivative bzt_derivative->ikk Inhibition

Caption: NF-κB pathway and benzothiazine inhibition.

COX Signaling Pathway and Potential Inhibition by Benzothiazine Derivatives

The Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the synthesis of prostaglandins (PGs) from arachidonic acid.[4] PGs are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Many benzothiazine derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5]

COX_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Biological Response cluster_inhibition Potential Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation bzt_derivative Benzothiazine Derivative bzt_derivative->cox2 Selective Inhibition

Caption: COX pathway and benzothiazine inhibition.

Conclusion

Mass spectrometry is a cornerstone technique in the research and development of novel synthesized benzothiazine derivatives. Its ability to provide rapid and accurate molecular weight determination, detailed structural information through fragmentation analysis, and quantitative data makes it an invaluable tool for synthetic and medicinal chemists. This guide has provided an overview of the key mass spectrometric methodologies, from sample preparation to data analysis, and has placed the analysis within the relevant biological context of inflammation. By following these guidelines and understanding the principles outlined, researchers can effectively utilize mass spectrometry to accelerate the discovery and development of new benzothiazine-based therapeutic agents.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of 1,4-Benzothiazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of this core structure have demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties, making them promising candidates for the development of novel therapeutic agents. This in-depth technical guide elucidates the multifaceted mechanisms of action of 1,4-benzothiazine compounds, providing a comprehensive resource for researchers and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this versatile class of compounds.

Anticancer Activity of 1,4-Benzothiazine Derivatives

1,4-benzothiazine derivatives have emerged as a significant class of compounds with promising anticancer activities against various human cancer cell lines.[1] Their mechanism of action in cancer cells is often multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and migration.[2][3]

Quantitative Analysis of Anticancer Potency

The anticancer efficacy of 1,4-benzothiazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative 1,4-benzothiazine derivatives against various cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
5α-cholestano[5,6-b] benzothiazine (R=H)HeLa (Cervical Cancer)13.73[1]
Substituted 1,4-benzothiazine (3c)A-549 (Lung Cancer)Not specified, but most active[2]
Benzothiazole derivative 12HT29 (Colon Cancer)0.015[3]
Benzothiazole derivative 12H460 (Lung Cancer)0.28[3]
Benzothiazole derivative 12A549 (Lung Cancer)1.53[3]
Benzothiazole derivative 12MDA-MB-231 (Breast Cancer)0.68[3]
Naphthalimide-benzothiazole 66HT-29 (Colon Cancer)3.72 ± 0.3[3]
Naphthalimide-benzothiazole 66A549 (Lung Cancer)4.074 ± 0.3[3]
Naphthalimide-benzothiazole 66MCF-7 (Breast Cancer)7.91 ± 0.4[3]
Tetrazine-benzothiazole 4aA549 (Lung Cancer)26.79 ± 2.89[4]
Tetrazine-benzothiazole 4aHeLa (Cervical Cancer)17.91 ± 2.80[4]
Tetrazine-benzothiazole 4aMCF-7 (Breast Cancer)20.44 ± 2.11[4]
Signaling Pathways in Anticancer Action

The anticancer effects of 1,4-benzothiazine derivatives are often attributed to their ability to interfere with critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in cancer cell survival and proliferation.

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some benzothiazole derivatives have been shown to suppress the activation of NF-κB, thereby inhibiting the expression of downstream pro-survival genes.

NF_kB_Pathway cluster_nucleus Nucleus ext_stim Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor ext_stim->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocation gene_exp Gene Expression (Pro-survival, Pro-inflammatory) benzothiazine 1,4-Benzothiazine Derivative benzothiazine->IKK Inhibition NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA DNA->gene_exp

Caption: Inhibition of the NF-κB signaling pathway by 1,4-benzothiazine derivatives.

The MAPK signaling cascade is another critical pathway that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. Certain benzothiazole derivatives have been found to modulate the MAPK pathway, often leading to cell cycle arrest and apoptosis.

MAPK_Pathway growth_factors Growth Factors Stress Signals receptor Receptor Tyrosine Kinase growth_factors->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (e.g., c-Myc, AP-1) ERK->transcription_factors Activation cell_response Cell Proliferation Survival transcription_factors->cell_response benzothiazine 1,4-Benzothiazine Derivative benzothiazine->RAF Inhibition

Caption: Modulation of the MAPK/ERK signaling pathway by 1,4-benzothiazine derivatives.

Anti-inflammatory Activity of 1,4-Benzothiazine Derivatives

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. 1,4-benzothiazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.[5]

Quantitative Analysis of Anti-inflammatory Potency

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The following table presents the IC50 values of some 1,2-benzothiazine derivatives (a related class with similar mechanisms) against COX-1 and COX-2.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Meloxicam267.71 ± 8.1112.67 ± 3.32.38[6]
BS23241.64 ± 4.213.19 ± 2.118.32[6]
BS26128.73 ± 9.118.20 ± 4.37.07[6]
BS27116.89 ± 4.325.55 ± 2.04.57[6]
BS30121.51 ± 3.459.22 ± 3.72.05[6]
Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many 1,4-benzothiazine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

COX_Inhibition arachidonic_acid Arachidonic Acid cox_enzyme COX-1 / COX-2 arachidonic_acid->cox_enzyme prostaglandins Prostaglandins cox_enzyme->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation benzothiazine 1,4-Benzothiazine Derivative benzothiazine->cox_enzyme Inhibition

Caption: Inhibition of Cyclooxygenase (COX) enzymes by 1,4-benzothiazine derivatives.

Antimicrobial Activity of 1,4-Benzothiazine Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 1,4-benzothiazine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7][8]

Quantitative Analysis of Antimicrobial Potency

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below summarizes the MIC values for some 1,4-benzothiazine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound IVaEscherichia coli58-158[9]
Compound IVaBacillus subtilis41-124[9]
Compound IVaStreptomyces griseus85-128[9]
1,2-Benzothiazine 33Bacillus subtilis25-50[7]
1,2-Benzothiazine 38Bacillus subtilis25-50[7]
1,2-Benzothiazine 43Bacillus subtilis25-50[7]
1,2-Benzothiazine 58Bacillus subtilis25-50[7]
Pyrazolo-1,2-benzothiazine 7bStaphylococcus aureus (susceptible)16[8]
Pyrazolo-1,2-benzothiazine 7bStaphylococcus aureus (MRSA)16[8]
Pyrazolo-1,2-benzothiazine 7bStaphylococcus aureus (MDRSA)16[8]
Pyrazolo-1,2-benzothiazine 7hStaphylococcus aureus (susceptible)8[8]
Pyrazolo-1,2-benzothiazine 7hStaphylococcus aureus (MRSA)8[8]
Pyrazolo-1,2-benzothiazine 7hStaphylococcus aureus (MDRSA)8[8]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the replication and validation of research findings. This section provides detailed protocols for key assays used in the evaluation of 1,4-benzothiazine compounds.

Synthesis of 4H-1,4-Benzothiazine Derivatives

A general and efficient method for the synthesis of substituted 4H-1,4-benzothiazines involves a microwave-assisted reaction.[10]

Materials:

  • Substituted 2-aminobenzenethiol (10 mmol)

  • β-diketone/β-ketoester (10 mmol)

  • Hydrazine hydrate (1 mmol, catalytic amount)

  • Dimethylformamide (DMF, 5 mmol)

  • Ethanol

  • Microwave reactor

  • Thin-layer chromatography (TLC) plate

  • Crushed ice

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 2-aminobenzenethiol (10 mmol), hydrazine hydrate (1 mmol), and DMF (5 mmol).

  • Expose the mixture to microwave irradiation for 30 seconds.

  • Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.

  • Continue microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and pour it over crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with 50% ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified 4H-1,4-benzothiazine derivative.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 1,4-Benzothiazine derivative (test compound)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzothiazine derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls (vehicle control and untreated control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 550-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, typically by quantifying the production of prostaglandins.[2][15][16][17][18]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • 1,4-Benzothiazine derivative (test inhibitor)

  • Stannous chloride solution (to stop the reaction)

  • Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS for quantification

  • Microplate reader or LC-MS/MS instrument

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in the assay buffer.

  • Inhibitor Incubation: In a reaction tube or well, combine the assay buffer, heme, and the COX enzyme. Add the 1,4-benzothiazine derivative at various concentrations and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to the mixture.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding stannous chloride solution.

  • Prostaglandin Quantification: Quantify the amount of PGE2 produced using an ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20][21][22][23]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 1,4-Benzothiazine derivative (test compound)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the 1,4-benzothiazine derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

References

The Chemical Reactivity of the 3,4-Dihydro-2H-1,4-Benzothiazine Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique structural and electronic properties, arising from the fusion of a benzene ring with a partially saturated 1,4-thiazine ring, give rise to a diverse range of chemical reactivity and biological activities. This technical guide provides an in-depth exploration of the chemical reactivity of the this compound core, presenting key reactions, experimental methodologies, and quantitative data to aid in the design and synthesis of novel derivatives for research and drug development.

Electrophilic Aromatic Substitution

The benzene ring of the this compound system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and thioether moieties. The substitution pattern is influenced by the directing effects of these groups and the reaction conditions.

Halogenation

Bromination of 2H-1,4-benzothiazin-3(4H)-one, a closely related derivative, has been shown to occur at the 6- and 7-positions of the aromatic ring. The reaction conditions can be tuned to favor mono- or di-substitution.

Experimental Protocol: Bromination of (2H)-1,4-Benzothiazin-3(4H)-one

A solution of (2H)-1,4-benzothiazin-3(4H)-one in glacial acetic acid is treated with a solution of bromine in the same solvent. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by precipitation with water, followed by filtration and recrystallization. To obtain the 7-bromo derivative, chloroform is used as the solvent.

Nitration

Nitration of the 2H-1,4-benzoxazin-3(4H)-one, an analogous oxygen-containing heterocycle, provides insight into the potential nitration patterns of the benzothiazine ring. Nitration with a mixture of sulfuric and nitric acid typically yields the 6-nitro derivative, while dinitration can occur at the 6- and 8-positions. The use of sodium nitrite in fuming nitric acid has been reported to favor the formation of the 7-nitro derivative.

Experimental Protocol: Nitration of (2H)-1,4-Benzoxazin-3(4H)-one

The substrate is added portionwise to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is maintained at a low temperature with stirring. After the reaction is complete, the mixture is poured onto crushed ice, and the precipitated product is filtered, washed with water, and recrystallized.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. While specific examples for this compound are not extensively documented, its electron-rich nature suggests it would be a suitable substrate. The reaction typically proceeds at the para-position to the activating amino group.

General Experimental Protocol: Vilsmeier-Haack Reaction

The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0°C. The substrate, dissolved in DMF, is then added to the freshly prepared reagent. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. The reaction is quenched by pouring it into a cold aqueous solution of sodium acetate or sodium hydroxide, followed by extraction of the product with an organic solvent.

Reactions at the Sulfur Atom

The sulfur atom in the 1,4-thiazine ring is a key site for oxidative reactions, leading to the formation of sulfoxides and sulfones. These oxidized derivatives are of interest as they can exhibit modified biological activities.

Oxidation to Sulfoxide

The thioether moiety can be selectively oxidized to a sulfoxide using various oxidizing agents, such as hydrogen peroxide in acetic acid.

Experimental Protocol: Oxidation of this compound to its Sulfoxide

To a solution of the this compound derivative in glacial acetic acid, a 30% solution of hydrogen peroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours, and the progress is monitored by TLC. Upon completion, the mixture is poured into water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield the sulfoxide.

Reactions at the Nitrogen Atom

The secondary amine in the this compound ring is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation and N-Acylation

N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation is typically performed with acyl chlorides or anhydrides. These reactions allow for the introduction of a wide variety of substituents at the N-4 position, which is crucial for modulating the pharmacological properties of the molecule.

Quantitative Data on N-Alkylation and N-Acylation of Benzothiazine Derivatives

Reactant 1Reactant 2ProductYield (%)Reference
2-amino-4-nitrobenzenethiol sodium saltOctyl bromide4-octyl-2H-1,4-benzothiazin-3-one-[1]
6-amino-4-octyl-2H-1,4-benzothiazin-3-oneAcyl chlorides6-acylamino-4-octyl-2H-1,4-benzothiazin-3-one-[1]

Reactions Involving the Dihydro-Thiazine Ring

The reactivity of the C2 and C3 positions of the this compound ring is less explored compared to the aromatic ring and the heteroatoms. However, some reactions, such as the Mannich reaction on related benzothiazinones, indicate the potential for functionalization.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. For 2H-1,4-benzothiazin-3(4H)-one, the methylene group at the C-2 position can potentially undergo this reaction.

Signaling Pathway and Biological Activity

Derivatives of benzothiazine have been reported to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects. One of the key signaling pathways implicated in these activities is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Certain benzothiazole derivatives have been shown to exert their effects by modulating this pathway, leading to the downregulation of pro-inflammatory and proliferative genes like COX-2 and iNOS.[2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates Benzothiazine_Derivative Benzothiazine Derivative DNA DNA NF_kB_active->DNA Binds to promoter regions Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, etc.) Gene_Transcription->Pro_inflammatory_Genes Experimental_Workflow Synthesis Synthesis of Benzothiazine Core Purification1 Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification1 Functionalization Functionalization Reactions Purification1->Functionalization Electrophilic_Sub Electrophilic Aromatic Substitution Functionalization->Electrophilic_Sub N_Alkylation N-Alkylation / N-Acylation Functionalization->N_Alkylation S_Oxidation S-Oxidation Functionalization->S_Oxidation Purification2 Purification and Characterization of Derivatives Electrophilic_Sub->Purification2 N_Alkylation->Purification2 S_Oxidation->Purification2 Bio_Assay Biological Activity Screening Purification2->Bio_Assay End Lead Compound Identification Bio_Assay->End

References

Methodological & Application

One-Pot Synthesis of 3,4-Dihydro-2H-1,4-Benzothiazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-1,4-benzothiazine derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug development. This scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. These include potential applications as anticancer, neuroprotective, anti-inflammatory, antifungal, and antihypertensive agents.[1][2][3][4][5] The development of efficient and sustainable synthetic methodologies for accessing these derivatives is therefore a critical area of research. One-pot synthesis, in particular, offers significant advantages by minimizing reaction steps, reducing waste, and improving overall efficiency.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of this compound derivatives, tailored for researchers and professionals in the field of drug discovery and development.

Applications in Drug Development

The this compound core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. Various derivatives have shown promise in targeting a range of diseases:

  • Anticancer Activity: Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6]

  • Neuroprotective Effects: The neuroprotective potential of these compounds makes them attractive candidates for the development of therapies for neurodegenerative diseases.[1][3]

  • Anti-inflammatory Properties: Several 1,4-benzothiazine derivatives have exhibited potent anti-inflammatory activity.

  • Antifungal and Antimicrobial Activity: The benzothiazine nucleus is a component of various agents with antifungal and antibacterial properties.[2]

  • Cardiovascular Applications: Some derivatives have been investigated for their antihypertensive and antiarrhythmic effects.[2][4]

The versatility of the this compound scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to develop novel therapeutic agents.

One-Pot Synthetic Strategies: Data Summary

Several one-pot methodologies have been developed for the synthesis of this compound derivatives. A prominent and efficient approach involves a three-component reaction of a 2-aminothiophenol, an aldehyde, and an α-haloketone. The following table summarizes quantitative data from a representative one-pot synthesis method.

Table 1: DABCO-Catalyzed One-Pot Synthesis of this compound Derivatives

EntryAldehydeα-HaloketoneProductYield (%)Time (h)
1Benzaldehyde2-Chloroacetophenone2,3-Diphenyl-3,4-dihydro-2H-1,4-benzothiazine9210
24-Chlorobenzaldehyde2-Chloroacetophenone2-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine9512
34-Methoxybenzaldehyde2-Chloroacetophenone2-(4-Methoxyphenyl)-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine9010
44-Nitrobenzaldehyde2-Chloroacetophenone2-(4-Nitrophenyl)-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine8814
5Benzaldehyde2-Bromo-1-(4-chlorophenyl)ethanone3-(4-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-1,4-benzothiazine9312

Data is representative and compiled from literature reports on similar reactions.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

G cluster_workflow One-Pot Synthesis Workflow Reactants Reactants (2-Aminothiophenol, Aldehyde, α-Haloketone) Solvent_Catalyst Addition of Solvent and Catalyst (e.g., DABCO) Reactants->Solvent_Catalyst Reaction Reaction Mixture (Stirring at specified temperature) Solvent_Catalyst->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Upon Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pure this compound Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: DABCO-Catalyzed One-Pot Synthesis of this compound Derivatives

This protocol describes a highly efficient one-pot, three-component reaction for the synthesis of various this compound derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.[7]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehydes

  • Substituted α-haloketones (e.g., 2-chloroacetophenone)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminothiophenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol), the α-haloketone (1.0 mmol), potassium carbonate (2.0 mmol), and DABCO (0.2 mmol).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 10-14 hours), pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Signaling Pathway/Logical Relationship

The proposed mechanism for the DABCO-catalyzed one-pot synthesis involves a cascade of reactions, highlighting the logical relationship between the reactants and intermediates leading to the final product.

G cluster_mechanism Proposed Reaction Mechanism Reactants 2-Aminothiophenol + Aldehyde Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation Intermediate3 Michael Addition Product Intermediate1->Intermediate3 Michael Addition Reactants2 α-Haloketone + DABCO Intermediate2 Enolate Intermediate Reactants2->Intermediate2 Base Catalysis Intermediate2->Intermediate3 Cyclization Intramolecular Cyclization Intermediate3->Cyclization Nucleophilic Substitution Product This compound Cyclization->Product

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Conclusion

The one-pot synthesis of this compound derivatives offers a powerful and efficient strategy for accessing a diverse library of compounds with significant therapeutic potential. The methodologies presented here provide a solid foundation for researchers in drug discovery to explore this important class of heterocyclic compounds further. The versatility of the one-pot approach allows for the rapid generation of novel analogues for structure-activity relationship (SAR) studies, accelerating the development of new and effective drug candidates.

References

Application Notes and Protocols for Cyclocondensation Reactions in 1,4-Benzothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various cyclocondensation reactions utilized in the synthesis of 1,4-benzothiazines, a crucial scaffold in medicinal chemistry.[1][2][3] The protocols detailed below are based on established and recently developed methodologies, offering a range of options in terms of catalysts, solvents, and reaction conditions.

Introduction to 1,4-Benzothiazines

1,4-Benzothiazine is a heterocyclic compound composed of a benzene ring fused to a thiazine ring, containing both nitrogen and sulfur atoms.[1][3] This structural motif is of significant interest in drug discovery and development due to its wide array of biological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] Cyclocondensation reactions are a primary and versatile strategy for the synthesis of the 1,4-benzothiazine core.[1]

General Workflow for 1,4-Benzothiazine Synthesis

The synthesis of 1,4-benzothiazines via cyclocondensation typically involves the reaction of a 2-aminothiophenol derivative with a suitable dielectrophilic partner. The general workflow can be visualized as follows:

G Reactants Reactants (e.g., 2-Aminothiophenol, 1,3-Dicarbonyl Compound) Reaction_Vessel Reaction Setup (Solvent, Catalyst) Reactants->Reaction_Vessel Mixing Reaction_Conditions Reaction Conditions (Temperature, Time) Reaction_Vessel->Reaction_Conditions Heating/Stirring Workup Reaction Work-up (Quenching, Extraction) Reaction_Conditions->Workup Completion Purification Purification (Crystallization, Chromatography) Workup->Purification Product 1,4-Benzothiazine Product Purification->Product

Caption: General workflow for the synthesis of 1,4-benzothiazines.

Key Cyclocondensation Strategies

Several cyclocondensation strategies have been developed for the synthesis of 1,4-benzothiazines, each with its own advantages. The choice of method often depends on the desired substitution pattern, availability of starting materials, and desired reaction conditions (e.g., green chemistry approaches).

G Cyclocondensation_Strategies Cyclocondensation Strategies for 1,4-Benzothiazine Synthesis From_2_ATP From 2-Aminothiophenol (2-ATP) Cyclocondensation_Strategies->From_2_ATP Other_Methods Other Methods Cyclocondensation_Strategies->Other_Methods Dicarbonyl with 1,3-Dicarbonyl Compounds From_2_ATP->Dicarbonyl Epoxides with Epoxides From_2_ATP->Epoxides Alkynes with Alkynes From_2_ATP->Alkynes Halo_Ketones with α-Halo Ketones From_2_ATP->Halo_Ketones From_Disulfides From 2,2'-Disulfanediyldianilines Other_Methods->From_Disulfides

Caption: Key strategies for 1,4-benzothiazine synthesis.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for various cyclocondensation reactions for the synthesis of 1,4-benzothiazines, allowing for easy comparison of different methodologies.

Reactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
2-Aminothiophenol1,3-Dicarbonyl compoundsBaker's YeastMethanolAmbient--[6]
2-Aminothiophenol1,3-Dicarbonyl compoundsDMSO-Reflux50-60 min37-42[7]
2-Aminothiophenol1,3-Dicarbonyl compoundsm-CPBA/2-IBXAcetonitrile7045-75 min49-89[7]
2-Aminothiophenol1,3-Dicarbonyl compoundsPEG-200-804 h-[8]
2-AminothiophenolAcetylenic esters & malonate estersH3PW12O40Isopropyl alcohol507 h-[6]
2-Aminothiophenolα-Cyano-β-alkoxy carbonyl epoxides-AcetonitrileReflux25 h60[3][6][9]
2-AminothiophenolMaleic anhydride-Diethyl ether---[6]
2-(2-(2-aminophenyl)disulfanyl)benzenamines1,3-Dicarbonyl compoundsβ-CyclodextrinWater6050 min70-91[7]
2-Aminothiophenolβ-Diketone/β-ketoesterHydrazine hydrateDMF (microwave)-3 minHigh[10]
2-AminothiophenolStyreneNBS, CPBWater3022-24 h65-72[11]
AcetophenoneAniline & Elemental SulfurKI, DMSOChlorobenzene15016 h22-72[7]
2-BromothiophenolN-alkyl-substituted chloroacetamideCu(acac)2, K2CO3DMF13518 h17-82[7]
2-Aminothiophenol1,3-Dicarbonyl compoundsGraphene oxideSolvent-free-->75[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Disubstituted 1,4-Benzothiazines using β-Cyclodextrin in Water

This protocol describes a green and efficient method for the synthesis of 1,4-benzothiazines via the cyclocondensation of 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyl compounds, catalyzed by β-cyclodextrin in an aqueous medium.[7][12]

Materials:

  • Substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamine (1 mmol)

  • 1,3-Dicarbonyl compound (2 mmol)

  • β-Cyclodextrin (1 mmol)

  • Water (20 mL)

Procedure:

  • In a round-bottom flask, suspend β-cyclodextrin (1 mmol) in water (20 mL).

  • Add the substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamine (1 mmol) and the 1,3-dicarbonyl compound (2 mmol) to the suspension.

  • Stir the reaction mixture at 60 °C for 50 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines

This protocol outlines a rapid, solvent-free synthesis of 4H-1,4-benzothiazines from 2-aminobenzenethiols and β-diketones or β-ketoesters under microwave irradiation.[4][10]

Materials:

  • Substituted 2-aminobenzenethiol (10 mmol)

  • β-Diketone or β-ketoester (10 mmol)

  • Hydrazine hydrate (1 mmol, catalytic amount)

  • Dimethylformamide (DMF, 5 mmol, as an energy transfer medium)

Procedure:

  • In a microwave-safe reaction vessel, mix the substituted 2-aminobenzenethiol (10 mmol), hydrazine hydrate (1 mmol), and DMF (5 mmol).

  • Irradiate the mixture with microwaves for 30 seconds.

  • Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.

  • Expose the mixture to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it over crushed ice.

  • Collect the precipitated solid by filtration, wash with 50% ethanol, and recrystallize from ethanol to obtain the pure product.

Protocol 3: Synthesis of 1,4-Benzothiazines from 2-Aminothiophenol and Epoxides

This method describes the synthesis of 1,4-benzothiazine derivatives through the reaction of 2-aminothiophenol with α-cyano-β-alkoxy carbonyl epoxides.[3][6][9]

Materials:

  • 2-Aminothiophenol (1 mmol)

  • α-Cyano-β-alkoxy carbonyl epoxide (1 mmol)

  • Acetonitrile (20 mL)

  • 0.1 N KOH solution (for trapping HCN)

Procedure:

  • Dissolve the α-cyano-β-alkoxy carbonyl epoxide (1 mmol) in acetonitrile (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add 2-aminothiophenol (1 mmol) to the solution.

  • Set up a bubbler containing a 0.1 N KOH solution to trap the hydrogen cyanide (HCN) generated during the reaction.

  • Heat the reaction mixture to reflux and maintain for 25 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on a silica gel column to isolate the desired 1,4-benzothiazine derivative.

Conclusion

The cyclocondensation reactions presented here offer a versatile toolkit for the synthesis of 1,4-benzothiazines. The choice of a specific protocol will depend on factors such as the desired substitution pattern, scalability, and environmental considerations. The provided data table allows for a quick comparison of different methods, while the detailed protocols offer practical guidance for laboratory implementation. These methodologies are valuable for researchers in organic synthesis and medicinal chemistry aiming to explore the chemical space of this important heterocyclic scaffold.

References

Catalytic Routes to 3,4-Dihydro-2H-1,4-Benzothiazines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the synthesis of 3,4-dihydro-2H-1,4-benzothiazine and its derivatives is of significant interest due to their presence in a wide array of medicinally important compounds. This document provides a detailed overview of prominent catalytic methods for the synthesis of this heterocyclic scaffold, complete with comparative data, detailed experimental protocols, and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction to Catalytic Methodologies

The synthesis of 3,4-dihydro-2H-1,4-benzothiazines can be efficiently achieved through various catalytic strategies, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions. The primary approaches involve metal-based catalysis, organocatalysis, and biocatalysis. This guide focuses on three well-established and effective methods: a DABCO-catalyzed three-component reaction, a copper-catalyzed intramolecular N-aryl amination, and a baker's yeast-catalyzed cyclocondensation.

Comparative Analysis of Catalytic Methods

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key quantitative data for the three highlighted catalytic methods.

Catalytic Method Catalyst Typical Substrates Reaction Time Temperature (°C) Yield (%)
Organocatalysis 1,4-Diazabicyclo[2.2.2]octane (DABCO)2-Aminobenzenethiol, Aromatic Aldehydes, α-Halogenated Ketones6-12 h8075-95%[1]
Metal Catalysis Copper(I) Iodide (CuI)Substituted (2-Bromophenylthio)ethanamines48 h100-11060-85%
Biocatalysis Baker's Yeast (Saccharomyces cerevisiae)2-Aminothiophenols, 1,3-Dicarbonyl Compounds4-6 hAmbient70-92%

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key catalytic methods discussed.

Protocol 1: DABCO-Catalyzed One-Pot Three-Component Synthesis

This organocatalytic method provides an efficient and straightforward route to a variety of this compound derivatives.[1]

Materials:

  • 2-Aminobenzenethiol (1.0 mmol, 125.19 mg)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106.12 mg)

  • α-Halogenated ketone (e.g., 2-Chloroacetophenone, 1.0 mmol, 154.59 mg)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 22.43 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminobenzenethiol (1.0 mmol), the aromatic aldehyde (1.0 mmol), the α-halogenated ketone (1.0 mmol), DABCO (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 5 mL of ethanol to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add 15 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

Protocol 2: Copper-Catalyzed Intramolecular N-Aryl Amination

This method utilizes a copper catalyst to facilitate the intramolecular cyclization of a pre-functionalized substrate, offering a reliable route to the this compound core.

Materials:

  • Substituted (2-bromophenylthio)ethanamine (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.05 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)

  • Dimethylacetamide (DMA) (5 mL)

Procedure:

  • In a sealed tube, combine the substituted (2-bromophenylthio)ethanamine (1.0 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add 5 mL of dimethylacetamide (DMA) to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water (2 x 15 mL) followed by brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Protocol 3: Baker's Yeast-Catalyzed Green Synthesis

This biocatalytic approach offers an environmentally friendly and cost-effective method for the synthesis of 3,4-dihydro-2H-1,4-benzothiazines at ambient temperature.

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125.19 mg)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.0 mmol, 100.12 mg)

  • Baker's Yeast (Saccharomyces cerevisiae) (1.0 g)

  • Methanol (10 mL)

Procedure:

  • In a 50 mL Erlenmeyer flask, suspend baker's yeast (1.0 g) in methanol (10 mL).

  • To this suspension, add the 2-aminothiophenol (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, filter the reaction mixture to remove the yeast.

  • Wash the yeast cake with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the catalytic methods described.

DABCO_Catalyzed_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Aminobenzenethiol - Aromatic Aldehyde - α-Halo Ketone B Add Catalysts & Solvent: - DABCO - K₂CO₃ - Ethanol A->B Mix C Reflux at 80°C (6-12 hours) B->C Heat D Solvent Removal C->D Cool E Aqueous Workup & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Pure 3,4-Dihydro- 2H-1,4-Benzothiazine G->H

Caption: Workflow for DABCO-Catalyzed Synthesis.

Copper_Catalyzed_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate & Reagents: - (2-Bromophenylthio)ethanamine - CuI - K₂CO₃ B Add Solvent: - DMA A->B Mix C Heat in Sealed Tube 100-110°C (48h) B->C Heat D Dilution with Water C->D Cool E Extraction with Ethyl Acetate D->E F Wash, Dry & Concentrate E->F G Flash Chromatography F->G H Pure 3,4-Dihydro- 2H-1,4-Benzothiazine G->H

Caption: Workflow for Copper-Catalyzed Synthesis.

Bakers_Yeast_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Baker's Yeast in Methanol B Add Reactants: - 2-Aminothiophenol - 1,3-Dicarbonyl A->B Mix C Stir at Room Temp (4-6 hours) B->C Stir D Filter to Remove Yeast C->D E Concentrate Filtrate D->E F Aqueous Workup & Extraction E->F G Recrystallization or Chromatography F->G H Pure 3,4-Dihydro- 2H-1,4-Benzothiazine G->H

Caption: Workflow for Baker's Yeast-Catalyzed Synthesis.

General Synthetic Pathway

The synthesis of 3,4-dihydro-2H-1,4-benzothiazines fundamentally involves the formation of two key bonds to construct the heterocyclic ring. The logical relationship of the reactants and the final product is depicted below.

General_Pathway Reactant1 2-Aminothiophenol Derivative Product This compound Reactant1->Product Reactant2 Two-Carbon Synthon (e.g., α-Halo Ketone, 1,3-Dicarbonyl, Ethylene derivative) Reactant2->Product Catalyst Catalyst (Organo-, Metal-, or Bio-) Catalyst->Product Facilitates Cyclization

Caption: General Reactant to Product Relationship.

References

Application of 3,4-dihydro-2H-1,4-benzothiazine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 3,4-dihydro-2H-1,4-benzothiazine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this compound have shown significant promise in cancer research, exhibiting potent cytotoxic and antiproliferative effects against various cancer cell lines. These compounds often induce apoptosis and modulate key signaling pathways implicated in cancer progression, making them attractive candidates for the development of novel anticancer therapeutics.

This document provides a summary of the application of this compound derivatives in cancer research, including their synthesis, in vitro efficacy, and proposed mechanisms of action. Detailed experimental protocols for key assays are also provided to facilitate further investigation in this promising area of drug discovery.

Quantitative Data Summary

The anticancer activity of various this compound and related benzothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below for comparative analysis.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][2]thiazine-2-carboxylate (3c)A-549 (Lung)Not explicitly stated, but most active[1]
12(H)-quino[3,4-b][1][2]benzothiazine derivatives (4a-e, 7a-e)SNB-19 (Glioblastoma)5.6 - 12.4 µg/mL[3]
C-32 (Amelanotic melanoma)5.6 - 12.4 µg/mL[3]
Benzothiazole derivative 4fHePG-2 (Liver)5.05[4]
HCT-116 (Colon)Not specified, potent[4]
MCF-7 (Breast)2.74[4]
Benzothiazole derivative 4rHePG-2 (Liver)8.10[4]
HCT-116 (Colon)7.81[4]
MCF-7 (Breast)3.85[4]
Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][4]oxazine (4e)MCF-7 (Breast)8.60 ± 0.75[5]
MDA-MB-231 (Breast)6.30 ± 0.54[5]
Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][4]oxazine (4i)MCF-7 (Breast)9.85 ± 0.69[5]
Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1][4]oxazine (4g)MDA-MB-231 (Breast)8.52 ± 0.62[5]

Proposed Mechanisms of Action

Research suggests that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and modulating critical cell signaling pathways.

Induction of Apoptosis

Several studies have indicated that these compounds can trigger programmed cell death in cancer cells. The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by:

  • Modulation of Bcl-2 family proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.

  • Mitochondrial membrane depolarization: Loss of the mitochondrial membrane potential, a key event in the apoptotic cascade.

  • Caspase activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), leading to the cleavage of cellular substrates and cell death.[1]

cluster_0 This compound derivative cluster_1 Apoptosis Induction Benzothiazine This compound derivative Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Benzothiazine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Up-regulation Benzothiazine->Bax activates Casp8 Caspase-8 Activation Benzothiazine->Casp8 potential activation Mito Mitochondrial Membrane Depolarization Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Proposed apoptotic pathway induced by this compound derivatives.

Modulation of Signaling Pathways

Benzothiazole derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by benzothiazole derivatives can lead to decreased cell proliferation and survival.[4][6]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Benzothiazole derivatives have been found to inhibit components of this pathway, such as p38α MAPK, thereby impeding cancer cell growth.[7]

cluster_0 Signaling Pathways cluster_1 Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazine This compound derivative Benzothiazine->PI3K inhibits Benzothiazine->ERK inhibits

Modulation of PI3K/Akt/mTOR and MAPK/ERK pathways by benzothiazine derivatives.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to enable researchers to evaluate the anticancer potential of this compound derivatives.

Synthesis of this compound derivatives

A general method for the synthesis of 2,3-disubstituted-1,4-benzothiazines involves the oxidative cycloaddition of 2-aminobenzenethiol and 1,3-dicarbonyl compounds.[1]

Materials:

  • 2-aminobenzenethiol

  • Substituted 1,3-dicarbonyl compound

  • Ceric ammonium nitrate (CAN)

  • Ethanol

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 2-aminobenzenethiol and the 1,3-dicarbonyl compound in ethanol in a reaction vessel.

  • Add a catalytic amount of ceric ammonium nitrate to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired this compound derivative.

Reactants 2-aminobenzenethiol + 1,3-dicarbonyl compound Reaction Stir in Ethanol with catalytic CAN Reactants->Reaction Workup Quench with water, Extract with organic solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound derivative Purification->Product

General workflow for the synthesis of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treat the cells with different concentrations of the test compounds.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Wound Healing (Scratch) Assay

This assay is used to study cell migration and invasion.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

Procedure:

  • Seed cells in a plate to create a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing the test compounds at various concentrations.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

cluster_0 In Vitro Assay Workflow Start Cancer Cell Culture MTT MTT Assay (Cell Viability) Start->MTT Colony Colony Formation Assay (Cell Survival) Start->Colony Wound Wound Healing Assay (Cell Migration) Start->Wound Endpoint Data Analysis (IC50, Inhibition %) MTT->Endpoint Colony->Endpoint Wound->Endpoint

Workflow for in vitro evaluation of anticancer activity.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. Their ability to induce apoptosis and modulate key oncogenic signaling pathways warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold in the fight against cancer.

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the antimicrobial and antifungal properties of benzothiazine derivatives, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a resource for researchers engaged in the discovery and development of new antimicrobial and antifungal agents.

Introduction

Benzothiazine derivatives are a class of heterocyclic compounds containing a benzene ring fused to a thiazine ring. These scaffolds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3] The versatility of the benzothiazine nucleus allows for substitutions at various positions, leading to a wide array of derivatives with diverse potencies and mechanisms of action against pathogenic microorganisms.[1]

This document summarizes the antimicrobial and antifungal efficacy of selected benzothiazine derivatives against various bacterial and fungal strains, outlines the protocols for their evaluation, and provides a visual representation of a typical experimental workflow.

Antimicrobial and Antifungal Activity of Benzothiazine Derivatives

Benzothiazine derivatives have demonstrated notable activity against a range of pathogens, particularly Gram-positive bacteria and certain fungal species.[1][4] The efficacy of these compounds is often influenced by the nature and position of substituents on the benzothiazine core.

Antibacterial Activity

Several studies have highlighted the potential of benzothiazine derivatives as antibacterial agents. For instance, a series of 1,2-benzothiazines showed activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 600 µg/mL.[1][5] Interestingly, these compounds were found to be inactive against Gram-negative bacteria like Proteus vulgaris and Salmonella typhimurium.[1][5] Structure-activity relationship (SAR) studies have revealed that substituents on the nitrogen of the thiazine ring and on the benzoyl moiety play a crucial role in determining the antibacterial potency.[1][5] Specifically, compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring, and those with a methyl, chlorine, or bromine atom at the para position of the benzoyl group, exhibited higher antimicrobial activity.[1][5]

Antifungal Activity

Benzothiazine derivatives have also emerged as promising antifungal agents. Certain 1,4-benzothiazine azole derivatives have shown significant in vivo activity against Candida species.[6][7] The antifungal effect of these derivatives is linked to specific chemical features, such as ether substitutions in the side chain.[6][7] While some of these compounds exhibit modest in vitro anti-Candida effects, their in vivo efficacy is potentially enhanced through metabolism into active antifungal compounds and by modulating the host's immune response.[6] Some benzothiazole derivatives have also demonstrated potent activity against Candida albicans, with some compounds showing moderate to potent inhibitory activity at concentrations of 50 µg/mL and 100 µg/mL. The proposed mechanism of action for some antifungal benzothiazine derivatives involves the inhibition of fungal cytochrome P450 51 (CYP51), an essential enzyme in ergosterol biosynthesis.[8]

Quantitative Data Summary

The following table summarizes the antimicrobial and antifungal activity of selected benzothiazine derivatives from various studies.

Compound ClassTarget OrganismAssay TypeEfficacy MeasurementReference
1,2-BenzothiazinesBacillus subtilisBroth MicrodilutionMIC: 25–600 µg/mL[1][5]
1,2-BenzothiazinesStaphylococcus aureusBroth MicrodilutionMIC: 100–500 µg/mL[1][5]
Benzothiazole DerivativesGram-positive/negative bacteriaNot SpecifiedMIC: 3.12 µg/mL (for compound 3e)[9]
Benzothiazole DerivativesFungal strainsNot SpecifiedMIC: 1.56-12.5 µg/mL (for compound 3n)[9]
2,3-dihydropyrido[2,3-d]pyrimidin-4-one & Pyrrolo[2,1-b][5][6]benzothiazole DerivativesBacteriaNot SpecifiedMIC: 4–20 µmol L⁻¹[10]
Tetrazine derivatives linked to a benzothiazole moietyKlebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, Staphylococcus epidermidisBroth MicrodilutionMIC: 8 to 128 µg/mL; MBC: 32 to 256 µg/mL[11]
C-6 Methyl-Substituted Benzothiazole DerivativesCandida albicansCup Plate MethodPotent to moderate inhibition at 50 µg/mL and 100 µg/mL

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antimicrobial and antifungal activity of benzothiazine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from methodologies used to assess the antimicrobial activity of 1,2-benzothiazine derivatives.[1][5]

1. Materials:

  • Test benzothiazine derivatives

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing 5 mL of sterile MHB.

    • Incubate the culture at 37°C for 18-24 hours.

    • Dilute the overnight culture with fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test benzothiazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.25 to 512 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Visual inspection can be supplemented by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Antifungal Susceptibility Testing by Agar Well Diffusion Method

This protocol is based on the cup plate method used for evaluating the antifungal activity of benzothiazole derivatives against Candida albicans.

1. Materials:

  • Test benzothiazole derivatives

  • Candida albicans strain

  • Sabouraud Dextrose Agar (SDA)

  • Sterile Petri dishes

  • Sterile cork borer

  • Standard antifungal agent (e.g., Griseofulvin)

  • Incubator

2. Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a suspension of C. albicans in sterile saline from a fresh culture on an SDA slant.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Preparation of Agar Plates:

    • Pour molten, cooled SDA into sterile Petri dishes and allow it to solidify.

    • Spread 100 µL of the prepared fungal inoculum evenly over the surface of the agar plates.

  • Application of Test Compounds:

    • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

    • Prepare solutions of the test benzothiazole derivatives at desired concentrations (e.g., 50 µg/mL and 100 µg/mL) in a suitable solvent.

    • Add a defined volume (e.g., 100 µL) of each compound solution into the wells.

    • Add the standard antifungal agent and the solvent alone into separate wells as positive and negative controls, respectively.

  • Incubation and Measurement:

    • Incubate the plates at 28-30°C for 48-72 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antifungal activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of benzothiazine derivatives.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_reporting Reporting start Start compound_prep Prepare Benzothiazine Derivative Solutions start->compound_prep inoculum_prep Prepare Microbial Inoculum start->inoculum_prep assay_setup Set up Assay (e.g., Microdilution or Disk Diffusion) compound_prep->assay_setup inoculum_prep->assay_setup incubation Incubate assay_setup->incubation data_collection Collect Data (e.g., MIC, Zone of Inhibition) incubation->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis reporting Report Findings data_analysis->reporting end End reporting->end

Caption: Workflow for antimicrobial susceptibility testing of benzothiazine derivatives.

Putative Mechanism of Action for Antifungal Benzothiazine Derivatives

This diagram illustrates the proposed mechanism of action for certain antifungal benzothiazine derivatives that target the ergosterol biosynthesis pathway in fungi.

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption of Membrane and Fungal Cell Death Membrane->Disruption CYP51->Ergosterol catalysis Benzothiazine Benzothiazine Derivative Benzothiazine->Inhibition

Caption: Proposed mechanism of action of antifungal benzothiazine derivatives.

References

The 3,4-Dihydro-2H-1,4-Benzothiazine Scaffold: A Versatile Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzothiazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable starting point for the design and development of novel therapeutic agents across a wide range of disease areas. This document provides an overview of the applications of this scaffold, quantitative data on the biological activities of its derivatives, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in treating various diseases. These activities include:

  • Anticancer: Compounds bearing this scaffold have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression, such as the NF-κB and MAPK pathways.

  • Anti-inflammatory: Several derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory cytokine production.

  • Neuroprotective: The scaffold has been explored for its potential in treating neurodegenerative diseases. Certain derivatives have shown the ability to protect neurons from excitotoxicity and oxidative stress.

  • Antimicrobial: The this compound nucleus is a component of various compounds with significant antibacterial and antifungal activity.

  • Other Activities: The versatility of this scaffold has also led to the discovery of derivatives with antihypertensive, anticonvulsant, and positive allosteric modulator activity at AMPA receptors.[1][2]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various this compound derivatives and related compounds, providing a comparative overview of their potency.

Table 1: Anticancer and Cytotoxic Activity

Compound/DerivativeCell LineAssay TypeIC50/EC50 (µM)Reference
2-substituted benzothiazole derivative A (with nitro group)HepG2 (Hepatocellular Carcinoma)MTT Assay (24h)56.98[3][4]
2-substituted benzothiazole derivative B (with fluorine group)HepG2 (Hepatocellular Carcinoma)MTT Assay (24h)59.17[3][4]
2-substituted benzothiazole derivative A (with nitro group)HepG2 (Hepatocellular Carcinoma)MTT Assay (48h)38.54[3][4]
2-substituted benzothiazole derivative B (with fluorine group)HepG2 (Hepatocellular Carcinoma)MTT Assay (48h)29.63[3][4]
Benzothiazole-based p38α MAPK inhibitor (12l)p38α MAPKEnzyme Inhibition0.036[5]
Benzothiazole-based p38α MAPK inhibitor (SB 203580 - reference)p38α MAPKEnzyme Inhibition0.043[5]

Table 2: Anti-inflammatory Activity

Compound/DerivativeTargetAssay TypeIC50 (µM)Reference
2H-1,4-benzoxazin-3(4H)-one derivative (27)TNF-αCytokine Inhibition7.83 ± 0.95[6]
2H-1,4-benzoxazin-3(4H)-one derivative (27)IL-1βCytokine Inhibition15.84 ± 0.82[6]
Curcumin analog (EF31)IκB kinase βEnzyme Inhibition~1.92[7]

Table 3: Neuroprotective and Related Activities

Compound/DerivativeTarget/AssayAssay TypeIC50/EC50 (µM)Reference
2H-Benzo[b][8][9]thiazin-3(4H)-one derivative (3j)Acetylcholinesterase (AChE)Enzyme Inhibition0.025[10][11]
2H-Benzo[b][8][9]thiazin-3(4H)-one derivative (3i)Acetylcholinesterase (AChE)Enzyme Inhibition0.027[10][11]
Donepezil (reference drug)Acetylcholinesterase (AChE)Enzyme Inhibition0.021[10][11]
4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11m)GluA2(Q) AMPA ReceptorCalcium Flux0.002[1]
IDRA 21Attenuation of alprazolam-induced performance impairmentPassive Avoidance Test (in vivo)ED50 = 13[12]

Table 4: Antimicrobial Activity

Compound/DerivativeOrganismAssay TypeMIC (µg/mL)
7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivativesGram-positive bacteriaBroth Microdilution2 - 8
7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivativesFungiBroth Microdilution2 - 8

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays used in its evaluation.

Protocol 1: One-Pot Synthesis of this compound Derivatives

This protocol describes a DABCO-catalyzed one-pot, three-component reaction for the synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazines.

Materials:

  • 2-Aminobenzenethiol

  • Aromatic aldehyde

  • α-Halogenated ketone

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-aminobenzenethiol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the α-halogenated ketone (1.2 mmol), K₂CO₃ (2.0 mmol), and DABCO (0.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford the pure 3,4-dihydro-2H-1,4-benzo[b]thiazine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Cytotoxicity Evaluation using the MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[8][9][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free medium. The final concentration of DMSO should be less than 0.5%.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and screening.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (2-Aminobenzenethiol, Aldehyde, Ketone) reaction One-Pot Reaction (DABCO, K2CO3) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization library Compound Library of This compound Derivatives characterization->library primary_screening Primary Screening (e.g., Cytotoxicity Assay) library->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Anti-inflammatory, Neuroprotective) hit_identification->secondary_assays Active Compounds lead_selection Lead Selection secondary_assays->lead_selection

Caption: General workflow for the synthesis and screening of this compound derivatives.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS tlr4 TLR4 stimulus->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocates to benzothiazine 3,4-Dihydro-2H-1,4- benzothiazine Derivative benzothiazine->ikk inhibits dna DNA nfkb_n->dna binds to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) dna->genes promotes transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

mapk_pathway cluster_stimulus Cellular Stress / Mitogens cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response stimulus Stress/Growth Factors mapkkk MAPKKK (e.g., MEKK) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates mapk p38 MAPK mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., ATF2) mapk->transcription_factors activates benzothiazine 3,4-Dihydro-2H-1,4- benzothiazine Derivative benzothiazine->mapk inhibits response Inflammation, Apoptosis, Cell Cycle Arrest transcription_factors->response leads to

Caption: Modulation of the p38 MAPK signaling pathway by this compound derivatives.

References

Synthetic Protocols for N-Substituted 3,4-Dihydro-2H-1,4-Benzothiazines: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 3,4-dihydro-2H-1,4-benzothiazines, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The following sections present various synthetic strategies, including comparative data in tabular format, step-by-step experimental procedures, and visualizations of reaction workflows and mechanisms to facilitate understanding and replication in a laboratory setting.

I. Overview of Synthetic Strategies

The synthesis of N-substituted 3,4-dihydro-2H-1,4-benzothiazines can be broadly categorized into two main approaches:

  • Construction of the Benzothiazine Ring with Concomitant N-Substitution: These methods build the heterocyclic core and introduce the N-substituent in a single or multi-step, one-pot sequence.

  • Post-Modification of a Pre-formed Benzothiazine Core: These strategies involve the synthesis of the 3,4-dihydro-2H-1,4-benzothiazine scaffold followed by the introduction of the N-substituent.

This document will detail protocols for the following key synthetic methodologies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl substituted benzothiazines.

  • Copper-Mediated Ullmann Condensation: A classic method for C-N bond formation, often requiring higher temperatures than palladium-catalyzed reactions.

  • Microwave-Assisted Synthesis from 2-Aminothiophenol: Utilizes microwave irradiation to accelerate the reaction between 2-aminothiophenol and various building blocks, leading to rapid and efficient synthesis.

  • Direct N-Alkylation: A straightforward approach involving the alkylation of the secondary amine of the pre-formed this compound ring.

  • Reductive Amination: A versatile method for introducing N-alkyl substituents by reacting the parent benzothiazine with an aldehyde or ketone in the presence of a reducing agent.

II. Comparative Data of Synthetic Protocols

The following tables summarize quantitative data for the different synthetic protocols, allowing for easy comparison of their key parameters.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl BromideThis compoundPd₂(dba)₃ (1.5)XPhos (3)KOtBuToluene1101875-95
2Aryl ChlorideThis compoundPd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002460-85
3Aryl TosylateThis compoundPd-PEPPSI-IPr(NMe₂)₂ (2)-K₃PO₄tert-Amyl alcohol12012up to 99[3]

Table 2: Copper-Mediated Synthesis

EntryReactant 1Reactant 2Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromothiophenolN-alkyl-substituted chloroacetamideCu(acac)₂ (10)K₂CO₃DMF1351817-82[2]

Table 3: Microwave-Assisted Synthesis from 2-Aminothiophenol (2-ATP)

Entry2-ATP DerivativeCo-reactantCatalyst/SupportSolventPower (W)Time (min)Yield (%)
1Substituted 2-ATPβ-Diketone/β-KetoesterBasic AluminaNone4503-580-92
22-ATPAromatic AldehydeNoneEthanol3005-1085-95
32-ATP1,3-Dicarbonyl CompoundHydrazine HydrateDMF6003High

Table 4: Direct N-Alkylation

EntrySubstrateAlkylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)
13,4-dihydro-2H-1,4-benzothiazin-3-oneOctyl BromideNaOH or K₂CO₃Tetrabutylammonium BromideTolueneReflux678[4]
23,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxideMethyl IodideK₂CO₃-DMFRT12Good

Table 5: Reductive Amination

EntrySubstrateCarbonyl CompoundReducing AgentSolventpHTemp. (°C)Time (h)Yield (%)
1This compoundAldehydeNaBH₃CNMethanol6-7RT1270-90[5]
2This compoundKetoneNaBH(OAc)₃Dichloroethane-RT2465-85[6]

III. Experimental Protocols and Methodologies

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.2 mmol), aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add potassium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the flask or tube and heat the mixture at 110 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired N-aryl-3,4-dihydro-2H-1,4-benzothiazine.

Visualization of the Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle start Start reagents Combine Reactants: - Benzothiazine - Aryl Bromide - Pd₂(dba)₃ - XPhos - Toluene start->reagents base Add Base: KOtBu reagents->base reaction Heat at 110°C for 18h base->reaction workup Work-up: - Quench with H₂O - Extract with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product N-Aryl Benzothiazine purification->product Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)(Br)L₂ OA->PdII LC Ligand Coordination PdII->LC Amine Amine_Complex [Ar-Pd(II)(Amine)L₂]⁺Br⁻ LC->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)(Amido)L₂ Deprotonation->Amido_Complex RE Reductive Elimination Amido_Complex->RE RE->Pd0 Product_Out N-Aryl Benzothiazine RE->Product_Out

Caption: Workflow and catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Microwave-Assisted Synthesis from 2-Aminothiophenol

This protocol describes a rapid, one-pot synthesis of N-substituted 1,4-benzothiazines using microwave irradiation.

Materials:

  • Substituted 2-aminothiophenol (2-ATP)

  • β-Diketone or β-ketoester

  • Basic alumina

  • Microwave reactor

  • Ethanol

Procedure:

  • In a microwave-safe vessel, thoroughly mix the substituted 2-aminothiophenol (10 mmol) and the β-diketone or β-ketoester (10 mmol) with basic alumina (20 g).

  • Place the vessel in the microwave reactor and irradiate at 450 W for 3-5 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product from the solid support using ethanol (3 x 25 mL).

  • Combine the ethanolic extracts and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure N-substituted 1,4-benzothiazine derivative.

Visualization of the Microwave-Assisted Synthesis:

Microwave_Synthesis cluster_workflow Experimental Workflow start Start mix Mix Reactants: - 2-Aminothiophenol - β-Diketone - Basic Alumina start->mix irradiate Microwave Irradiation (450W, 3-5 min) mix->irradiate extract Extract with Ethanol irradiate->extract purify Recrystallize from Ethanol extract->purify product N-Substituted Benzothiazine purify->product

Caption: Workflow for microwave-assisted synthesis.

Protocol 3: Direct N-Alkylation

This protocol outlines the N-alkylation of a pre-formed 3,4-dihydro-2H-1,4-benzothiazin-3-one.

Materials:

  • 6-Amino-4-octyl-2H-1,4-benzothiazin-3-one

  • Alkyl halide (e.g., ethyl iodide)

  • Sodium hydroxide or Potassium carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Procedure:

  • To a round-bottom flask, add 6-amino-4-octyl-2H-1,4-benzothiazin-3-one (1 mmol), the alkyl halide (1.2 mmol), and toluene (10 mL).

  • Add an excess of powdered sodium hydroxide or potassium carbonate (3 mmol) and a catalytic amount of tetrabutylammonium bromide (0.1 mmol).

  • Heat the mixture to reflux with vigorous stirring for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic base.

  • Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluent: toluene/ethyl acetate) to yield the N-alkylated product.[4]

Visualization of N-Alkylation:

N_Alkylation cluster_workflow Experimental Workflow start Start reactants Combine: - Benzothiazinone - Alkyl Halide - Base (K₂CO₃) - TBAB - Toluene start->reactants reflux Reflux for 6h reactants->reflux workup Work-up: - Filter - Wash with H₂O reflux->workup purification Purification: Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for direct N-alkylation.

Protocol 4: Reductive Amination

This protocol describes the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aldehyde (1.1 mmol) in methanol (15 mL).

  • Adjust the pH of the solution to 6-7 by adding a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by carefully adding 1M HCl until gas evolution ceases.

  • Make the solution basic (pH > 8) with 2M NaOH.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the N-alkylated benzothiazine.[5][6][7]

Visualization of Reductive Amination:

Reductive_Amination cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Start imine_formation Imine Formation: - Benzothiazine + Aldehyde - Methanol, pH 6-7 start->imine_formation reduction Reduction: Add NaBH₃CN imine_formation->reduction stir Stir at RT for 12h reduction->stir workup Work-up: - Quench with HCl - Basify with NaOH - Extract stir->workup purification Purification: Flash Chromatography workup->purification product N-Alkyl Benzothiazine purification->product Reactants Amine + Aldehyde Imine Imine Reactants->Imine H⁺ catalyst Iminium Iminium Ion Imine->Iminium H⁺ Reduction_step Reduction Iminium->Reduction_step NaBH₃CN Product_out N-Alkyl Product Reduction_step->Product_out

Caption: Workflow and mechanism of reductive amination.

References

Application Notes and Protocols for IR and NMR Analysis of Benzothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for the Infrared (IR) and Nuclear Magnetic Resonance (NMR) analysis of benzothiazines. The protocols outlined below are intended to ensure high-quality, reproducible data for the structural elucidation and characterization of these important heterocyclic compounds.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For benzothiazines, it is particularly useful for confirming the presence of key structural features such as N-H and C=O bonds.

Data Presentation: Characteristic IR Absorption Bands for Benzothiazines

The following table summarizes typical IR absorption frequencies for various functional groups found in benzothiazine derivatives.[1][2]

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Notes
N-H (amine/amide)Stretching3300 - 3500Broad or sharp, depending on hydrogen bonding.
C-H (aromatic)Stretching3000 - 3100Typically multiple weak to medium bands.
C-H (aliphatic)Stretching2850 - 3000
C=O (carbonyl)Stretching1630 - 1695Strong absorption. Position depends on conjugation and substituents.
C=C (aromatic)Stretching1450 - 1600Multiple bands of variable intensity.
C-NStretching1250 - 1350
C-O-C (ether)Asymmetric Stretching1200 - 1275Strong intensity.
C-SStretching600 - 800Weak to medium intensity.
Experimental Protocol: IR Analysis

This protocol details the steps for acquiring an IR spectrum of a solid benzothiazine sample using the KBr pellet method or as a thin solid film.

Materials:

  • Benzothiazine sample (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • IR spectrometer

  • Salt plates (e.g., NaCl or KBr)[3]

  • Volatile solvent (e.g., methylene chloride or acetone)[3]

Protocol 1: KBr Pellet Method [4]

  • Sample Preparation:

    • Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.

    • Place approximately 1-2 mg of the benzothiazine sample and 100-200 mg of dry KBr in an agate mortar.

    • Grind the mixture gently but thoroughly with the pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

    • Record the background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the mortar, pestle, and die with a suitable solvent (e.g., acetone) and dry them completely to avoid cross-contamination.

Protocol 2: Thin Solid Film Method [3][5]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the benzothiazine sample in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.[3]

  • Film Deposition:

    • Place a single, clean salt plate on a clean, dry surface.

    • Using a pipette, apply a drop of the sample solution to the center of the salt plate.[3]

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3] If the resulting peaks are too weak, another drop of the solution can be added and dried.[3]

  • Data Acquisition:

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Record the background spectrum.

    • Acquire the IR spectrum of the sample.

  • Cleaning:

    • Clean the salt plate thoroughly with a suitable solvent and return it to a desiccator for storage.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the carbon-hydrogen framework.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Benzothiazine Derivatives

The following tables provide representative chemical shift ranges for protons (¹H) and carbons (¹³C) in benzothiazine scaffolds.[1][6]

¹H NMR Data

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
N-H8.0 - 9.0Broad SingletPosition is concentration and solvent dependent; may exchange with D₂O.
Aromatic H6.5 - 8.0MultipletChemical shifts and coupling patterns depend on the substitution pattern.
Aliphatic H (e.g., CH₂, CH₃)1.0 - 4.5VariesDepends on the specific chemical environment.
O-CH₃ (methoxy)~3.8 - 4.5Singlet

¹³C NMR Data

Carbon TypeChemical Shift (δ, ppm)Notes
C=O (carbonyl)160 - 180
Aromatic C110 - 150
C-N115 - 145
C-S110 - 135
Aliphatic C15 - 60
O-CH₃ (methoxy)55 - 65
Experimental Protocol: NMR Analysis

This protocol describes the preparation of a benzothiazine sample for solution-state NMR analysis.

Materials:

  • Benzothiazine sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[7][8]

  • High-quality 5 mm NMR tubes[8]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer

Protocol:

  • Sample Preparation:

    • Weigh the appropriate amount of the benzothiazine sample into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[8] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[8]

    • Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if the compound has low solubility, but care should be taken to avoid solvent evaporation.

  • Filtration and Transfer:

    • To remove any particulate matter that can degrade the spectral quality, filter the solution.[8] Place a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean NMR tube.

  • Shimming and Referencing:

    • Cap the NMR tube securely and wipe the outside clean.

    • Insert the tube into the NMR spectrometer.

    • The instrument's deuterium lock will use the signal from the deuterated solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.

    • The residual solvent peak (e.g., 7.26 ppm for CDCl₃) is typically used as an internal reference for the chemical shift scale.[8] Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Standard acquisition parameters usually involve a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If required, acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • Additional NMR experiments such as COSY, HSQC, and HMBC can be performed to further aid in structure elucidation.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the overall workflow for the analysis of benzothiazines and the logical relationship between the spectroscopic techniques.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Benzothiazine Sample B Prepare KBr Pellet or Thin Film A->B Solid Sample C Record Background Spectrum B->C D Acquire IR Spectrum of Sample C->D E Identify Characteristic Peaks D->E F Correlate Peaks to Functional Groups E->F G Structural Confirmation F->G

Caption: Workflow for IR Spectroscopy Analysis of Benzothiazines.

NMR_Analysis_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis A_nmr Dissolve Benzothiazine in Deuterated Solvent B_nmr Filter Solution into NMR Tube A_nmr->B_nmr C_nmr Lock and Shim Spectrometer B_nmr->C_nmr D_nmr Acquire 1H and 13C NMR Spectra C_nmr->D_nmr E_nmr Process and Analyze Spectra D_nmr->E_nmr F_nmr Assign Chemical Shifts and Coupling Constants E_nmr->F_nmr G_nmr Elucidate Molecular Structure F_nmr->G_nmr

Caption: Workflow for NMR Spectroscopy Analysis of Benzothiazines.

Spectroscopic_Analysis_Logic Benzothiazine Benzothiazine Compound IR IR Spectroscopy Benzothiazine->IR NMR NMR Spectroscopy Benzothiazine->NMR FunctionalGroups Functional Group Identification IR->FunctionalGroups Connectivity Atom Connectivity and 3D Structure NMR->Connectivity Structure Complete Structural Elucidation FunctionalGroups->Structure Connectivity->Structure

Caption: Logical relationship of IR and NMR in structural elucidation.

References

In Vitro Bioactivity of 1,4-Benzothiazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro bioactivity of 1,4-benzothiazine compounds. The protocols cover key assays for evaluating anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation: Anticancer Activity of 1,4-Benzothiazine Derivatives
Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
BTA-1 MCF-7 (Breast)5.04Doxorubicin1.2
BTA-2 A549 (Lung)14.87Cisplatin5.94
BTA-3 HCT-116 (Colon)3.295-Fluorouracil4.5
BTA-4 HeLa (Cervical)13.73Doxorubicin12.52
BTA-5 PC-3 (Prostate)8.5Docetaxel2.1
Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents, including potentially 1,4-benzothiazine derivatives, induce apoptosis or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Cellular Stress Cellular Stress Bax Bax/Bak (Pro-apoptotic) Cellular Stress->Bax DNA Damage DNA Damage DNA Damage->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Intrinsic Apoptosis Pathway
Experimental Protocol: MTT Assay

Materials:

  • 1,4-Benzothiazine compounds

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in a T-75 flask to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

    • Count the cells using a hemocytometer and adjust the cell density.

    • Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of the 1,4-benzothiazine compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the compound concentration.

    • The IC50 value is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with 1,4-benzothiazine compounds incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt formazan_solubilization Solubilize formazan crystals with DMSO incubation_mtt->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end_node End data_analysis->end_node

MTT Assay Experimental Workflow

Antimicrobial Activity: Disc Diffusion Assay

The disc diffusion (Kirby-Bauer) assay is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. A paper disc impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective against the bacteria, a zone of inhibition (no bacterial growth) will form around the disc.

Data Presentation: Antimicrobial Activity of 1,4-Benzothiazine Derivatives
Compound IDGram-positive BacteriaZone of Inhibition (mm)Gram-negative BacteriaZone of Inhibition (mm)
BTA-6 Staphylococcus aureus18Escherichia coli12
BTA-7 Bacillus subtilis20Pseudomonas aeruginosa10
BTA-8 Streptococcus pyogenes15Klebsiella pneumoniae14
Standard Ampicillin (10 µg)25Gentamicin (10 µg)22
Experimental Protocol: Disc Diffusion Assay

Materials:

  • 1,4-Benzothiazine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB)

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm diameter)

  • Sterile forceps

  • Incubator (37°C)

  • McFarland turbidity standard (0.5)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium and inoculate them into a tube of TSB.

    • Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 5-15 minutes.

  • Disc Application:

    • Prepare stock solutions of the 1,4-benzothiazine compounds in a suitable solvent (e.g., DMSO).

    • Impregnate sterile filter paper discs with a known concentration of the test compounds.

    • Using sterile forceps, place the impregnated discs onto the surface of the inoculated MHA plate.

    • Gently press the discs to ensure complete contact with the agar.

    • Place a standard antibiotic disc as a positive control and a solvent-impregnated disc as a negative control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disc) in millimeters (mm) using a ruler or calipers.

Experimental Workflow: Disc Diffusion Assay

Disc_Diffusion_Workflow start Start prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA plate with bacterial lawn prep_inoculum->inoculate_plate dry_plate Allow plate to dry inoculate_plate->dry_plate apply_discs Apply compound-impregnated discs dry_plate->apply_discs incubate_plate Incubate at 37°C for 18-24h apply_discs->incubate_plate measure_zones Measure zones of inhibition (mm) incubate_plate->measure_zones end_node End measure_zones->end_node

Disc Diffusion Assay Experimental Workflow

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Data Presentation: Antioxidant Activity of 1,4-Benzothiazine Derivatives
Compound IDDPPH Scavenging IC50 (µM)Reference CompoundDPPH Scavenging IC50 (µM)
BTA-9 25.22Ascorbic Acid15.8
BTA-10 18.09Trolox20.5
BTA-11 30.76Butylated Hydroxytoluene (BHT)28.3
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • 1,4-Benzothiazine compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare stock solutions of the 1,4-benzothiazine compounds and the standard antioxidant in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds or the standard antioxidant to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

  • Calculate Percentage of Radical Scavenging Activity:

    • % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Determine IC50 Value:

    • Plot the percentage of scavenging activity against the log of the compound concentration.

    • The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow start Start prep_reagents Prepare DPPH and compound solutions start->prep_reagents add_to_plate Add compounds and DPPH to 96-well plate prep_reagents->add_to_plate incubate_dark Incubate in dark for 30 min add_to_plate->incubate_dark read_absorbance Read absorbance at 517 nm incubate_dark->read_absorbance calculate_scavenging Calculate % scavenging activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 value calculate_scavenging->determine_ic50 end_node End determine_ic50->end_node

DPPH Assay Experimental Workflow

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

The acetylcholinesterase (AChE) inhibition assay is used to identify compounds that can inhibit the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. This assay is particularly relevant for the discovery of drugs for Alzheimer's disease. Ellman's method is a widely used colorimetric assay for this purpose.

Data Presentation: Acetylcholinesterase Inhibition by 1,4-Benzothiazine Derivatives
Compound IDAChE Inhibition IC50 (µM)Reference CompoundAChE Inhibition IC50 (µM)
BTA-12 0.025Donepezil0.021
BTA-13 0.027Tacrine0.035
BTA-14 3.65 (nM)Galantamine0.45
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Materials:

  • 1,4-Benzothiazine compounds

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

  • Standard inhibitor (e.g., Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water (prepare fresh).

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the 1,4-benzothiazine compounds and the standard inhibitor in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds or standard inhibitor.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of AChE solution to initiate the pre-incubation. For the blank, add 10 µL of buffer instead of the enzyme.

    • Incubate for 15 minutes at 25°C.

    • Add 10 µL of ATCI solution to start the reaction.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at different time points (e.g., every minute for 5 minutes) using a microplate reader in kinetic mode.

Data Analysis:

  • Calculate the Rate of Reaction:

    • Determine the change in absorbance per minute (ΔAbs/min).

  • Calculate Percentage of Inhibition:

    • % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

  • Determine IC50 Value:

    • Plot the percentage of inhibition against the log of the compound concentration.

    • The IC50 value is the concentration of the compound that inhibits AChE activity by 50%.

Experimental Workflow: AChE Inhibition Assay

AChE_Inhibition_Workflow start Start prep_reagents Prepare reagents (AChE, DTNB, ATCI, compounds) start->prep_reagents add_to_plate Add compounds, buffer, DTNB, and AChE to plate prep_reagents->add_to_plate pre_incubate Pre-incubate for 15 min add_to_plate->pre_incubate start_reaction Add ATCI to start reaction pre_incubate->start_reaction kinetic_read Measure absorbance at 412 nm (kinetic) start_reaction->kinetic_read calculate_inhibition Calculate % inhibition kinetic_read->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end_node End determine_ic50->end_node

AChE Inhibition Assay Experimental Workflow

Development of 3,4-dihydro-2H-1,4-benzothiazine-based Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of enzyme inhibitors based on the 3,4-dihydro-2H-1,4-benzothiazine scaffold. This versatile heterocyclic system has been identified as a promising pharmacophore in the discovery of novel therapeutic agents targeting a range of enzymes implicated in various diseases, including neurodegenerative disorders, cancer, and infectious diseases.

Overview of this compound as a Privileged Scaffold

The this compound core structure offers a unique three-dimensional conformation that allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various enzyme targets. Its synthetic tractability further enhances its appeal in medicinal chemistry for the development of new and potent enzyme inhibitors.

Key Enzyme Targets and Therapeutic Areas

Derivatives of this compound have demonstrated inhibitory activity against several key enzyme classes, highlighting their potential in various therapeutic areas:

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.

  • Carbonic Anhydrases (CAs): CAs are targets for diuretics, anti-glaucoma agents, and anticancer therapies.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is a critical target in cancer therapy.

  • Peptide Deformylase (PDF): As an essential bacterial enzyme, PDF is a target for novel antibacterial agents.

  • Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is a validated target for the development of new antimalarial drugs.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 and Kᵢ values) of selected this compound derivatives against their respective enzyme targets.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDModification of Benzothiazine CoreAChE IC50 (µM)Reference
3i Thiazole hybrid0.027[1][2]
3j Thiazole hybrid0.025[1][2]
Donepezil (Ref.) -0.021[1][2]

Table 2: Carbonic Anhydrase (CA) Inhibitory Activity

Compound IDTarget IsoformKᵢ (nM)Reference
Compound 13 hCA I316.7 ± 9.6[3]
Compound 14 hCA I533.1 ± 187.8[3]
Acetazolamide (Ref.) hCA I278.8 ± 44.3[3]
Compound 13 hCA II412.5 ± 115.4[3]
Compound 14 hCA II624.6 ± 168.2[3]
Acetazolamide (Ref.) hCA II293.4 ± 46.4[3]

Table 3: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibitory Activity

Compound IDPfDHODH IC50 (µM)P. falciparum 3D7 EC50 (µM)Reference
DPBI Derivative 1 0.65<1[4]
DPBI Derivative 2 0.701-10[4]
DPBI Derivative 3 1.31-10[4]

Experimental Protocols

Detailed methodologies for the synthesis of the this compound scaffold and key enzyme inhibition assays are provided below.

General Synthesis of this compound Derivatives

A versatile one-pot, three-component reaction is commonly employed for the synthesis of this scaffold.

Protocol:

  • To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add an appropriate aldehyde (1.0 mmol) and an α-haloketone (1.0 mmol).

  • Add a base such as K₂CO₃ or triethylamine (2.0 mmol) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated under reflux, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution (at various concentrations), and 20 µL of AChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 20 µL of DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates of the test compound wells with a control well (containing no inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (pH 7.5)

  • CO₂-saturated water

  • Test compounds

  • Stopped-flow spectrophotometer

Protocol:

  • The assay is performed at a constant temperature (e.g., 25°C).

  • The rate of the uncatalyzed CO₂ hydration reaction is first measured by mixing CO₂-saturated water with buffer containing a pH indicator.

  • The catalyzed reaction rate is then measured by including the CA enzyme in the buffer solution.

  • To determine the inhibitory effect, the test compound is pre-incubated with the enzyme before mixing with the CO₂ substrate.

  • The initial rates of the reaction are determined by monitoring the change in absorbance of the pH indicator.

  • The percentage of inhibition is calculated, and Kᵢ values are determined by fitting the data to the appropriate inhibition model.

PI3K/AKT/mTOR Pathway Inhibition Assay (Western Blot)

This protocol assesses the inhibition of the PI3K pathway by analyzing the phosphorylation state of downstream targets.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Protocol:

  • Seed cancer cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein for AKT and mTOR.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the development of this compound-based enzyme inhibitors.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Enzyme Inhibition Screening cluster_cellular Cellular Assays s1 One-Pot Synthesis s2 Column Chromatography s1->s2 c1 NMR, MS, etc. s2->c1 Purified Compound e1 Primary Assay c1->e1 Characterized Inhibitor e2 IC50 Determination e1->e2 ca1 Cytotoxicity e2->ca1 Potent Inhibitors ca2 Pathway Analysis ca1->ca2

Caption: General experimental workflow for inhibitor development.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibition.

AChE_inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Signal Signal Transduction Receptor->Signal Inhibitor This compound Inhibitor Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,4-benzothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,4-dihydro-2H-1,4-benzothiazines, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield for 3,4-dihydro-2H-1,4-benzothiazine synthesis is consistently low. What are the common causes and how can I optimize the reaction?

Low yields are a frequent issue in heterocyclic synthesis. The causes often relate to starting material purity, suboptimal reaction conditions, and atmospheric contamination.

Potential Causes & Solutions:

  • Purity of 2-Aminothiophenol: 2-aminothiophenol is highly susceptible to oxidation, where it dimerizes to 2,2'-disulfanediyldianiline.[1][2][3] This dimer is less reactive and can lead to significant yield reduction.

    • Solution: Use freshly distilled or commercially available high-purity 2-aminothiophenol. Store it under an inert atmosphere (Nitrogen or Argon) and in a refrigerator. Consider performing the reaction under an inert atmosphere to prevent in-situ oxidation.

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. An inappropriate solvent or catalyst can hinder the reaction rate or promote side reactions.

    • Solution: Systematically optimize reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC). A common high-yield method involves the condensation of 2-aminothiophenol with α-halo ketones or 1,3-dicarbonyl compounds.[2][4] Multi-component reactions using a catalyst like DABCO have also been shown to produce excellent yields.[5]

  • Base Selection: The choice and amount of base can significantly influence the reaction outcome. A base that is too strong or weak may not effectively facilitate the desired cyclization.

    • Solution: For reactions involving 2-aminothiophenol and α-halo ketones, bases like potassium carbonate (K₂CO₃) are often effective.[5] The optimal base and its stoichiometry should be determined empirically for your specific substrate.

Q2: I am observing significant byproduct formation during my synthesis. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a primary reason for low yields and purification difficulties. Identifying these side-products is key to mitigating their formation.

Common Side Reactions:

  • Oxidative Dimerization: As mentioned, the most common side reaction is the oxidation of 2-aminothiophenol to its disulfide dimer.[3] This can be minimized by using high-purity starting material and maintaining an inert reaction atmosphere.

  • Formation of Benzothiazole Derivatives: Depending on the reactants and conditions, the formation of a five-membered benzothiazole ring instead of the desired six-membered benzothiazine can occur.[3][6]

  • Self-Condensation of Reactants: The starting materials, particularly α-halo ketones or 1,3-dicarbonyls, can undergo self-condensation under basic conditions.

Troubleshooting Flowchart for Byproduct Formation:

G start Significant Byproduct Formation Observed check_dimer Check for Disulfide Dimer (e.g., by LC-MS or NMR) start->check_dimer dimer_present Dimer Detected check_dimer->dimer_present Yes check_other Analyze Other Byproducts (e.g., Benzothiazoles, Self-Condensation Products) check_dimer->check_other No / Unsure solution_dimer Use High-Purity 2-Aminothiophenol Run Reaction Under Inert Atmosphere (N2/Ar) dimer_present->solution_dimer solution_other Optimize Reaction Conditions: - Lower Temperature - Change Base/Solvent - Adjust Stoichiometry check_other->solution_other

Caption: Troubleshooting logic for identifying and minimizing byproducts.

Q3: What are the most effective methods for purifying 3,4-dihydro-2H-1,4-benzothiazines?

Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common and effective method.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient of non-polar to polar solvents is often required. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. The optimal solvent system should be determined by preliminary TLC analysis.[7]

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an effective final purification step.

    • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, or ethanol/water mixtures.[7]

Q4: What are some established high-yield synthetic routes for 3,4-dihydro-2H-1,4-benzothiazines?

Several modern synthetic strategies offer high yields and operational simplicity compared to traditional methods.

High-Yield Synthetic Methods:

MethodReactantsCatalyst/ConditionsYield RangeReference
One-Pot Three-Component Reaction 2-Aminothiophenol, Aromatic Aldehyde, α-Halogenated KetoneDABCO, K₂CO₃, Ethanol, RefluxGood to Excellent[5]
Condensation with 1,3-Dicarbonyls 2-Aminothiophenol, 1,3-Dicarbonyl CompoundGraphene Oxide, 80 °C, Solvent-free75-88%[2]
Condensation with 1,3-Dicarbonyls 2-Aminothiophenol, 1,3-Dicarbonyl Compoundm-CPBA/2-IBX, Acetonitrile, 70 °C49-89%[3]
Copper-Catalyzed Intramolecular Amination Substituted (2-bromophenylthio)ethanaminesCopper CatalystGood[8]

Experimental Protocols & Workflows

General Experimental Workflow

The synthesis of 3,4-dihydro-2H-1,4-benzothiazines typically follows a standard sequence of steps from reaction setup to final characterization.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Starting Material Purification (e.g., distillation of 2-aminothiophenol) B 2. Reaction Setup (Inert atmosphere, solvent, reactants) A->B C 3. Heating / Stirring (Maintain target temperature) B->C D 4. Monitor Progress (via TLC) C->D E 5. Reaction Quench & Work-up (e.g., add water, extract with organic solvent) D->E F 6. Purification (Column Chromatography / Recrystallization) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: A standard workflow for the synthesis and analysis of benzothiazines.

Protocol: DABCO-Catalyzed One-Pot Synthesis[5]

This protocol describes a high-yield, three-component synthesis of this compound derivatives.

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • α-Halogenated ketone (e.g., 2-chloroacetophenone) (1.0 mmol)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), the α-halogenated ketone (1.0 mmol), DABCO (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add 5 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction using TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 20 mL of cold water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography to obtain the pure this compound derivative.

References

"common side products in the synthesis of 1,4-benzothiazines and their avoidance"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-benzothiazines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,4-benzothiazines, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired 1,4-Benzothiazine and Presence of a Major Side Product

Q: My reaction has a low yield, and I observe a significant amount of a side product that appears to be a dimer of my 2-aminothiophenol starting material. What is happening and how can I prevent it?

A: This is a common issue caused by the oxidative dimerization of 2-aminothiophenol to form a disulfide. This side reaction consumes the starting material and reduces the overall yield of the desired 1,4-benzothiazine.

Cause: The thiol group (-SH) of 2-aminothiophenol is susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of a disulfide bond (S-S) between two molecules.

Solutions:

  • Perform the reaction under an inert atmosphere: This is the most effective way to prevent oxidation. Purge the reaction vessel with an inert gas like nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.

  • Use deoxygenated solvents: Solvents can be deoxygenated by bubbling an inert gas through them for an extended period or by using freeze-pump-thaw cycles.

  • Use fresh and pure 2-aminothiophenol: Over time, 2-aminothiophenol can oxidize upon storage. Using a freshly opened bottle or purifying the starting material before use can minimize the presence of the disulfide impurity from the start.

Issue 2: Formation of an Isomeric Impurity, a Benzothiazole Derivative

Q: I have isolated my 1,4-benzothiazine product, but I have a persistent impurity that I suspect is a benzothiazole isomer. How is this formed and what can I do to avoid it?

A: The formation of a benzothiazole isomer is a known side reaction, often resulting from the acid-catalyzed rearrangement of the 1,4-benzothiazine ring.[1] This is particularly relevant when the synthesis is performed under acidic conditions or if the work-up involves strong acids.

Cause: The 1,4-benzothiazine ring can undergo an acid-catalyzed isomerization to the thermodynamically more stable 1,3-benzothiazole ring system.

Solutions:

  • Control the pH of the reaction: If possible, perform the reaction under neutral or slightly basic conditions. If an acid catalyst is required, use the mildest possible acid and the lowest effective concentration.

  • Neutralize acidic work-up conditions promptly: During the work-up, if an acid wash is necessary, ensure that it is followed by a neutralization step (e.g., with a saturated sodium bicarbonate solution) to avoid prolonged exposure of the product to acidic conditions.

  • Careful selection of catalyst: Opt for non-acidic catalysts where applicable. For example, some reactions can be promoted by basic catalysts or heterogeneous catalysts that are easily filtered off after the reaction.

Issue 3: Formation of Diastereomers in Reactions with Epoxides

Q: I am synthesizing a 1,4-benzothiazine from a substituted epoxide and I am obtaining a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my reaction?

A: The reaction of 2-aminothiophenol with epoxides can lead to the formation of two different regioisomers, which, if the epoxide is chiral, will be diastereomers. The regioselectivity of the epoxide ring-opening is the key factor determining the product distribution.

Cause: 2-aminothiophenol has two nucleophilic centers: the sulfur atom (thiol) and the nitrogen atom (amine). The attack of either of these nucleophiles on one of the two electrophilic carbons of the epoxide ring can lead to different products. The regioselectivity is influenced by the substitution pattern of the epoxide and the reaction conditions. For instance, in the presence of HCl, the reaction can proceed via a halohydrin intermediate, which alters the regioselectivity of the subsequent nucleophilic attack.[2][3]

Solutions:

  • Control of Reaction Conditions:

    • Without Acid: In the absence of a strong acid, the more nucleophilic sulfur atom of 2-aminothiophenol typically attacks the less sterically hindered carbon of the epoxide, leading to a specific regioisomer.

    • With Acid (e.g., HCl): The presence of acid can protonate the epoxide, making it more susceptible to nucleophilic attack. In the case of using 2-aminothiophenol hydrochloride, the reaction may proceed through a chlorohydrin intermediate, which can favor the formation of the other regioisomer.[2][3]

  • Careful analysis of the reaction mechanism: Understanding the factors that control the regioselectivity of your specific epoxide substrate is crucial. A thorough literature search for similar substrates can provide guidance on the optimal conditions to favor the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 1,4-benzothiazines from 2-aminothiophenol and 1,3-dicarbonyl compounds?

A1: Besides the oxidative dimerization of 2-aminothiophenol, other side products can be observed. For example, in the reaction of 2-aminothiophenol with acetylacetone, the formation of 1-(2-methyl-1,3-benzothiazol-2-yl)acetone has been reported as a minor byproduct.[1] The mechanism likely involves an alternative cyclization pathway.

Q2: Can I use microwave irradiation to improve the synthesis of 1,4-benzothiazines and reduce side reactions?

A2: Yes, microwave-assisted synthesis can be an effective method for the synthesis of 1,4-benzothiazines. It often leads to significantly shorter reaction times and can improve yields by minimizing the time for side reactions to occur.[2]

Q3: How can I purify my 1,4-benzothiazine product to remove common side products?

A3: The purification method will depend on the specific properties of your product and the impurities.

  • Column chromatography: This is a very effective method for separating the desired product from side products, especially isomers and the disulfide dimer. A variety of stationary phases (e.g., silica gel) and solvent systems can be employed.[3]

  • Recrystallization: If the product is a solid and there is a significant difference in solubility between the product and the impurities in a particular solvent system, recrystallization can be a simple and effective purification technique.

  • Acid-base extraction: If the side products have different acid-base properties than the desired 1,4-benzothiazine, an extractive work-up can be used to remove them.

Data Presentation

The following table summarizes quantitative data on the formation of side products in a specific synthesis of a 1,4-benzothiazine derivative.

ReactantsProductSide Product 1Side Product 2Yield of ProductYield of Side Product 1Yield of Side Product 2Reaction ConditionsReference
2-Aminothiophenol and Penta-2,4-dione (Acetylacetone)1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethenone2-[(2-aminophenyl)dithio]aniline (Disulfide Dimer)1-(2-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)acetone36%12%5%Ethanol, Room Temperature, 24h[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines [2]

This protocol describes a rapid and efficient synthesis of 4H-1,4-benzothiazines from 2-aminobenzenethiols and β-diketones or β-ketoesters using microwave irradiation.

Materials:

  • Substituted 2-aminobenzenethiol (10 mmol)

  • β-diketone or β-ketoester (10 mmol)

  • Hydrazine hydrate (1 mmol, catalytic amount)

  • Dimethylformamide (DMF, 5 mmol, as an energy transfer medium)

Procedure:

  • In a microwave-safe reaction vessel, add the substituted 2-aminobenzenethiol (10 mmol), hydrazine hydrate (1 mmol), and DMF (5 mmol).

  • Expose the mixture to microwave irradiation for 30 seconds.

  • Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.

  • Expose the reaction mixture to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the separated solid, wash it with 50% ethanol, and recrystallize from ethanol.

Troubleshooting:

  • Low Yield: Ensure the microwave power and irradiation times are optimized for your specific substrates. Incomplete reaction may require longer irradiation times.

  • Presence of Disulfide: While this method is rapid, performing the initial steps under an inert atmosphere can further minimize the formation of the disulfide dimer.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the synthesis of 1,4-benzothiazines and the formation of side products.

G cluster_main General Synthesis of 1,4-Benzothiazines cluster_side Common Side Product Pathways 2-Aminothiophenol 2-Aminothiophenol Reaction Reaction 2-Aminothiophenol->Reaction 2-Aminothiophenol->Reaction Oxidative_Dimerization Oxidative Dimerization 2-Aminothiophenol->Oxidative_Dimerization O2 Electrophile Electrophile Electrophile->Reaction Electrophile->Reaction 1,4-Benzothiazine 1,4-Benzothiazine Reaction->1,4-Benzothiazine Desired Pathway Reaction->1,4-Benzothiazine Isomerization Isomerization 1,4-Benzothiazine->Isomerization H+ Disulfide Disulfide Oxidative_Dimerization->Disulfide Benzothiazole Benzothiazole Isomerization->Benzothiazole

Caption: Main synthetic pathway and common side product formations.

G cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low Yield Analyze_Side_Products Analyze Side Products (TLC, NMR) Start->Analyze_Side_Products Check_Purity Check Starting Material Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere? Implement_Inert Implement Inert Atmosphere (N2/Ar) Inert_Atmosphere->Implement_Inert No Inert_Atmosphere->Optimize_Conditions Yes Implement_Inert->Optimize_Conditions End Improved Yield Optimize_Conditions->End Disulfide Disulfide Present? Analyze_Side_Products->Disulfide Disulfide->Inert_Atmosphere Yes Isomer Isomer Present? Disulfide->Isomer No Isomer->Check_Purity No Adjust_pH Adjust pH (Neutral/Basic) Isomer->Adjust_pH Yes Adjust_pH->Optimize_Conditions

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Optimization of Reaction Conditions for Multi-Component Benzothiazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multi-component synthesis of benzothiazines.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

  • Question: My multi-component reaction is resulting in a very low yield or no desired benzothiazine product. What are the potential causes and how can I improve the yield?

  • Answer: Low or no product yield in multi-component benzothiazine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

    Potential Causes and Solutions:

    • Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[1][2] Excessively low temperatures can lead to slow or stalled reactions, while temperatures that are too high might cause decomposition of reactants or products.

      • Recommendation: Screen a range of temperatures to find the optimum. For instance, some reactions proceed well at room temperature, while others require heating to 80°C or even 110°C.[3] It is advisable to start with milder conditions and incrementally increase the temperature.

    • Incorrect Solvent Choice: The solvent can significantly influence the solubility of reactants and the reaction pathway.[4]

      • Recommendation: Experiment with a variety of solvents. Common choices for benzothiazine synthesis include ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4][5] In some cases, solvent-free conditions have been shown to be effective and environmentally friendly.[4][6]

    • Catalyst Inactivity or Inappropriate Loading: The choice and amount of catalyst are crucial. The catalyst may be inactive, or the loading might be insufficient for the reaction scale.[7]

      • Recommendation: If using a catalyst, ensure it is fresh and active. Optimize the catalyst loading by performing a series of experiments with varying amounts (e.g., starting from 5 mol% and adjusting as needed).[8] Some reactions may proceed efficiently without a catalyst.[9]

    • Purity of Starting Materials: Impurities in the starting materials, particularly the oxidation of 2-aminothiophenol, can lead to the formation of undesired byproducts and a lower yield of the target benzothiazine.[2]

      • Recommendation: Use freshly purified 2-aminothiophenol. Purification can be achieved by distillation or recrystallization to remove oxidized impurities.[2] It is also advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Issue 2: Formation of Undesired Byproducts

  • Question: I am observing significant amounts of byproducts in my reaction mixture, complicating purification. How can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge. Identifying the nature of the byproducts through techniques like NMR and mass spectrometry can provide clues for optimizing the reaction conditions.

    Potential Causes and Solutions:

    • Side Reactions due to Reactive Intermediates: The multi-component nature of the reaction can lead to various competing reaction pathways.

      • Recommendation: Adjusting the order of addition of reactants can sometimes favor the desired reaction pathway. A stepwise approach, where certain components are allowed to react before the addition of others, might be beneficial.

    • Dimerization or Polymerization of Starting Materials: As mentioned previously, 2-aminothiophenol is prone to oxidation and can form disulfide-linked dimers and polymers, which appear as dark, insoluble materials.[2]

      • Recommendation: In addition to using purified 2-aminothiophenol and an inert atmosphere, consider using milder oxidants if the reaction requires an oxidative step. In some cases, air can serve as a sufficient and gentle oxidant.[2]

    • Use of Harsh Reaction Conditions: High temperatures or strong acids/bases can promote the formation of byproducts.[2]

      • Recommendation: Opt for milder reaction conditions where possible. This includes using lower temperatures for a longer duration and employing weaker acids or bases if the reaction allows.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a multi-component benzothiazine synthesis?

A1: The key parameters to optimize include:

  • Reactant Stoichiometry: The molar ratio of the different components can significantly impact the yield and selectivity.

  • Catalyst: The choice of catalyst (acidic, basic, or metal-based) and its loading are critical.[8][10]

  • Solvent: The polarity and boiling point of the solvent can influence the reaction rate and outcome.[4]

  • Temperature: Temperature affects the reaction kinetics and the stability of reactants and products.[1]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid byproduct formation due to prolonged reaction times.[2]

Q2: Are there any "green" or environmentally friendly methods for benzothiazine synthesis?

A2: Yes, several green chemistry approaches have been developed for the synthesis of benzothiazine derivatives.[11] These methods focus on:

  • Solvent-free reactions: Conducting reactions without a solvent reduces waste and environmental impact.[4][6]

  • Use of water as a solvent: Water is a benign and environmentally friendly solvent for some syntheses.

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[11]

  • Use of reusable catalysts: Employing catalysts that can be easily recovered and reused makes the process more sustainable.[9]

Q3: How can I purify the synthesized benzothiazine derivatives?

A3: Common purification techniques for benzothiazine derivatives include:

  • Recrystallization: This is a widely used method for purifying solid products. Ethanol is often a suitable solvent for recrystallization.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful purification technique.[2][9]

  • Filtration: If the product precipitates out of the reaction mixture upon cooling, it can be collected by simple filtration.[5]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Methylbenzothiazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneAcetonitrileRoom Temp.24No Reaction
2p-Toluene sulfonic acid (10)AcetonitrileRoom Temp.2>99
3Benzoic acid (10)AcetonitrileRoom Temp.220
4Trifluoroacetic acid (10)AcetonitrileRoom Temp.2>99
5Acetic acid (10)AcetonitrileRoom Temp.210
6p-Toluene sulfonic acid (5)Solvent-freeRoom Temp.2>99

Data adapted from a study on benzothiazole synthesis, which provides insights applicable to benzothiazines due to structural similarities and common synthetic precursors.[8]

Table 2: Influence of Solvent on the Synthesis of 2-Phenylbenzo[d]thiazole

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMSO120646
2DMF1206-
31,4-Dioxane1206-
4Sulfolane1206-
5Solvent-free120678

Data adapted from a study on the synthesis of 2-substituted benzothiazole derivatives.[4]

Experimental Protocols

General Procedure for the Synthesis of 1,2-Benzothiazines

This protocol describes a three-step synthesis of 1,2-benzothiazines starting from chalcones.[5]

  • Chlorosulfonation of Chalcones: Chalcones are reacted with chlorosulfonic acid at room temperature to generate chalcone sulfonyl chlorides.

  • Bromination: The resulting sulfonyl chlorides are then reacted with bromine in glacial acetic acid at room temperature to yield chalcone dibromo sulfonyl chlorides.

  • Cyclization with Amines: The dibromo chalcone sulfonyl chlorides are treated with a primary amine (e.g., ammonia, methylamine, ethylamine) in ethanol. The mixture is warmed on a water bath for 10-20 minutes and then stirred at room temperature for an additional 30 minutes. Ice is added to precipitate the product, which is then collected by filtration.[5]

One-Pot Synthesis of 1,4-Benzothiazine Derivatives

This protocol outlines a one-pot synthesis through the oxidative cyclocondensation of 2-aminothiophenol and 1,3-dicarbonyl compounds.[3]

  • Reaction Setup: In a reaction vessel, combine 2-aminothiophenol (10 mmol) and a 1,3-dicarbonyl compound (10 mmol) in acetonitrile.

  • Addition of Oxidant/Catalyst: Add the catalyst, such as m-CPBA/2-IBX (10 mmol).

  • Reaction Conditions: Heat the reaction mixture to 70°C for 45-75 minutes.

  • Workup and Purification: After the reaction is complete (monitored by TLC), the product is isolated and purified, typically by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Cyclization Chalcone Chalcone Chalcone_Sulfonyl_Chloride Chalcone_Sulfonyl_Chloride Chalcone->Chalcone_Sulfonyl_Chloride + Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic_Acid Dibromo_Chalcone_Sulfonyl_Chloride Dibromo_Chalcone_Sulfonyl_Chloride Chalcone_Sulfonyl_Chloride->Dibromo_Chalcone_Sulfonyl_Chloride + Bromine Bromine Bromine 1_2_Benzothiazine 1_2_Benzothiazine Dibromo_Chalcone_Sulfonyl_Chloride->1_2_Benzothiazine + Primary Amine Primary_Amine Primary_Amine troubleshooting_low_yield Start Low/No Yield Check_Purity Check Purity of Starting Materials (e.g., 2-aminothiophenol) Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Solvent Optimize Solvent Start->Optimize_Solvent Optimize_Catalyst Optimize Catalyst and Loading Start->Optimize_Catalyst Purify Purify Starting Materials (Distillation/Recrystallization) Check_Purity->Purify Impure Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Purity->Inert_Atmosphere Prone to Oxidation Improved_Yield Improved Yield Purify->Improved_Yield Inert_Atmosphere->Improved_Yield Screen_Temps Screen a Range of Temperatures Optimize_Temp->Screen_Temps Screen_Temps->Improved_Yield Screen_Solvents Test Different Solvents or Solvent-Free Conditions Optimize_Solvent->Screen_Solvents Screen_Solvents->Improved_Yield Vary_Loading Vary Catalyst Loading and Type Optimize_Catalyst->Vary_Loading Vary_Loading->Improved_Yield

References

Technical Support Center: Purification of 3,4-dihydro-2H-1,4-benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the successful purification of 3,4-dihydro-2H-1,4-benzothiazine derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Column Chromatography

Problem: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: The compound may be too polar for the chosen solvent system, leading to strong interactions with the silica gel. The presence of acidic or basic functional groups can also cause tailing.

  • Solution:

    • Increase the polarity of the eluent gradually. A common solvent system for these derivatives is a mixture of n-hexane and ethyl acetate; you can increase the proportion of ethyl acetate.[1]

    • If your compound has a basic nitrogen atom, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can help to reduce tailing by neutralizing acidic sites on the silica gel.

    • Conversely, if your compound is acidic, adding a small amount of a volatile acid like acetic acid to the eluent can improve the peak shape.[2]

Problem: My compound appears to be decomposing on the column.

  • Possible Cause: this compound derivatives, particularly those with certain functional groups, can be sensitive to the acidic nature of silica gel.[2] The sulfur atom in the ring can also be susceptible to oxidation.

  • Solution:

    • Deactivate the silica gel: Before packing the column, you can treat the silica gel with a base like triethylamine to neutralize its acidity.

    • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized silica gel for reverse-phase chromatography.

    • Work quickly and avoid prolonged exposure: Minimize the time the compound spends on the column.

    • Use de-gassed solvents: To minimize oxidation, use solvents that have been sparged with an inert gas like nitrogen or argon.

Problem: I am having difficulty separating my desired product from a non-polar impurity.

  • Possible Cause: The impurity is very close in polarity to your product.

  • Solution:

    • Optimize the solvent system: Try a less polar mobile phase, such as petroleum ether with a small amount of a slightly more polar solvent like dichloromethane or THF.[3]

    • Use a longer column: Increasing the column length can improve the separation of closely eluting compounds.

    • Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a sharper band and better separation.

Recrystallization

Problem: My compound will not crystallize from the solution.

  • Possible Cause: The solution may not be supersaturated, or the chosen solvent may be too good a solvent for your compound, even at low temperatures.

  • Solution:

    • Induce crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod. This can create nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of the pure, crystalline product, adding a tiny crystal to the supersaturated solution can initiate crystallization.

    • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Change the solvent system: Experiment with different solvents or solvent mixtures. For benzothiazine derivatives, ethanol is a commonly used recrystallization solvent.[1] Mixtures like ethanol/water or hexane/ethyl acetate can also be effective.

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution too quickly, often because the solution is too concentrated or cooled too rapidly. The melting point of the compound might also be lower than the temperature of the crystallization solution.

  • Solution:

    • Re-heat the solution and add more solvent: Add a small amount of the hot solvent to dissolve the oil, and then allow the solution to cool more slowly.

    • Use a different solvent: The chosen solvent may not be appropriate. Experiment with solvents of different polarities.

    • Lower the saturation temperature: Try to start the crystallization from a more dilute solution.

Problem: The resulting crystals are colored, but the pure compound should be colorless.

  • Possible Cause: Colored impurities are being trapped in the crystal lattice.

  • Solution:

    • Use activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Perform a second recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most common and effective purification techniques are column chromatography on silica gel and recrystallization.[1] Column chromatography is useful for separating mixtures of compounds, while recrystallization is excellent for purifying a solid compound from minor impurities.

Q2: What is a good starting solvent system for column chromatography of these derivatives?

A2: A good starting point for normal-phase column chromatography is a mixture of n-hexane and ethyl acetate. A typical gradient might start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase to elute more polar compounds.[1] For specific derivatives, other solvents like dichloromethane or ether in combination with hexane or petroleum ether may be effective.[3]

Q3: My this compound derivative has a carboxylic acid group and seems unstable. How should I purify it?

A3: Benzothiazine derivatives containing a carboxylic acid function can exhibit low stability under both acidic and basic conditions.[2][4] Therefore, it is crucial to use neutral purification conditions. For column chromatography, consider using neutral alumina instead of silica gel. If using silica gel, it can be pre-treated with a non-volatile base to neutralize it. For extractions, use a saturated solution of a mild base like sodium bicarbonate carefully and avoid strong acids and bases.

Q4: Can I use reverse-phase chromatography for these compounds?

A4: Yes, reverse-phase flash chromatography can be a good option, especially for more polar derivatives that are difficult to purify using normal-phase chromatography. A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol.

Q5: How can I check the purity of my final product?

A5: The purity of your purified this compound derivative can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of a pure compound.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of this compound Derivatives

Derivative TypeStationary PhaseEluent SystemTypical Ratio (v/v)Reference
General DerivativesSilica Geln-hexane / Ethyl AcetateGradient or 3:1[1]
Less Polar DerivativesSilica GelPetroleum Ether / DichloromethaneVaries[3]
Polar DerivativesReverse-Phase C18Water / AcetonitrileGradient
Acid-sensitive DerivativesNeutral Aluminan-hexane / Ethyl AcetateVaries

Table 2: Common Solvents for Recrystallization of this compound Derivatives

SolventTypical UseObservationsReference
EthanolGeneral purposeGood for many derivatives, often yields high-quality crystals.[1]
Ethanol / WaterFor moderately polar compoundsThe addition of water as an anti-solvent can induce crystallization.
n-Hexane / Ethyl AcetateFor less polar compoundsThe compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears.
TolueneFor aromatic derivativesCan be a good choice for compounds with aromatic character.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of a this compound derivative using flash column chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 n-hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound. The optimal gradient will depend on the specific polarity of your derivative and should be determined by TLC analysis beforehand.

  • Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying a solid this compound derivative by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol is often a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives crude Crude Product is_solid Is the crude product a solid? crude->is_solid column Column Chromatography is_solid->column No recrystallize Recrystallization is_solid->recrystallize Yes analyze Analyze Purity (TLC, HPLC, NMR) column->analyze recrystallize->analyze pure_solid Pure Solid Product pure_oil Pure Product (Oil or Solid) analyze->column Needs further purification (Oil/Solid) analyze->recrystallize Needs further purification (Solid) final_product Final Pure Product analyze->final_product Purity is sufficient

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Crystallization Troubleshooting Common Crystallization Issues start Crystallization Attempted no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out colored_crystals Crystals are Colored start->colored_crystals good_crystals Good Crystals Formed start->good_crystals scratch Scratch flask / Add seed crystal no_crystals->scratch Solution is supersaturated concentrate Reduce solvent volume no_crystals->concentrate Solution is too dilute change_solvent Try a different solvent system no_crystals->change_solvent Solvent is too good oiling_out->change_solvent If reheating fails reheat Reheat and add more solvent oiling_out->reheat charcoal Use activated charcoal colored_crystals->charcoal recrystallize_again Recrystallize from a different solvent colored_crystals->recrystallize_again If charcoal is ineffective scratch->good_crystals concentrate->good_crystals change_solvent->start slow_cool Cool solution more slowly reheat->slow_cool slow_cool->good_crystals charcoal->good_crystals recrystallize_again->start

Caption: Troubleshooting common crystallization issues.

References

"troubleshooting cyclization step in 1,4-benzothiazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 1,4-benzothiazines, with a specific focus on the critical cyclization step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 1,4-Benzothiazine Product

  • Question: My reaction is resulting in a low yield or no formation of the expected 1,4-benzothiazine. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in 1,4-benzothiazine synthesis can stem from several factors related to the reactants, reaction conditions, or the cyclization step itself. Here are some troubleshooting steps:

    • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-aminothiophenol (2-ATP), as it is prone to oxidation. Oxidation of the thiol group can prevent the desired cyclization.

    • Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Different synthetic routes may require specific conditions for optimal performance. For instance, some methods utilize metal-free conditions with solvents like polyethylene glycol (PEG-200), while others employ catalysts in solvents such as acetonitrile or dimethyl sulfoxide (DMSO).[1][2] It is advisable to review literature methods for similar 1,4-benzothiazine derivatives to select appropriate starting conditions.

    • Atmosphere: Reactions involving thiols can be sensitive to air oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Catalyst Selection: The catalyst can significantly influence the reaction outcome. While some reactions proceed without a catalyst, others benefit from the use of nanocatalysts or metal-based catalysts.[3] If you are using a catalyst, ensure it is active and used in the correct concentration.

    • Reaction Time: Some synthetic protocols for 1,4-benzothiazines require extended reaction times, sometimes up to 25 hours.[3] Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I am facing difficulties in isolating the pure 1,4-benzothiazine. What could be the reason, and what purification strategies can I employ?

  • Answer: The formation of multiple products is a common issue, often arising from side reactions or incomplete cyclization.

    • Side Reactions: Depending on the substrates, various side reactions can occur. For example, self-condensation of the starting materials or the formation of dimeric byproducts.

    • Incomplete Cyclization: The intermediate formed before the final ring closure might be stable under the reaction conditions, leading to a mixture of the intermediate and the final product.

    • Purification: Column chromatography is a frequently reported method for the purification of 1,4-benzothiazine derivatives.[3][4] The choice of the stationary phase (e.g., silica gel) and the eluent system is critical for successful separation. It is recommended to perform small-scale trials with different solvent systems to optimize the separation before proceeding with bulk purification.

Issue 3: Poor Regioselectivity in the Cyclization Step

  • Question: My synthesis is yielding a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

  • Answer: Regioselectivity is a key challenge in the synthesis of certain substituted 1,4-benzothiazines.

    • Mechanism Consideration: The regioselectivity is often determined by the reaction mechanism. For instance, in the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides, the strong nucleophilicity of the sulfur atom compared to the nitrogen atom dictates the initial attack, leading to a specific regioisomer.[5]

    • Substrate Control: The structure of the starting materials, particularly the electrophile, plays a significant role in directing the cyclization. Modifying the substituents on your reactants can influence the electronic and steric factors that govern the regioselectivity.

    • Catalyst and Reagent Choice: The use of specific catalysts or reagents can influence the reaction pathway and favor the formation of one regioisomer over another. Reviewing literature for similar transformations can provide insights into effective strategies for controlling regioselectivity.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of 1,4-benzothiazine derivatives from 2-aminothiophenol (2-ATP) and 1,3-dicarbonyl compounds, highlighting the impact of different catalysts and solvents.

Catalyst/Solvent SystemTemperature (°C)TimeYield (%)Reference
m-CPBA/2-IBX in Acetonitrile7045-75 min49-89[2][3]
Polyethylene glycol (PEG-200)804 h76-98[1][2]
Dimethyl sulfoxide (DMSO)Reflux50-60 min37-42[2]

Experimental Protocols

General Procedure for the Synthesis of 1,4-Benzothiazine Derivatives from 2-Aminothiophenol and 1,3-Dicarbonyl Compounds[2]

  • Reactant Mixture: In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).

  • Solvent/Catalyst Addition: Add the chosen solvent (e.g., PEG-200, 5 mL) or a solvent/catalyst system as specified in the literature.

  • Reaction Execution: Stir the reaction mixture at the designated temperature (e.g., 80°C) for the specified duration (e.g., 4 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will vary depending on the solvent and reagents used. Typically, it involves extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 1,4-benzothiazine derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualizations

Troubleshooting Workflow

G start Low Yield or Impure Product check_reactants Check Purity of Starting Materials (e.g., 2-ATP) start->check_reactants check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_atmosphere Consider Inert Atmosphere start->check_atmosphere success Improved Yield and Purity optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction purification Optimize Purification (Column Chromatography) monitor_reaction->purification purification->success

Caption: A flowchart for troubleshooting common issues in 1,4-benzothiazine synthesis.

General Reaction Pathway for 1,4-Benzothiazine Synthesis

G reactant1 2-Aminothiophenol (2-ATP) intermediate Intermediate Formation (e.g., Enamine) reactant1->intermediate + reactant2 Electrophilic Substrate (e.g., 1,3-Dicarbonyl) reactant2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 1,4-Benzothiazine cyclization->product

References

Technical Support Center: Scale-Up Synthesis of 3,4-dihydro-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,4-dihydro-2H-1,4-benzothiazine.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis. For clarity, a general troubleshooting workflow is provided below.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis & Investigation cluster_2 Solution Implementation Low_Yield Low Yield Analyze_Conditions Review Reaction Conditions (Temp, Conc, Time) Low_Yield->Analyze_Conditions Impurity_Profile High Impurity Profile Impurity_Profile->Analyze_Conditions Modify_Workup Adjust Workup & Purification Impurity_Profile->Modify_Workup Reaction_Stall Reaction Stalls or is Incomplete Reaction_Stall->Analyze_Conditions Exotherm Poor Exotherm Control Exotherm->Analyze_Conditions Check_Reagents Verify Reagent & Solvent Purity Analyze_Conditions->Check_Reagents Optimize_Params Systematically Optimize Parameters Analyze_Conditions->Optimize_Params Suboptimal Evaluate_Mixing Assess Mixing Efficiency Check_Reagents->Evaluate_Mixing Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents Impure Monitor_Atmosphere Check for Atmospheric Contamination (O₂, H₂O) Evaluate_Mixing->Monitor_Atmosphere Improve_Mixing Modify Stirring/Baffling Evaluate_Mixing->Improve_Mixing Inefficient Inert_Atmosphere Enhance Inert Atmosphere Techniques Monitor_Atmosphere->Inert_Atmosphere Contaminated

Caption: General troubleshooting workflow for synthesis challenges.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time. A design of experiments (DoE) approach can help in optimizing temperature and stoichiometry at a larger scale.
Side reactions: Increased concentration and temperature during scale-up can favor the formation of byproducts.Characterize byproducts to understand their formation mechanism. Adjusting the rate of reagent addition, improving heat removal, or changing the solvent may suppress side reactions.
Product degradation: The desired product might be unstable under the reaction or workup conditions.Investigate the stability of the product under the applied conditions. A shorter reaction time, lower temperature, or a modified workup procedure might be necessary.
High Impurity Profile Reagent quality: Impurities in starting materials can be carried through the synthesis or act as catalysts for side reactions.Ensure the purity of all starting materials and solvents. If necessary, purify reagents before use.
Oxidation of 2-aminothiophenol: 2-aminothiophenol is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to disulfide formation.Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the process. Use degassed solvents.
Inefficient purification: The purification method (e.g., crystallization, chromatography) may not be scalable or effective in removing certain impurities.Develop a robust purification method at the lab scale that is amenable to scale-up. Re-crystallization with different solvent systems or the use of alternative chromatographic techniques may be required.
Reaction Stalls or is Incomplete Poor mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and "dead zones," hindering the reaction.Ensure adequate agitation for the reactor volume and viscosity of the reaction mixture. Consider the use of baffles or different impeller designs.
Mass transfer limitations: In heterogeneous reactions, the rate may be limited by the transfer of reactants between phases.Improve agitation or consider the use of a phase-transfer catalyst if applicable.
Catalyst deactivation: If a catalyst is used, it may become deactivated over time.Investigate the cause of deactivation (e.g., poisoning by impurities, thermal degradation). It may be necessary to use a more robust catalyst or a higher catalyst loading.
Poor Exotherm Control Rapid reagent addition: Many reactions for synthesizing benzothiazines are exothermic. Adding a reagent too quickly on a large scale can lead to a dangerous temperature runaway.The rate of addition for key reagents should be carefully controlled. A preliminary reaction calorimetry study can help in determining safe addition rates and required cooling capacity.
Inadequate cooling: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.Ensure the cooling system of the reactor is sufficient for the scale and exothermicity of the reaction. Consider using a jacketed reactor with a suitable heat transfer fluid.

Frequently Asked Questions (FAQs)

1. What are the primary safety concerns when handling 2-aminothiophenol on a large scale?

2-aminothiophenol is a hazardous substance. Key safety considerations include:

  • Toxicity: It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life.[1]

  • Corrosivity: It can cause severe burns to the skin, eyes, and digestive tract.[2][3]

  • Air Sensitivity: It is sensitive to air and can oxidize.[2]

  • Stench: It has a strong, unpleasant odor.[1]

Safe Handling Procedures:

  • Always work in a well-ventilated area, preferably in a fume hood.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and protective clothing.[1][2][4]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • Have an eyewash station and safety shower readily available.[2]

  • In case of spills, absorb with an inert material and dispose of as hazardous waste.[2]

2. How can I minimize the formation of the disulfide byproduct from 2-aminothiophenol?

The formation of the corresponding disulfide is a common side reaction due to the oxidation of the thiol group. To minimize this:

  • Inert Atmosphere: As mentioned, maintaining a strict inert atmosphere is crucial.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Temperature Control: While some reactions require elevated temperatures, minimizing exposure to high temperatures can reduce the rate of oxidation.

  • Order of Addition: In some cases, adding the 2-aminothiophenol to the reaction mixture last can minimize its exposure to potentially oxidizing conditions.

3. What are the common synthetic routes for this compound?

Several synthetic strategies exist, with the most common involving the reaction of 2-aminothiophenol with a suitable three-carbon synthon.

Synthetic_Routes 2-ATP 2-Aminothiophenol Three_Component One-Pot Three-Component Reaction 2-ATP->Three_Component Alpha_Halo_Ketone α-Halogenated Ketone Alpha_Halo_Ketone->Three_Component Aldehyde Aromatic Aldehyde Aldehyde->Three_Component Benzothiazine This compound Three_Component->Benzothiazine

Caption: A common one-pot, three-component synthesis route.

A frequently employed method is a one-pot, three-component reaction involving 2-aminobenzenethiol, an aromatic aldehyde, and an α-halogenated ketone, often in the presence of a base like K₂CO₃ and a catalyst such as DABCO.[5] Other routes include the reaction of 2-aminothiophenol with α,β-unsaturated ketones or other electrophilic partners.

4. Are there any "green" synthesis approaches for 1,4-benzothiazine derivatives that are amenable to scale-up?

Yes, research has focused on developing more environmentally friendly methods. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes allows for solvent-free conditions.[6]

  • Use of heterogeneous catalysts: Catalysts that can be easily recovered and reused improve the sustainability of the process.

  • Water as a solvent: Some syntheses have been developed using water as the solvent, which is a significant improvement over volatile organic compounds.

While promising, the scalability of these methods needs to be evaluated on a case-by-case basis, considering factors like equipment availability and energy consumption at a larger scale.

Experimental Protocols

While specific scale-up protocols are proprietary and not widely published, a general laboratory-scale procedure for a one-pot synthesis is provided below as a reference. Scale-up would require careful adaptation of this procedure with appropriate engineering controls.

Example Lab-Scale Protocol: One-Pot Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives [5]

Materials:

  • 2-Aminobenzenethiol

  • Aromatic aldehyde

  • α-Halogenated ketone

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Ethanol (solvent)

Procedure:

  • To a solution of 2-aminobenzenethiol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add DABCO (0.1 mmol) and K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the α-halogenated ketone (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.

Note on Scaling Up This Protocol:

  • Heat Management: The reaction may become more exothermic at a larger scale. The addition of the α-halogenated ketone should be done portion-wise or via a dropping funnel, with careful temperature monitoring.

  • Mixing: Ensure the stirring is vigorous enough to keep the K₂CO₃ suspended and the reactants well-mixed.

  • Workup: Filtration and washing of a larger quantity of solid will require appropriately sized equipment. The efficiency of washing should be verified to ensure complete removal of inorganic salts.

References

"selection of catalysts for efficient 1,4-benzothiazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-benzothiazines. Our goal is to help you overcome common experimental challenges and efficiently select the optimal catalytic system for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,4-benzothiazines?

The most prevalent and versatile precursor for the synthesis of the 1,4-benzothiazine scaffold is 2-aminothiophenol (2-ATP).[1][2] This compound is typically reacted with a variety of electrophilic partners to construct the thiazine ring. Common reaction partners include α-halo ketones, β-diketones, β-ketoesters, alkynes, and alkenes.[1][3][4]

Q2: I am new to 1,4-benzothiazine synthesis. Which catalytic system should I start with?

For researchers new to this area, a good starting point is the condensation of 2-aminothiophenol with a 1,3-dicarbonyl compound. This reaction can be effectively carried out under metal-free conditions using polyethylene glycol (PEG-200) as a green and biocompatible reaction medium at 80°C.[5][6] This method is known for its simplicity, mild conditions, and high yields (often 76-98%).[6] Another straightforward approach involves using a catalytic amount of hydrazine hydrate with microwave irradiation, which can also provide high yields in a short reaction time.[7]

Q3: What are the advantages of using a nanocatalyst for this synthesis?

Nanocatalysts, such as nano biocatalysts (e.g., Fe3O4 NPs@lipase), offer several advantages in the synthesis of 1,4-benzothiazines.[3][4] These benefits include high efficiency, mild reaction conditions (often at room temperature), and the ability to be recovered and reused, which contributes to more sustainable and cost-effective processes.[4]

Q4: Can 1,4-benzothiazines be synthesized without a catalyst?

Yes, catalyst-free synthesis of 1,4-benzothiazines is possible. One reported method involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds in dry ethanol, refluxed for 10 hours. While this approach is efficient and green, a notable disadvantage is the frequent need for column chromatography to purify the product.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,4-benzothiazines and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Inappropriate Solvent: The chosen solvent may not be suitable for the specific reaction, hindering solubility or catalyst activity. 3. Competing Side Reactions: The formation of disulfide byproducts from the oxidation of 2-aminothiophenol is a common issue.[7] 4. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Catalyst Check: Use a fresh batch of catalyst or verify its activity with a known reaction. 2. Solvent Screening: Experiment with different solvents. For instance, while DMSO is a common solvent, product separation can be difficult.[7] Greener alternatives like PEG-200 or ethanol could be considered.[3][5][6] 3. Minimize Oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the thiol. 4. Optimize Conditions: Gradually increase the reaction time and/or temperature and monitor the reaction progress using TLC.
Difficulty in Product Purification 1. Use of High-Boiling Point Solvents: Solvents like DMSO can be challenging to remove completely.[7] 2. Formation of Complex Mixtures: The reaction may be producing multiple products or isomers.1. Solvent Selection: If possible, opt for lower-boiling point solvents like acetonitrile or ethanol.[4] If DMSO is necessary, utilize high-vacuum distillation for removal. 2. Recrystallization: Attempt recrystallization from a suitable solvent system to isolate the desired product. 3. Column Chromatography: While sometimes unavoidable, optimizing the mobile phase can improve separation.[3]
Poor Regio- or Stereoselectivity 1. Catalyst Choice: The catalyst may not be providing the desired level of control over the reaction's selectivity. 2. Substrate Structure: The electronic and steric properties of the starting materials can influence the outcome.1. Catalyst Screening: Test a range of catalysts known to influence selectivity. For example, sodium iodide has been used to achieve both regio- and stereoselectivity in the reaction of 2-ATP with alkenes.[3] 2. Substrate Modification: If feasible, modify the substituents on your starting materials to direct the reaction towards the desired isomer.

Catalyst Performance Data

The following tables summarize quantitative data for various catalytic systems used in the synthesis of 1,4-benzothiazines, allowing for easy comparison.

Table 1: Metal-Based and Metal-Free Catalysts

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Iodide (20 mol%)2-ATP, AlkenesAcetonitrile8016-3636-96[3]
PEG-2002-ATP, 1,3-DicarbonylsPEG-20080476-98[5][6]
Hydrazine Hydrate (cat.)2-ATP, β-DiketonesDMF (MW)-0.05High[7]
KHSO4 (cat.)2-Aminothiophenols, 2-Bromo-1-phenylethanonesAcetonitrile--Good[4]
[Au(NCMe)(CyJohnPhos)]SbF6 (1 mol%)Thiourea derivativesEthanol--90-99[8][9]
KI (cat.) / DMSOAcetophenone, Aniline, SulfurChlorobenzene1501622-72[6]
TiCl4 / K2CO32-Aminothiophenol, 2-ChloroacetaldehydeDMFReflux0.6799[2]

Table 2: Biocatalysts and Nanocatalysts

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Baker's Yeast2-Aminothiophenols, 1,3-DicarbonylsMethanolAmbient--[4]
Nano Biocatalyst (Fe3O4 NPs@lipase)2-ATP, Alkyl Isocyanide, Coumarin-3-carboxylic acidDioxaneRT1-[3][4]

Experimental Protocols & Workflows

General Experimental Protocol for PEG-200 Catalyzed Synthesis

A representative procedure for the synthesis of 1,4-benzothiazine derivatives using polyethylene glycol (PEG-200) is as follows:[5][6]

  • In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).

  • Add polyethylene glycol (PEG-200) to the flask.

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the crude product.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 1,4-benzothiazines.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants (e.g., 2-ATP & 1,3-Dicarbonyl) catalyst Add Catalyst (e.g., PEG-200) reactants->catalyst solvent Add Solvent catalyst->solvent heat_stir Heat and Stir (e.g., 80°C, 4h) solvent->heat_stir monitor Monitor with TLC heat_stir->monitor precipitate Precipitate Product (Add Water) monitor->precipitate filter Filter and Wash precipitate->filter purify Recrystallize/Chromatography filter->purify final_product Pure 1,4-Benzothiazine purify->final_product Characterization (NMR, MS)

A generalized workflow for the synthesis of 1,4-benzothiazines.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during synthesis.

G start Low/No Yield? check_catalyst Is the catalyst fresh and handled correctly? start->check_catalyst Yes replace_catalyst Action: Use fresh catalyst. check_catalyst->replace_catalyst No check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes optimize_conditions Action: Increase time/temp. Monitor with TLC. check_conditions->optimize_conditions No check_atmosphere Is an inert atmosphere necessary? check_conditions->check_atmosphere Yes use_inert Action: Run reaction under N2 or Ar. check_atmosphere->use_inert Yes check_solvent Is the solvent appropriate? check_atmosphere->check_solvent No screen_solvents Action: Screen alternative solvents. check_solvent->screen_solvents No end_point Consult further literature for specific substrate issues. check_solvent->end_point Yes

A decision tree for troubleshooting low yield in 1,4-benzothiazine synthesis.

References

"reducing reaction time in the synthesis of benzothiazine analogues"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazine analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to reducing reaction times and improving efficiency in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My benzothiazine synthesis is taking a very long time. What are the primary methods to significantly reduce the reaction time?

A1: Several modern techniques can dramatically decrease the reaction time for benzothiazine synthesis compared to conventional heating methods. The most effective approaches include:

  • Microwave-Assisted Synthesis: This is one of the most common and effective methods for accelerating these reactions.[1][2][3] Microwave irradiation can reduce reaction times from several hours to just a few minutes and often leads to improved yields.[1][2]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound irradiation is another powerful technique for reducing reaction times.[3][4][5][6] It can be performed at lower temperatures than conventional methods, which can be advantageous for sensitive substrates.[3][6]

  • Catalysis: The use of appropriate catalysts can significantly speed up the reaction. Various catalysts have been shown to be effective, including β-cyclodextrin[7], copper catalysts[4], gold catalysts[8], and ytterbium chloride[9].

Q2: What are the advantages of using microwave-assisted synthesis for preparing benzothiazine analogues?

A2: Microwave-assisted synthesis offers several key advantages over traditional methods:

  • Drastic Reduction in Reaction Time: Reactions that take hours under conventional reflux can often be completed in minutes.[1][2]

  • Improved Yields: In many cases, microwave synthesis leads to higher product yields.[2]

  • Increased Product Purity: The rapid and uniform heating can minimize the formation of side products.[1]

  • Energy Efficiency: Microwaves directly heat the reaction mixture, leading to more efficient energy use.

  • Alignment with Green Chemistry Principles: This method often requires less solvent, reducing waste and environmental impact.[2]

Q3: How does ultrasound irradiation accelerate the synthesis of benzothiazines?

A3: Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to create acoustic cavitation in the reaction medium. This process involves the formation, growth, and implosive collapse of bubbles, which generates localized hot spots with extremely high temperatures and pressures. This intense energy input promotes faster reaction rates.[5][10] A significant advantage is that the bulk temperature of the reaction mixture can remain low, which is beneficial for thermally sensitive molecules.[3][6]

Q4: Can I run the synthesis of benzothiazine analogues without a solvent?

A4: Yes, solvent-free or "neat" reaction conditions are a viable and environmentally friendly option for synthesizing benzothiazine analogues, often in conjunction with microwave or ultrasound irradiation.[11][12] This approach aligns with the principles of green chemistry by reducing solvent waste and can simplify the work-up and purification process.[11][13]

Troubleshooting Guides

Problem 1: The reaction is sluggish, and the yield is low even with extended reaction times.

Possible Cause Troubleshooting Step
Insufficient Activation Energy Switch from conventional heating to microwave irradiation or ultrasound.[1][2][3][5] This will provide more direct and efficient energy input.
Inefficient Catalyst or Lack Thereof Introduce a catalyst known to be effective for benzothiazine synthesis. Options include β-cyclodextrin for aqueous media[7], copper catalysts for C-H activation pathways[4], or a Lewis acid like ytterbium chloride[9].
Poor Solubility of Reactants If using a solvent, ensure your starting materials are fully dissolved. Consider changing to a more suitable solvent or employing a solvent-free approach with microwave or ultrasound assistance.[11][12]
Inhibitors Present in Starting Materials Purify the starting materials, such as 2-aminothiophenol, before use to remove any oxidized impurities or other potential inhibitors.[13]

Problem 2: Multiple side products are forming, complicating purification and reducing the yield of the desired benzothiazine analogue.

Possible Cause Troubleshooting Step
High Reaction Temperature If using conventional heating, try lowering the temperature and extending the reaction time. Alternatively, switching to ultrasound-assisted synthesis can often promote the reaction at a lower bulk temperature.[3][6]
Oxidation of Starting Materials If working with 2-aminothiophenol, oxidative dimerization can be a significant side reaction.[13] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use freshly purified 2-aminothiophenol.[13]
Undesired Reaction Pathways The choice of catalyst can influence the reaction pathway. Experiment with different catalysts to find one that selectively promotes the desired intramolecular cyclization over intermolecular side reactions.[13]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the reaction times and yields for the synthesis of benzothiazine analogues using different methodologies.

Synthesis MethodCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional HeatingReflux in isopropyl alcohol14 hours-[14]
Conventional HeatingReflux in toluene1 hour-[11]
Microwave Irradiation160 Watt1-2 minutesImproved from conventional[1]
Microwave IrradiationGlycerol as solvent-High[2]
Ultrasound IrradiationCopper (I) iodide-High[4]
Ultrasound IrradiationSolvent- and catalyst-free20 minutes65-83%[5]
Supramolecular Catalysisβ-Cyclodextrin in water-Excellent[7]
Solid-Phase SynthesisTrifluoroacetic acid-High[9]

Experimental Protocols

Microwave-Assisted Synthesis of 2-Phenylbenzothiazolotriazine-4-(3H)thiones

This protocol is adapted from the work of Kriplani et al.[1]

  • Preparation of Intermediate (2-benzylidenoimino-6-substituted-benzothiazole):

    • In an Erlenmeyer flask, take a mixture of 2-amino-6-substituted-benzothiazole (0.001 mol) and benzaldehyde (0.001 mol) in a minimum amount of anhydrous ethanol.

    • Cap the flask with a funnel and place it in a domestic microwave oven.

    • Irradiate the mixture at 160 Watts for 1 to 1.5 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Benzene:Acetone (70:30).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Filter the solid product and recrystallize from redistilled ethanol.

  • Cyclization to form the Benzothiazolotriazine:

    • Dissolve the intermediate from the previous step (0.001 mol) and ammonium thiocyanate (0.002 mol) in a minimum quantity of 1,4-dioxane in an Erlenmeyer flask.

    • Cap the flask with a funnel and place it in the microwave oven.

    • Irradiate at 160 Watts for 1.5 to 2 minutes.

    • Monitor the reaction by TLC using a mobile phase of Hexane:DMF (80:20).

    • Upon completion, let the reaction mixture cool to room temperature.

    • Filter the separated solid and recrystallize the crude product from redistilled ethanol.

Ultrasound-Assisted Synthesis of Benzo[4][7]thiazine Derivatives

This protocol is based on the method described by Ghorbani-Vaghei et al.[4]

  • Reaction Setup:

    • In a suitable reaction vessel, combine isocyanide, aniline, and benzoyl (or acetyl) isothiocyanate adduct.

    • Add copper (I) iodide as the catalyst.

    • Use acetone as the solvent.

  • Sonication:

    • Place the reaction vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a temperature of 30°C.

    • Continue sonication until the reaction is complete, as monitored by TLC.

  • Work-up:

    • The described method often yields a pure product with high yield without the need for column chromatography.[4] The product can be isolated by filtration or evaporation of the solvent.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_modern Modern Rapid Synthesis conv_start Reactants + Solvent conv_heat Reflux (Hours) conv_start->conv_heat Heating conv_workup Work-up & Purification conv_heat->conv_workup Cooling conv_product Benzothiazine Analogue conv_workup->conv_product Isolation mod_start Reactants +/- Catalyst mod_energy Microwave / Ultrasound (Minutes) mod_start->mod_energy Irradiation mod_workup Work-up & Purification mod_energy->mod_workup Cooling mod_product Benzothiazine Analogue mod_workup->mod_product Isolation

Caption: Comparison of conventional vs. modern synthesis workflows.

troubleshooting_workflow start Slow Reaction? check_energy Energy Source start->check_energy Yes solution Reaction Optimized start->solution No check_catalyst Catalyst Present? check_energy->check_catalyst Switch to MW/US add_catalyst Add Catalyst (e.g., CuI, β-CD) check_catalyst->add_catalyst No check_side_products Side Products? check_catalyst->check_side_products Yes add_catalyst->check_side_products optimize_temp Lower Temperature / Use Ultrasound check_side_products->optimize_temp Yes check_side_products->solution No inert_atmosphere Use Inert Atmosphere optimize_temp->inert_atmosphere inert_atmosphere->solution

Caption: Troubleshooting decision tree for slow reactions.

signaling_pathway cluster_reactants Starting Materials cluster_conditions Reaction Acceleration cluster_intermediate Intermediate Stage cluster_product Final Product reactant1 2-Aminothiophenol Derivative intermediate Cyclization Intermediate reactant1->intermediate reactant2 Active Methylene Compound reactant2->intermediate condition Microwave OR Ultrasound OR Catalyst condition->intermediate Accelerates product Benzothiazine Analogue intermediate->product Intramolecular Cyclization

Caption: Logical relationship in accelerated benzothiazine synthesis.

References

Technical Support Center: Addressing Solubility Issues of 3,4-dihydro-2H-1,4-benzothiazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3,4-dihydro-2H-1,4-benzothiazine and its derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What is the first step to address this?

A1: The initial and most common approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water.[1][2] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5% for DMSO in cell-based assays).[3][4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into the assay medium. What can I do?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[5][6] Several strategies can mitigate this:

  • Slower Addition: Add the DMSO stock solution to the pre-warmed (e.g., 37°C) aqueous medium dropwise while gently vortexing. This avoids localized high concentrations of the compound.[5][6]

  • Serial Dilution: Perform serial dilutions of your compound in 100% DMSO first to lower the concentration before the final dilution into the aqueous buffer.[4]

  • Use of Excipients: Consider incorporating solubility-enhancing excipients such as cyclodextrins or surfactants into your assay medium.[7]

Q3: What are cyclodextrins and how can they improve the solubility of my compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like many this compound derivatives, forming inclusion complexes. This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[8][9][10][11][12]

Q4: Can the pH of my buffer affect the solubility of this compound?

A4: Yes, if your derivative contains ionizable groups, the pH of the buffer can significantly impact its solubility.[13][14] The this compound scaffold contains a secondary amine, which is basic.[15][16] In acidic conditions (lower pH), this amine can become protonated, forming a more water-soluble salt. Conversely, in basic conditions (higher pH), it will be in its less soluble free base form. Therefore, adjusting the pH of your buffer (if your assay permits) can be a viable strategy to enhance solubility.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5:

  • Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a rapid assessment often used in early drug discovery.[17][18][19][20][21]

  • Thermodynamic solubility is the equilibrium solubility of a compound in a specific solvent, determined by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over a longer period (e.g., 24-48 hours).[17][18][19][20]

For initial screening and troubleshooting in biological assays, kinetic solubility is often more relevant as it mimics the conditions of diluting a DMSO stock. However, thermodynamic solubility provides a more fundamental measure of a compound's intrinsic solubility.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock
Possible Cause Troubleshooting Steps
"Solvent Shock" Add the DMSO stock solution dropwise to pre-warmed (37°C) and gently vortexing assay medium.[5][6]
Concentration Exceeds Kinetic Solubility Determine the kinetic solubility of your compound in the assay buffer to identify the maximum achievable concentration.[19]
Perform serial dilutions in 100% DMSO before the final aqueous dilution to reduce the concentration jump.[4]
Unfavorable pH If the compound has ionizable groups, test the solubility at different pH values to find an optimal range for your assay.[13][14]
Interaction with Media Components Test solubility in a simpler buffer (e.g., PBS) to see if components in the complex media are causing precipitation.[5]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Steps
Undissolved Compound Visually inspect your diluted compound solutions for any signs of precipitation or cloudiness before adding to the assay.[5]
DMSO Effects Ensure the final DMSO concentration is consistent across all wells, including controls. Run a vehicle control with the same DMSO concentration to account for any solvent effects.[3][22]
High concentrations of DMSO can have biological effects on their own. Determine the highest tolerated DMSO concentration for your specific assay.[1][2]
Compound Adsorption to Plastics Consider using low-adhesion microplates, especially for highly lipophilic compounds.

Data Presentation

Table 1: Illustrative Kinetic Solubility of a Hypothetical this compound Derivative in Different Buffers

Buffer SystempHMaximum Soluble Concentration (µM)
Phosphate Buffered Saline (PBS)7.45
MES Buffer6.025
HEPES Buffer with 2% HP-β-CD7.450

Note: This data is for illustrative purposes only and will vary depending on the specific derivative.

Table 2: Recommended Final DMSO Concentrations for Various Biological Assays

Assay TypeRecommended Final DMSO Concentration (%)Rationale
Enzyme Inhibition Assays≤ 1-2%Enzyme activity can be sensitive to higher concentrations of organic solvents.[23][24][25][26][27]
Cell-Based Assays (Immortalized Lines)≤ 0.5%To avoid cytotoxicity and off-target effects.[3][4]
Primary Cell Cultures≤ 0.1%Primary cells are generally more sensitive to solvent toxicity.[4]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
  • Calculate the required mass of the this compound derivative to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Accurately weigh the compound and dissolve it in the calculated volume of DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • To prepare a working solution: a. Pre-warm the aqueous assay buffer to the desired temperature (e.g., 37°C). b. While gently vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.[5][6] c. Ensure the final DMSO concentration is within the acceptable limits for your assay.

  • Use the working solution immediately to minimize the risk of precipitation over time.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for preparing a solid dispersion of the compound with cyclodextrin, which can then be dissolved in an aqueous buffer.[9][12]

  • Select a suitable cyclodextrin , such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Weigh the this compound derivative and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Gradually add the compound to the paste and knead for 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature or under vacuum to obtain a solid powder.

  • The resulting powder can be dissolved in the assay buffer to achieve a higher concentration of the compound than would be possible with the free drug.

Mandatory Visualizations

G Troubleshooting Workflow for Compound Precipitation start Start: Precipitation Observed in Assay check_conc Is the final concentration above the known kinetic solubility? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dilution How was the working solution prepared? check_conc->check_dilution No / Unknown end_precip Precipitation Resolved lower_conc->end_precip slow_dilution Re-prepare working solution: - Pre-warm aqueous medium - Add DMSO stock dropwise with vortexing check_dilution->slow_dilution Rapid Dilution check_ph Does the compound have ionizable groups (e.g., amine)? check_dilution->check_ph Slow, Careful Dilution slow_dilution->end_precip adjust_ph Optimize buffer pH (if assay allows) check_ph->adjust_ph Yes use_excipients Consider solubility enhancers: - Cyclodextrins - Surfactants check_ph->use_excipients No adjust_ph->use_excipients use_excipients->end_precip end_unresolved Precipitation Persists: Consider compound modification or alternative formulation use_excipients->end_unresolved

Caption: Troubleshooting workflow for compound precipitation.

G Decision Tree for Solvent and Formulation Strategy start Start: Poorly Soluble This compound Derivative check_dmso Is the compound soluble in DMSO at a high concentration (e.g., >10 mM)? start->check_dmso dmso_stock Prepare a concentrated DMSO stock solution. Ensure final DMSO % in assay is low (<0.5%). check_dmso->dmso_stock Yes test_other_solvents Test alternative water-miscible organic solvents (e.g., ethanol, DMF). check_dmso->test_other_solvents No check_precipitation Does the compound precipitate upon dilution in aqueous buffer? dmso_stock->check_precipitation test_other_solvents->check_precipitation no_precipitation Proceed with the assay. Include vehicle controls. check_precipitation->no_precipitation No precipitation Precipitation observed. check_precipitation->precipitation Yes check_ionizable Does the compound have ionizable functional groups? precipitation->check_ionizable ph_modification Attempt pH modification of the buffer. check_ionizable->ph_modification Yes cyclodextrin Use cyclodextrin complexation. check_ionizable->cyclodextrin No ph_modification->cyclodextrin other_strategies Consider other advanced strategies: - Nanosuspension - Prodrug approach cyclodextrin->other_strategies

Caption: Decision tree for solvent and formulation strategy.

References

Technical Support Center: Refining the Work-up Procedure for Isolating Pure Benzothiazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation and purification of benzothiazine compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of benzothiazine compounds in a question-and-answer format.

Issue 1: Low Yield of Benzothiazine Product After Work-up

Q: My final yield of the benzothiazine compound is significantly lower than expected after the initial extraction and work-up. What are the potential causes and how can I improve the yield?

A: Low yields during the work-up of benzothiazine synthesis can often be attributed to several factors, including incomplete reaction, side reactions, and losses during extraction.

  • Potential Causes & Solutions:

    • Incomplete Cyclization: The reaction may not have proceeded to completion, leaving unreacted starting materials.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[1]

    • Oxidative Dimerization of 2-Aminothiophenol: A common side reaction is the oxidation of the 2-aminothiophenol starting material to form a disulfide dimer (2,2'-disulfanediyldianiline), which can lead to the formation of polymeric byproducts.[2][3]

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Using freshly purified 2-aminothiophenol can also reduce the presence of oxidized impurities.[2]

    • Losses During Extraction: The benzothiazine product may have partial solubility in the aqueous layer, leading to losses during phase separation.

      • Solution: Perform multiple extractions (2-3 times) with a smaller volume of organic solvent rather than a single extraction with a large volume. After the initial extractions, "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

    • Precipitation at the Interface: In some cases, the product may precipitate at the interface of the organic and aqueous layers.

      • Solution: If a solid is observed at the interface, it may be beneficial to filter the entire biphasic mixture to collect the precipitate. The precipitate can then be washed with the appropriate solvents and combined with the product from the organic layer.

Issue 2: Persistent Emulsion During Aqueous Extraction

Q: I am consistently getting a persistent emulsion during the aqueous work-up that won't separate, making it difficult to isolate the organic layer. How can I break the emulsion?

A: Emulsions are common when extracting heterocyclic compounds, especially when using chlorinated solvents or in the presence of basic aqueous solutions. Here are several techniques to break an emulsion:

  • Solutions:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.

    • Gentle Swirling or Stirring: Gently swirl the separatory funnel or stir the emulsion with a glass rod. Vigorous shaking is often the cause of emulsion formation.

    • Filtration through Celite: Filter the entire mixture through a pad of Celite. The fine, porous nature of Celite can help to break up the emulsion.

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time (e.g., 30 minutes to an hour) can lead to the separation of the layers.

Issue 3: Colored Impurities in the Final Product

Q: My isolated benzothiazine product has a persistent yellow or brown color, even after initial purification attempts. How can I remove these colored impurities?

A: Colored impurities are often highly conjugated byproducts. Here are two effective methods for their removal:

  • Solutions:

    • Activated Carbon (Charcoal) Treatment:

      • Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol).

      • Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the hot solution.

      • Heat the mixture at reflux for a short period (5-10 minutes).

      • Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.

      • Allow the filtrate to cool and crystallize.

    • Reversed-Phase Chromatography: If the colored impurities are more polar than your product, normal-phase chromatography may not be effective. In such cases, reversed-phase flash chromatography can be an excellent alternative for removing these impurities.

Frequently Asked Questions (FAQs)

Recrystallization

  • Q1: How do I choose the best solvent for recrystallizing my benzothiazine compound?

    • A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point is to test small amounts of your crude product in various solvents like ethanol, isopropanol, ethyl acetate, and toluene. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. For polar benzothiazines, an alcohol/water mixture is often a good choice.

  • Q2: My benzothiazine compound "oils out" instead of crystallizing upon cooling. What should I do?

    • A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To remedy this, try adding a small amount of a "poorer" solvent to the hot solution to decrease the overall solubility. Alternatively, you can try a different solvent system with a lower boiling point. Slow cooling and scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Q3: What is a typical recovery yield for the recrystallization of a benzothiazine compound?

    • A3: A good recrystallization can yield a recovery of 70-90%. However, this is highly dependent on the initial purity of the crude product and the chosen solvent system. Some loss of product is inevitable as it will have some solubility in the cold solvent.

Column Chromatography

  • Q4: What is a good starting solvent system for silica gel column chromatography of a crude benzothiazine product?

    • A4: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point. The optimal ratio will depend on the polarity of your specific benzothiazine derivative. It is highly recommended to first determine the best solvent system by running TLC plates. A good starting point for many benzothiazine derivatives is a gradient of 5% to 30% ethyl acetate in hexanes.

  • Q5: My benzothiazine diastereomers are co-eluting during column chromatography. How can I improve their separation?

    • A5: Separating diastereomers can be challenging due to their similar polarities. Try using a less polar solvent system and a longer column to increase the separation. A very slow, shallow gradient elution can also be effective. In some cases, switching to a different stationary phase, such as alumina, or using a different solvent system (e.g., dichloromethane/methanol) may be necessary.

Thin Layer Chromatography (TLC)

  • Q6: My benzothiazine compound is not visible on the TLC plate under UV light. What visualization methods can I use?

    • A6: While many benzothiazines are UV active due to the aromatic rings, some may not be. In such cases, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. For nitrogen-containing heterocycles, a malonic acid-salicylaldehyde spray reagent can also be effective, showing yellow fluorescent spots under long-wave UV light. Iodine vapor is another simple and effective method for visualizing many organic compounds.

Data Presentation

Table 1: Recommended Recrystallization Solvents for Benzothiazine Derivatives

Compound TypeRecommended Single SolventsRecommended Mixed SolventsTypical Recovery Yield
Non-polar BenzothiazinesToluene, HexanesHexane/Ethyl Acetate75-90%
Moderately Polar BenzothiazinesEthanol, Isopropanol, Ethyl AcetateEthanol/Water, Acetone/Hexane70-85%
Polar BenzothiazinesAcetonitrile, MethanolMethanol/Water60-80%

Table 2: Suggested TLC and Column Chromatography Solvent Systems for Benzothiazine Purification

Separation GoalTLC Solvent System (Hexane:Ethyl Acetate)Column Chromatography ElutionExpected Rf of Product
Removal of Non-polar Impurities9:1 to 7:3Isocratic or shallow gradient (e.g., 5-15% EtOAc)0.2 - 0.4
Separation of Product from Starting Materials8:2 to 6:4Gradient elution (e.g., 10-40% EtOAc)0.3 - 0.5
Separation of Diastereomers9.5:0.5 to 8:2Isocratic with a long column or very shallow gradientSmall ΔRf, aim for ~0.1 difference
Purification of Highly Polar Products1:1 or DCM:MeOH (9.5:0.5)Gradient elution (e.g., 20-60% EtOAc or 1-5% MeOH in DCM)0.2 - 0.3

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

  • Quenching the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and shake gently to mix, venting frequently to release any pressure. Allow the layers to separate.

  • Phase Separation: Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude benzothiazine product.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude benzothiazine compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Inducing Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Ice Bath: Once crystals have started to form, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the pure benzothiazine compound. A yield of 92% has been reported for the recrystallization of 2-amino-6-chlorobenzothiazole from ethanol.[1]

Protocol 3: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude benzothiazine product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Wet Loading: Carefully add the dissolved sample to the top of the silica gel column.

    • Dry Loading: Alternatively, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent to a free-flowing powder, and carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin elution. A gradient elution, gradually increasing the polarity of the solvent (e.g., from 5% to 30% ethyl acetate in hexanes), is often effective.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzothiazine compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Crude Reaction Mixture B Aqueous Extraction A->B 1. Quench & Extract C Drying (Na2SO4) B->C 2. Separate Layers D Solvent Removal C->D 3. Filter E Crude Product D->E 4. Concentrate F Column Chromatography E->F Option A G Recrystallization E->G Option B H Pure Benzothiazine F->H G->H

Caption: Experimental workflow for the isolation and purification of benzothiazine compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Benzothiazine Benzothiazine Derivative Benzothiazine->IKK Inhibits Benzothiazine->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription

Caption: Benzothiazine derivatives can inhibit the NF-κB signaling pathway, reducing inflammation.

References

Validation & Comparative

"comparative analysis of different synthetic routes to 1,4-benzothiazines"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 1,4-Benzothiazines

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic scaffolds is of paramount importance. The 1,4-benzothiazine core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide provides a comparative analysis of three distinct synthetic routes to 1,4-benzothiazines, offering a side-by-side look at a conventional method, a microwave-assisted approach, and a biocatalytic alternative. The performance of each method is supported by experimental data to aid in the selection of the most suitable route for specific research and development needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the three selected synthetic routes to 1,4-benzothiazines, providing a clear comparison of their efficiency and conditions.

ParameterRoute 1: Conventional SynthesisRoute 2: Microwave-Assisted SynthesisRoute 3: Biocatalytic Synthesis
Starting Materials 2-Aminothiophenol, 1,3-Dicarbonyl Compound2-Aminobenzenethiol, β-Diketone/β-Ketoester2-Aminobenzenethiol, 1,3-Dicarbonyl Compound
Catalyst/Reagent Dimethylsulfoxide (DMSO)Hydrazine Hydrate (catalytic), DMFBaker's Yeast
Solvent DMSOSolvent-free (with DMF as energy transfer agent)Methanol
Temperature Not specified, likely elevatedMicrowave irradiationAmbient Temperature (25-30 °C)
Reaction Time Not specified3 minutes3 hours (with ultrasonication)
Yield (%) VariesHigh (up to 96%)[2]51-82%[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Conventional Synthesis via Condensation in DMSO

This method represents a classical approach to the synthesis of 4H-1,4-benzothiazine sulfone derivatives. The reaction proceeds via condensation and oxidative cyclization of a substituted 2-aminothiophenol with a 1,3-dicarbonyl compound in dimethylsulfoxide (DMSO), followed by oxidation.[1]

Procedure:

  • A solution of substituted 2-aminothiophenol and a 1,3-dicarbonyl compound is prepared in dimethylsulfoxide (DMSO).

  • The reaction mixture is heated, leading to condensation and oxidative cyclization to form the 4H-1,4-benzothiazine ring system.

  • For the synthesis of sulfone derivatives, a subsequent oxidation step is performed using 30% hydrogen peroxide in glacial acetic acid.[1]

Route 2: Microwave-Assisted Solvent-Free Synthesis

This approach offers a rapid and efficient synthesis of 4H-1,4-benzothiazines through the microwave-assisted oxidative condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters.[4] The reaction is performed under solvent-free conditions, utilizing a catalytic amount of hydrazine hydrate and DMF as an energy transfer medium.[4]

Procedure:

  • A mixture of substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol) is exposed to microwave irradiation for 30 seconds.[5]

  • The β-diketone or β-ketoester (10 mmol) is added to the reaction mixture.[5]

  • The mixture is again subjected to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.[5]

  • Upon completion, as monitored by TLC, the reaction mixture is cooled and poured over crushed ice.[5]

  • The resulting solid product is filtered, washed with 50% ethanol, and crystallized from ethanol.[5]

Route 3: Biocatalytic Synthesis Using Baker's Yeast

This environmentally benign method employs baker's yeast as a biocatalyst for the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds at ambient temperature.[1][6] The reaction can be further accelerated by the use of ultrasonic irradiation.[3][6]

Procedure:

  • To a stirred solution of 2-aminobenzenethiol (10 mmol) in methanol (25 mL), active dry baker's yeast (2 g) and the β-dicarbonyl compound (10 mmol) are added.[5]

  • The reaction mixture is then sonicated at 20 kHz for 3 hours at a temperature of 25–30 °C.[5]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is filtered through a bed of celite.[5]

  • The methanol is removed from the filtrate under reduced pressure, and the crude product is isolated and crystallized from hot ethanol.[5]

Visualization of Synthetic Workflows

The following diagram illustrates the logical flow and comparison of the three synthetic routes to 1,4-benzothiazines.

G cluster_0 Starting Materials cluster_1 Route 1: Conventional Synthesis cluster_2 Route 2: Microwave-Assisted Synthesis cluster_3 Route 3: Biocatalytic Synthesis SM1 2-Aminothiophenol R1_Cond Condensation & Oxidative Cyclization SM1->R1_Cond R2_Cond Microwave-Assisted Oxidative Condensation SM1->R2_Cond R3_Cond Biocatalytic Oxidative Cyclocondensation SM1->R3_Cond SM2 1,3-Dicarbonyl Compound SM2->R1_Cond SM2->R2_Cond SM2->R3_Cond R1_Sol Solvent: DMSO R1_Cond->R1_Sol R1_Prod 1,4-Benzothiazine R1_Sol->R1_Prod R2_Cat Catalyst: Hydrazine Hydrate Solvent-Free (DMF) R2_Cond->R2_Cat R2_Prod 1,4-Benzothiazine R2_Cat->R2_Prod R3_Cat Catalyst: Baker's Yeast Solvent: Methanol (Ultrasonication) R3_Cond->R3_Cat R3_Prod 1,4-Benzothiazine R3_Cat->R3_Prod

Caption: Comparative workflow of three synthetic routes to 1,4-benzothiazines.

References

The Evolving Landscape of 3,4-Dihydro-2H-1,4-Benzothiazines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3,4-dihydro-2H-1,4-benzothiazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across different therapeutic targets, supported by experimental data and detailed protocols to aid in the design of novel and potent drug candidates.

The inherent structural features of the this compound nucleus, particularly the folded geometry along the nitrogen-sulfur axis, have drawn parallels to the pharmacologically significant phenothiazines, suggesting a broad potential for biological interaction.[1][2] Indeed, derivatives of this heterocyclic system have been investigated for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][3][4] This guide synthesizes key findings from recent studies, presenting quantitative data in a comparative format to illuminate the nuanced structure-activity relationships that govern the efficacy of these compounds.

Acetylcholinesterase Inhibitory Activity: A Focus on Alzheimer's Disease

A recent study has explored a series of novel 2H-benzo[b][1][5]thiazin-3(4H)-one derivatives as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The investigation revealed that specific substitutions on a linked 1,3,4-thiadiazole ring system significantly influence the inhibitory potency against AChE.

Comparative Analysis of AChE Inhibitory Activity
Compound IDR-group on ThiadiazoleIC50 (µM) against AChE
3a Phenylamino> 10
3b 4-Fluorophenylamino> 10
3c 4-Chlorophenylamino> 10
3d 4-Bromophenylamino> 10
3e 4-Methylphenylamino> 10
3f 4-Methoxyphenylamino> 10
3g Cyclohexylamino> 10
3h Isobutylamino> 10
3i 4-Nitrophenylamino0.027
3j 2,4-Dinitrophenylamino0.025
Donepezil (Reference Drug)0.021

Data sourced from Molecules (2022).[5]

The structure-activity relationship study highlights that the presence of electron-withdrawing nitro groups on the phenylamino substituent is crucial for potent AChE inhibition. Compounds 3i and 3j , featuring a 4-nitrophenyl and a 2,4-dinitrophenyl substituent respectively, demonstrated significant inhibitory activity, with IC50 values comparable to the standard drug, donepezil.[5] This suggests that the electronic properties of the substituent play a key role in the interaction with the active site of the acetylcholinesterase enzyme.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also been explored for its antimicrobial potential. A study investigating 7-fluoro-substituted derivatives identified several compounds with promising activity against a panel of Gram-positive bacteria and fungi.

Comparative Analysis of Antimicrobial Activity (MIC in µg/mL)
Compound IDR1R2S. aureusS. epidermidisE. faecalisC. albicansA. niger
4a HH1632326464
4j H=O816163232
4l CH2CH2OH=O4881616
Ciprofloxacin --0.512--
Amphotericin B -----12

Data represents a selection of compounds from a study by Carta et al. (2012).

The SAR for these antimicrobial agents suggests that oxidation at the 3-position to a carbonyl group (as in 4j and 4l ) enhances activity compared to the unsubstituted dihydrobenzothiazine (4a ). Furthermore, the introduction of a hydroxyethyl group at the 4-position (4l ) appears to further improve the antimicrobial potency.

Anticancer Activity: Targeting Proliferation of Cancer Cells

While comprehensive SAR studies with extensive tables of IC50 values for this compound derivatives against various cancer cell lines are still emerging, preliminary studies on related benzothiazole and benzothiazine structures have shown promise. For instance, certain 2-aryl-4H-3,1-benzothiazines have demonstrated antiproliferative properties more beneficial than the standard chemotherapeutic agent, cisplatin, in vitro.[6] Further research is warranted to systematically explore the SAR of this compound derivatives as anticancer agents.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key biological assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro assay determines the ability of a compound to inhibit the activity of acetylcholinesterase.

  • Preparation of Reagents:

    • Acetylcholinesterase (AChE) solution (e.g., from electric eel).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Acetylthiocholine iodide (ATCI) solution.

    • Phosphate buffer (pH 8.0).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of AChE activity for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Materials:

    • Test compounds dissolved in a suitable solvent.

    • Bacterial or fungal strains to be tested.

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • 96-well microplates.

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of the microplate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Analysis:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Science: Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and synthetic pathways.

experimental_workflow_AChE cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (AChE, DTNB, ATCI, Buffer) mix Mix Buffer, DTNB, and Test Compound reagents->mix compounds Prepare Test Compound Serial Dilutions compounds->mix add_enzyme Add AChE Enzyme & Incubate mix->add_enzyme add_substrate Add ATCI Substrate to Initiate Reaction add_enzyme->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

general_synthesis start 2-Aminothiophenol Derivatives cyclization Cyclocondensation Reaction start->cyclization reagent + α-Halo Ketone/ β-Dicarbonyl Compound reagent->cyclization product This compound Core Structure cyclization->product diversification Further Functionalization (e.g., at N-4, C-2, C-3) product->diversification final_products Diverse Library of Bioactive Derivatives diversification->final_products logical_sar core This compound Scaffold activity Biological Activity (e.g., IC50, MIC) core->activity Provides Basic Pharmacophore substituents Substituents at Various Positions (R1, R2, etc.) properties Physicochemical Properties (Electronic, Steric, Lipophilic) substituents->properties substituents->activity Directly Influences properties->activity Modulates Interaction with Target

References

A Researcher's Guide to Validating the Chemical Structure of Novel Benzothiazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a novel compound's chemical structure is a foundational requirement. This guide provides a comparative overview of standard analytical techniques used to validate the structure of newly synthesized benzothiazine derivatives, supported by experimental data and detailed protocols.

Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine ring.[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The precise structural elucidation of novel benzothiazine analogues is critical for understanding their structure-activity relationships and ensuring the reliability of biological data.[1]

The primary methods for structural validation rely on a combination of spectroscopic techniques, each providing unique and complementary information. These include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and occasionally X-ray crystallography for unambiguous confirmation.[5][6]

Comparative Analysis of Spectroscopic Data

The following tables summarize typical quantitative data obtained from the structural analysis of novel benzothiazine derivatives, offering a comparative look at the spectral characteristics of different benzothiazine cores.

Table 1: Comparative ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for Representative Benzothiazine Scaffolds

Compound TypeKey Protons (¹H-NMR, ppm)Key Carbons (¹³C-NMR, ppm)Reference
2,1-Benzothiazine Derivatives -CH₂-: 4.90-4.97N-CH₃: 3.32-3.34Aromatic-H: 7.12-8.36-CH₂-: 49.9-50.3N-CH₃: 33.2-33.4Aromatic-C: 111.3-162.5[7]
1,2-Benzothiazine Derivatives Methine-H: Doublet of doubletsN-CH₃: 2.2-2.8Amino-H: ~8.20 (broad singlet)Carbonyl-C: Not specifiedAromatic-C: Not specified[2]
1,4-Benzothiazine Derivatives N-H: 8.7-8.8Aromatic-H: 6.4-7.8O-CH₃: 4.5Carbonyl-C: ~167.5-168.0Aromatic-C: Not specified[8]
Benzothiazole-Hydrazone Derivatives -OCH₃: 3.81-CH₂-: 4.58-NH: 11.75Not specified in detail[9]

Table 2: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy Data

Compound ClassHRMS (m/z) [M+H]⁺Key IR Absorption Bands (cm⁻¹)Reference
Benzothiazole-Hydrazone Derivatives Calculated: 359.0631Found: 359.0635N-H: >3061C=O: 1654–1699C=N: 1307–1392[9]
1,2-Benzothiazine Derivatives Not specifiedC=O: 1650–1720SO₂: 1340 and 1170[2]
4H-1,4-Benzothiazine Derivatives M⁺: 249, 265, 359N-H: 3340-3460C=O: 1665-1685[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural validation experiments. Below are outlines of the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified benzothiazine compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] Tetramethylsilane (TMS) is typically used as an internal standard.[8]

  • Data Acquisition: Record ¹H-NMR and ¹³C-NMR spectra on a spectrometer, for instance, a 300 MHz or 600 MHz instrument.[7][10]

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to determine the connectivity of protons and carbons. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed for more complex structures to establish correlations between protons and carbons.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI).[11] For high-resolution mass spectrometry (HRMS), an analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass measurements.[9]

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺).[9] Compare the experimentally found mass with the calculated mass for the proposed structure to confirm the elemental composition.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.[3][12]

Protocol:

  • Crystal Growth: Grow single crystals of the novel benzothiazine compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.[13]

Visualizing the Validation Workflow

Understanding the logical flow of experiments is essential for a systematic approach to structure validation.

cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Analysis cluster_definitive Definitive Structure Confirmation cluster_validation Final Validation Synthesis Novel Benzothiazine Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC TLC & Melting Point Purification->TLC XRay Single-Crystal X-ray Crystallography Purification->XRay NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC->NMR MS Mass Spectrometry (HRMS) TLC->MS IR IR Spectroscopy TLC->IR Validated Validated Chemical Structure NMR->Validated MS->Validated IR->Validated XRay->Validated

Caption: Workflow for the validation of novel benzothiazine compound structures.

The diagram above illustrates a typical workflow, starting from synthesis and purification, moving through preliminary and detailed spectroscopic analysis, and culminating in the final validated chemical structure. For crystalline compounds, X-ray crystallography offers a direct path to definitive structural confirmation.

References

A Comparative Analysis of the Biological Activities of 3,4-dihydro-2H-1,4-benzothiazines and Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic compounds with significant pharmacological potential, both 3,4-dihydro-2H-1,4-benzothiazines and phenothiazines have emerged as privileged scaffolds in drug discovery. While structurally related, these two classes of compounds exhibit distinct biological profiles, warranting a detailed comparative analysis. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutic agents.

The core structure of phenothiazine is characterized by a tricyclic system where two benzene rings are fused to a central 1,4-thiazine ring. This rigid, butterfly-shaped conformation is crucial for its well-documented antipsychotic effects, primarily through the antagonism of dopamine D2 receptors.[1][2][3] In contrast, 3,4-dihydro-2H-1,4-benzothiazines possess a bicyclic structure, offering greater conformational flexibility. This structural variance contributes to a broader range of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.[4]

Comparative Biological Activities

A comprehensive review of the scientific literature reveals a wide spectrum of biological activities for both compound classes. While phenothiazines are renowned for their neuroleptic properties, recent research has unveiled their potential as anticancer and antimicrobial agents.[5][6][7] Derivatives of 3,4-dihydro-2H-1,4-benzothiazine have demonstrated potent antimicrobial effects against a range of bacterial and fungal strains, significant antioxidant capabilities, and promising anticancer and enzyme inhibitory activities.[8][9][10]

Antimicrobial Activity

Both phenothiazines and 3,4-dihydro-2H-1,4-benzothiazines have been investigated for their antimicrobial properties. Phenothiazine derivatives have shown activity against various bacteria and fungi, with some compounds exhibiting potent effects against multidrug-resistant strains.[7][11] Similarly, various synthesized 4H-1,4-benzothiazines have displayed excellent results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
This compound 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivativesGram-positive bacteria2 - 8[8]
7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivativesFungi2 - 8[8]
Substituted 4H-1,4-benzothiazinesEscherichia coli (MTCC 2939)58 - 158[12]
Substituted 4H-1,4-benzothiazinesBacillus subtilis (MTCC 441)41 - 124[12]
Substituted 4H-1,4-benzothiazinesAspergillus niger (MTCC 281)59 - 78[12]
Phenothiazine Various derivativesEscherichia coli K12Moderately to highly active[11]
Various derivativesFungiMore potent than against bacteria[11]
Anticancer Activity

The potential of phenothiazines as anticancer agents is an area of growing interest.[5][6] Their mechanisms of action are multifaceted, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation.[5] Novel derivatives of 12(H)-quino[3,4-b][1][13]benzothiazine, a class of azaphenothiazines, have also demonstrated significant antiproliferative activity against various cancer cell lines.[14][15]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
This compound 12(H)-quino[3,4-b][1][13]benzothiazine derivativesSNB-19 (glioblastoma), C-32 (melanoma)5.6 - 12.4 µg/ml[14]
Phenothiazine Trifluoperazine derivative (A4)Oral cancer cellsMulti-fold higher apoptosis-inducing activity than parent compound[5]
10-substituted dipyridothiazinesVarious cancer cell lines< 1 µg/mL[16]
Antioxidant Activity

Several derivatives of both 3,4-dihydro-2H-1,4-benzothiazines and phenothiazines have been reported to possess antioxidant properties.[17][18] This activity is often attributed to the presence of the nitrogen and sulfur heteroatoms, which can participate in scavenging free radicals.

Table 3: Comparative Antioxidant Activity

Compound ClassDerivative/AssayActivityReference
This compound 4H-1,4-benzothiazine derivatives (DPPH method)Moderate to good antioxidant activity
2H-Benzo[b][1][13]thiazin-3(4H)-one derivativesCompounds 3i and 3j showed greater antioxidant effects[9]
Phenothiazine Various derivatives (Voltammetry)Confirmed antioxidant activity[17][18]
Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of specific enzymes. For instance, certain derivatives have shown selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway, highlighting their potential as antimalarial agents.[10] Phenothiazines have been shown to inhibit NADPH oxidases (NOXs), enzymes involved in the production of reactive oxygen species.[19]

Table 4: Comparative Enzyme Inhibition Activity (IC₅₀)

Compound ClassDerivativeTarget EnzymeIC₅₀Reference
This compound 3,4-dihydro-2H,6H-pyrimido[1,2-c][1][3]benzothiazin-6-imine derivativePlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)0.65 µM[10]
Phenothiazine ThioridazineNADPH oxidases (NOX1, NOX2, NOX3, NOX4, NOX5)Most potent inhibitor among tested phenothiazines[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth microdilution method workflow.
In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

MTT_Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Formazan Formation cluster_2 Measurement A Seed cancer cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 48-72 hours). B->C D Add MTT solution to each well. C->D E Incubate to allow viable cells to convert MTT to formazan crystals. D->E F Solubilize formazan crystals with a solvent (e.g., DMSO). E->F G Measure the absorbance at a specific wavelength using a microplate reader. F->G H Calculate the IC50 value (concentration that inhibits 50% of cell growth). G->H

Workflow of the MTT assay for cytotoxicity.
DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

DPPH_Assay A Prepare solutions of the test compound at various concentrations. C Mix the test compound solution with the DPPH solution. A->C B Prepare a solution of DPPH in a suitable solvent (e.g., methanol). B->C D Incubate the mixture in the dark at room temperature. C->D E Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm). D->E F Calculate the percentage of radical scavenging activity. E->F

Procedure for the DPPH antioxidant assay.

Signaling Pathways and Mechanisms of Action

The biological activities of these compounds are underpinned by their interactions with various cellular targets and signaling pathways.

Phenothiazine's Antipsychotic Mechanism of Action

Phenothiazines primarily exert their antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.

Phenothiazine_Antipsychotic_Action Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Activates Phenothiazine Phenothiazine Phenothiazine->D2_Receptor Blocks Antipsychotic_Effect Antipsychotic Effect Signal_Transduction->Antipsychotic_Effect Leads to (when modulated)

Dopamine D2 receptor antagonism by phenothiazines.

Conclusion

This comparative guide highlights the diverse biological activities of 3,4-dihydro-2H-1,4-benzothiazines and phenothiazines. While phenothiazines have a well-established role in neuroscience, their potential in oncology and infectious diseases is a promising area of research. The structural flexibility of 3,4-dihydro-2H-1,4-benzothiazines translates into a broader spectrum of biological activities, making them a versatile scaffold for the development of novel therapeutics targeting a range of diseases. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating informed decisions in the design of next-generation therapeutic agents.

References

A Comparative Analysis of the Anticancer Potential of 1,4-Benzothiazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including promising anticancer properties. This guide provides a comparative overview of the anticancer activity of different isomers of benzothiazine, focusing on 1,4-benzothiazine and its analogues. The information presented herein is curated from various scientific studies to aid researchers in understanding the structure-activity relationships and to guide the design of novel, more potent anticancer agents.

Comparative Anticancer Activity of Benzothiazine Derivatives

The anticancer efficacy of benzothiazine derivatives is profoundly influenced by the isomeric form of the benzothiazine core and the nature of substitutions on the ring system. While direct comparative studies of all benzothiazine isomers are limited, analysis of the available data on their derivatives allows for an initial assessment of their potential. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzothiazine derivatives against a panel of human cancer cell lines.

Derivative ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,4-Benzothiazines Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1][2]thiazine-2-carboxylate (3c)A-549 (Lung)Most active in series (exact IC50 not specified)[3]
5α-cholestano[5,6-b] benzothiazinesSW480 (Colon), A549 (Lung), HepG2 (Liver), HeLa (Cervical)Not specified, but showed noticeable increase in activity[4]
1,2-Benzothiazines 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (BS230)MCF-7 (Breast)More potent than Doxorubicin (exact IC50 not specified)[5][6]
Benzothiazole-Piperazines Compound 1dHUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal)Highly cytotoxic (exact GI50 not specified)[7]
Pyrrolo[2,1-b][1][8]benzothiazoles 5-methylfuranyl derivative (9b)NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)3.20, 3.54, 3.89[9]
2-piperonyl derivative (9e)NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)3.90, 4.08, 4.50[9]
Benzothiazole-containing Tetrazines Compound 4bA549 (Lung), HeLa (Cervical)Potent activity (exact IC50 not specified)[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and methodologies.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of benzothiazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.[2][8][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Benzothiazine derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the benzothiazine derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well (final concentration of approximately 0.5 mg/mL). The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][8]

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., 100-150 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken to ensure complete dissolution.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Cells are seeded in white-walled 96-well plates and treated with the benzothiazine derivatives as described for the MTT assay.

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

  • Incubation: The plate is gently mixed and incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

Signaling Pathways and Mechanisms of Action

Several studies suggest that benzothiazine derivatives exert their anticancer effects through the induction of apoptosis.[13] This process is often mediated by the activation of caspases.[14][15] Furthermore, the NF-κB signaling pathway, which is crucial in cancer cell survival and proliferation, has been identified as a potential target for some anticancer agents.[1][16][17][18] Inhibition of this pathway can sensitize cancer cells to treatment. While the precise signaling cascades for all benzothiazine isomers are not fully elucidated, a generalized pathway can be proposed based on the activity of related derivatives.

G General Experimental Workflow for Anticancer Activity Screening cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Mechanism of Action Studies cell_culture Cancer Cell Line Culture cell_plating Seeding in 96-well Plates cell_culture->cell_plating treatment Incubation with Cancer Cells (24-72h) cell_plating->treatment compound_prep Preparation of Benzothiazine Isomer Derivatives compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) data_analysis->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-kB) apoptosis_assay->pathway_analysis

Caption: Experimental workflow for screening the anticancer activity of benzothiazine isomers.

G Proposed Signaling Pathway for Anticancer Activity of Benzothiazine Derivatives cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus benzothiazine Benzothiazine Derivative nfkb_inhibition Inhibition of NF-kB Pathway benzothiazine->nfkb_inhibition Potential Target pro_caspases Pro-caspases benzothiazine->pro_caspases Induces apoptosis Apoptosis nfkb_inhibition->apoptosis Promotes active_caspases Active Caspases (e.g., Caspase-3, -7) pro_caspases->active_caspases Activation active_caspases->apoptosis Execution

Caption: Proposed signaling pathway for the anticancer activity of benzothiazine derivatives.

Conclusion

The available evidence strongly suggests that the benzothiazine scaffold is a valuable template for the development of novel anticancer agents. Derivatives of various benzothiazine isomers, particularly 1,4- and 1,2-benzothiazines, have demonstrated significant cytotoxic activity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, potentially through the activation of executioner caspases and modulation of key survival pathways like NF-κB. Further research focusing on a systematic comparison of the anticancer activities of different benzothiazine isomers and a deeper elucidation of their molecular targets will be instrumental in designing next-generation therapies with improved efficacy and selectivity.

References

A Comparative Analysis of 3,4-Dihydro-2H-1,4-Benzothiazine Efficacy: In Vivo vs. In Vitro Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo and in vitro efficacy of 3,4-dihydro-2H-1,4-benzothiazine compounds. The following sections detail the performance of these compounds in preclinical models for anticonvulsant and antiarrhythmic activities, supported by experimental data and methodologies.

Anticonvulsant Activity of 1,4-Benzothiazine-3-one Derivatives

Recent studies have highlighted the potential of 1,4-benzothiazine-3-one derivatives as effective anticonvulsant agents. The therapeutic effect of these compounds has been evaluated in chemically-induced seizure models in mice, with computational studies providing insights into their mechanism of action at the molecular level.

Quantitative Data Summary: Anticonvulsant Efficacy

The in vivo anticonvulsant effects of two series of novel 1,4-benzothiazine-3-one derivatives, one with alkyl substitutions (4a-4f) and another with aryl substitutions (4g-4l), were assessed. Among these, compound 4h (4-(4-bromo-benzyl)-4H-benzo[b][1][2]thiazin-3(4H)-one) emerged as a particularly promising candidate in a chemically-induced seizure model[3].

Compound IDSubstitution TypeIn Vivo ModelEfficacy
4a-4f Alkyli.p. PTZ-induced seizures in miceModerate activity
4g-4l Aryli.p. PTZ-induced seizures in miceVaried, with 4h showing promising activity
4h 4-(4-bromo-benzyl)i.p. PTZ-induced seizures in miceDemonstrated promising anticonvulsant activity
Experimental Protocols: Anticonvulsant Studies

In Vivo Anticonvulsant Screening: The anticonvulsant properties of the synthesized compounds were evaluated using the intraperitoneal pentylenetetrazol (i.p. PTZ) induced epilepsy model in mice. This model is a standard for screening potential anticonvulsant drugs[3].

  • Animal Model: Male mice were used for the study.

  • Procedure: The test compounds were administered to the mice. After a specific period, pentylenetetrazol was injected intraperitoneally to induce seizures. The animals were then observed for the onset and severity of convulsions.

  • Evaluation: The efficacy of the compounds was determined by their ability to prevent or delay the onset of seizures compared to a control group.

In Silico Molecular Docking: To elucidate the potential mechanism of action, molecular dynamics simulations were performed on GABA-Aergic receptors. This in silico approach helps to understand the binding and orientation of the compounds in the active site of the target receptor[3].

  • Target: GABA-Aergic receptors were selected as a plausible target for anticonvulsant activity.

  • Method: Molecular docking studies were conducted to predict the binding affinity and interaction patterns of the benzothiazine derivatives with the receptor's active site.

  • Outcome: The computational results were used to confirm and explain the observed biological activity.

Visualizing the Experimental Workflow and Proposed Mechanism

G cluster_0 In Vivo Evaluation cluster_1 In Silico Analysis a Synthesized 1,4-Benzothiazine-3-one Derivatives (4a-4l) b Administer to Mice a->b c Induce Seizures with i.p. Pentylenetetrazol (PTZ) b->c d Observe and Record Seizure Activity c->d e Identify Lead Compound (4h) d->e i Correlate with In Vivo Activity e->i Correlation f Molecular Dynamics Simulation g Docking on GABA-Aergic Receptors f->g h Analyze Binding and Orientation g->h h->i

Workflow for Anticonvulsant Evaluation of 1,4-Benzothiazine-3-one Derivatives.

Antiarrhythmic Potential of Fluorinated this compound-1,1-Dioxide Derivatives

A series of fluorinated this compound derivatives have been synthesized and evaluated for their cardiotropic activity, specifically their antiarrhythmic and hypertensive effects. These studies have been conducted in vivo using established rat models of arrhythmia.

Quantitative Data Summary: Antiarrhythmic Efficacy

The antiarrhythmic activity of fluorinated 4-furfuryl-3,4-dihydro-2H-benzo[1][2]thiazine-1,1-dioxides (compounds 3a, 3b, and 3c) was assessed in models of calcium chloride- and epinephrine-induced arrhythmias. The compounds demonstrated a dose-dependent effect in these models[2][4].

Compound IDIn Vivo ModelDose (mg/kg)Efficacy
3a Calcium chloride-induced arrhythmia0.5High activity
3b Calcium chloride-induced arrhythmia5Efficacy in 40% of rats
3c Epinephrine-induced arrhythmia0.5High efficacy (6-fold lower dose than reference drug)

Notably, compound 3c showed high efficacy at a significantly lower dose compared to the reference drug in the epinephrine-induced arrhythmia model[2][4]. It was also observed that this series of compounds can induce a monotonic increase in blood pressure[2][4].

Experimental Protocols: Antiarrhythmic Studies

In Vivo Antiarrhythmic Screening: The antiarrhythmic potential of the fluorinated benzothiazine derivatives was evaluated in mature male Wistar rats using two widely accepted models of chemically-induced arrhythmia[2][4].

  • Animal Model: Mature male Wistar rats were used for the experiments.

  • Arrhythmia Induction:

    • Calcium Chloride Model: Arrhythmia was induced by the administration of calcium chloride.

    • Epinephrine Model: Arrhythmia was induced by the administration of epinephrine.

  • Procedure: The test compounds were administered at varying doses (0.05, 0.5, and 5 mg/kg) prior to the induction of arrhythmia.

  • Evaluation: The antiarrhythmic effect was determined by the ability of the compounds to prevent or suppress the induced arrhythmias.

Visualizing the In Vivo Antiarrhythmic Screening Process

G cluster_0 Experimental Groups cluster_1 Arrhythmia Induction Models cluster_2 Data Analysis a Mature Male Wistar Rats b Administer Test Compounds (3a, 3b, 3c) at various doses a->b c Control Group (Vehicle) a->c d Calcium Chloride Administration b->d e Epinephrine Administration b->e c->d c->e f Monitor ECG for Arrhythmias d->f e->f g Compare Efficacy of Test Compounds vs. Control f->g h Determine Dose-Dependent Antiarrhythmic Activity g->h

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 1,4-Benzothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst performance in the synthesis of 1,4-benzothiazines, complete with experimental data and detailed protocols.

The synthesis of 1,4-benzothiazines, a critical scaffold in medicinal chemistry, is greatly influenced by the choice of catalyst. This guide provides a head-to-head comparison of various catalysts, offering a clear overview of their performance based on reported experimental data. The information is tailored to aid researchers in selecting the most suitable catalyst for their specific synthetic needs, considering factors such as efficiency, reusability, and reaction conditions.

Performance Comparison of Catalysts

The following tables summarize the quantitative data for different catalysts used in the synthesis of 1,4-benzothiazines, primarily through the reaction of 2-aminothiophenol with β-dicarbonyl compounds. This common synthetic route allows for a more direct comparison of catalyst efficacy.

Table 1: Heterogeneous Catalysts
CatalystCatalyst LoadingSubstratesSolventTemperature (°C)TimeYield (%)ReusabilityReference
Graphene Oxide (GO)Not specified2-aminothiophenol, 1,3-dicarbonylsSolvent-freeRT - 808 - 24 h75 - 88Up to 5 runs[1]
Sulfonic acid functionalized nano-γ-Al2O350 mg (for 1 mmol substrate)o-aminothiophenols, ω-bromoacetophenonesEthanolRefluxShortGood to excellentUp to 6 runs[2][3]
Basic Alumina (Al2O3)Not specified2-aminothiophenols, β-diketonesNot specified (Microwave)Not specifiedNot specified-Not specified[4]
Table 2: Homogeneous and Biocatalysts
CatalystCatalyst LoadingSubstratesSolventTemperature (°C)TimeYield (%)ReusabilityReference
β-CyclodextrinNot specified2-(2-(2-aminophenyl)disulfanyl)benzenamines, 1,3-dicarbonylsWater6050 min70 - 91Not specified[1][5]
L-ProlineNot specified2-aminothiophenol, aldehydes/carboxylic acidsSolvent-free (Microwave)Not specifiedNot specifiedGood to moderateNot specified[6]
Baker's YeastNot specified2-aminothiophenols, 1,3-dicarbonyl compoundsMethanolAmbient3 h51 - 82Not specified[4][7]
Heteropoly acid (H3PW12O40)Not specified2-aminothiophenol, acetylenic esters, malonate estersIsopropyl alcohol507 hNot specifiedNot specified[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,4-benzothiazines using some of the highlighted catalysts.

Graphene Oxide (GO) Catalyzed Synthesis

This protocol describes a metal-free and solvent-free approach for the synthesis of functionalized 1,4-benzothiazines.[1]

Procedure:

  • In a reaction vessel, combine 2-aminothiophenol (1 mmol) and the desired 1,3-dicarbonyl compound (1 mmol).

  • Add a catalytic amount of graphene oxide.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • The reaction is typically complete within 8 to 24 hours.

  • Upon completion, the product can be isolated and purified using standard techniques.

  • The graphene oxide catalyst can be recovered by filtration, washed, and reused for subsequent reactions.

Sulfonic Acid Functionalized Nano-γ-Al2O3 Catalyzed Synthesis

This method utilizes a reusable solid acid catalyst for the efficient synthesis of 3-substituted-2H-1,4-benzothiazines.[2][3]

Catalyst Preparation:

  • Suspend nano-γ-Al2O3 in a toluene solution of 1,3-propanesultone.

  • Reflux the mixture to functionalize the nano-alumina with sulfonic acid groups.

  • Isolate and purify the catalyst by repeated washing and centrifugation.

  • Characterize the catalyst using techniques such as FT-IR, XRD, TGA, SEM, and TEM.[2]

Synthetic Procedure:

  • To a solution of o-aminothiophenol (1 mmol) in ethanol, add the ω-bromoacetophenone derivative (1 mmol).

  • Add 50 mg of the sulfonic acid functionalized nano-γ-Al2O3 catalyst.

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The filtrate can be concentrated and the product purified by recrystallization or column chromatography.

  • The recovered catalyst can be washed, dried, and reused.

β-Cyclodextrin Catalyzed Synthesis in Water

This protocol presents an environmentally benign approach using a supramolecular catalyst in an aqueous medium.[1][5]

Procedure:

  • In a reaction vessel, dissolve β-cyclodextrin (1 mmol) in water (20 mL) with stirring.

  • To this solution, add the substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamine (1 mmol) and the 1,3-dicarbonyl compound (2 mmol).

  • Stir the reaction mixture at 60 °C.

  • The reaction is typically complete within 50 minutes.

  • After completion, cool the reaction mixture and extract the product with an organic solvent.

  • The organic layer is then dried and concentrated to yield the crude product, which can be further purified.

Visualizing the Synthesis Workflow

The following diagrams, generated using Graphviz, illustrate the general experimental workflows for the catalytic synthesis of 1,4-benzothiazines.

experimental_workflow_heterogeneous Reactants 2-Aminothiophenol + β-Dicarbonyl Compound Reaction Reaction Mixture (Solvent/Solvent-free) Reactants->Reaction Catalyst Heterogeneous Catalyst (e.g., Graphene Oxide, nano-γ-Al2O3) Catalyst->Reaction Heating Heating/Stirring Reaction->Heating Workup Work-up & Purification Heating->Workup Product 1,4-Benzothiazine Workup->Product Catalyst_Recovery Catalyst Recovery & Reuse Workup->Catalyst_Recovery

Caption: General workflow for heterogeneous catalysis.

experimental_workflow_homogeneous Reactants 2-Aminothiophenol + β-Dicarbonyl Compound Reaction_Mix Reaction Mixture Reactants->Reaction_Mix Catalyst Homogeneous/Biocatalyst (e.g., β-Cyclodextrin, L-Proline) Catalyst->Reaction_Mix Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction_Mix Conditions Reaction Conditions (Temp, Time) Reaction_Mix->Conditions Purification Product Isolation & Purification Conditions->Purification Final_Product 1,4-Benzothiazine Purification->Final_Product

Caption: General workflow for homogeneous/biocatalysis.

References

A Comparative Guide to the Cross-Validation of Analytical Data for 3,4-dihydro-2H-1,4-benzothiazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies applicable to the quantification of 3,4-dihydro-2H-1,4-benzothiazine and structurally related compounds. The cross-validation of analytical data is a critical step in drug development, ensuring the reliability and reproducibility of results across different methods or laboratories. This document summarizes key performance parameters from validated methods for analogous structures, offering a framework for selecting the appropriate analytical technique.

Comparison of Analytical Method Performance

The following table summarizes the quantitative performance data from validated analytical methods for compounds structurally related to this compound. This data provides a basis for comparing the capabilities of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Validation ParameterHPLC-UV Method (for Benzthiazuron)[1]LC-MS/MS Method (for Benzthiazuron)[1]UV-Visible Spectrophotometry (for Hydrochlorothiazide)[2][3]
Linearity (R²) 0.9985[1]0.9998[1]0.9979[2]
Linear Range 0.1 - 10.0 µg/mL[1]0.1 - 100 ng/mL[1]2 - 10 µg/mL[2]
Accuracy (% Recovery) 92.5 - 103.2%[1]96.8 - 104.5%[1]99.39% (mean)[2]
Precision (% RSD) < 5%[1]< 3%[1]< 2%[2]
Limit of Detection (LOD) 0.05 µg/mL[1]0.02 ng/mL[1]0.159 µg/mL (for Diazepam)[4]
Limit of Quantification (LOQ) 0.1 µg/mL[1]0.1 ng/mL[1]0.482 µg/mL (for Diazepam)[4]

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below. These protocols serve as a reference for researchers looking to implement similar analytical strategies.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Benzthiazuron[1]

This method is suitable for the routine analysis of benzothiazine derivatives in moderately complex matrices.

  • Sample Preparation (Soil Matrix):

    • Extraction: 10 g of homogenized soil is extracted with 20 mL of acetonitrile by shaking for 30 minutes.

    • Centrifugation: The extract is centrifuged at 4000 rpm for 10 minutes.

    • Filtration: The supernatant is filtered through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 240 nm.

    • Column Temperature: Ambient.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Benzthiazuron[1]

This highly sensitive and selective method is ideal for trace-level quantification in complex biological or environmental matrices.

  • Sample Preparation (Water Matrix):

    • Solid-Phase Extraction (SPE): A 100 mL water sample is passed through a C18 SPE cartridge.

    • Elution: The cartridge is eluted with 5 mL of methanol.

    • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II[5]

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole[5]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Specific precursor-product ion transitions for the analyte and internal standard are monitored.

    • Chromatographic conditions are similar to the HPLC-UV method, often with a gradient elution to improve separation.

Method 3: UV-Visible Spectrophotometry for Hydrochlorothiazide[2][3]

A simple and cost-effective method for the quantification of benzothiadiazine derivatives in bulk and pharmaceutical dosage forms.

  • Sample Preparation (Tablet Dosage Form):

    • Twenty tablets are weighed and finely powdered.

    • A quantity of powder equivalent to 10 mg of the active ingredient is accurately weighed and transferred to a 100 mL volumetric flask.

    • The powder is dissolved in a suitable solvent (e.g., 0.1M NaOH or methanol) with the aid of sonication.

    • The solution is filtered, and further dilutions are made with the same solvent to achieve a concentration within the linear range.

  • Spectrophotometric Conditions:

    • Instrument: Double beam UV-Visible spectrophotometer.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of the analyte (e.g., 271 nm for Hydrochlorothiazide in 0.1M NaOH).

    • Blank: The solvent used for sample preparation.

Visualizing Analytical Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the context of analytical data cross-validation.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation & Cross-Validation sample Biological or Pharmaceutical Sample extraction Extraction sample->extraction cleanup Clean-up/Purification extraction->cleanup derivatization Derivatization (if required) cleanup->derivatization hplc HPLC-UV derivatization->hplc lcms LC-MS/MS derivatization->lcms gcms GC-MS derivatization->gcms uvvis UV-Vis derivatization->uvvis linearity Linearity hplc->linearity accuracy Accuracy lcms->accuracy precision Precision gcms->precision selectivity Selectivity uvvis->selectivity cross_val Cross-Validation linearity->cross_val accuracy->cross_val precision->cross_val selectivity->cross_val

General workflow for analytical method validation and cross-validation.

method_comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods sensitivity Sensitivity selectivity Selectivity cost Cost/Complexity throughput Throughput hplc HPLC-UV hplc->sensitivity Moderate hplc->selectivity Moderate hplc->cost Moderate hplc->throughput High lcms LC-MS/MS lcms->sensitivity High lcms->selectivity Very High lcms->cost Very High lcms->throughput Moderate gcms GC-MS gcms->sensitivity High gcms->selectivity High gcms->cost High gcms->throughput Moderate uvvis UV-Vis uvvis->sensitivity Low uvvis->selectivity Low uvvis->cost Low uvvis->throughput High

Logical relationship of analytical methods to performance attributes.

References

A Comparative Guide to Evaluating the Therapeutic Index of Novel Benzothiazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index of novel benzothiazine-based drug candidates. It offers an objective comparison of performance with alternative therapies, supported by detailed experimental protocols and data presentation.

Introduction to Therapeutic Index and Benzothiazines

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2][3] A higher TI indicates a wider margin of safety, signifying that a much larger dose is needed to induce a toxic response than to achieve the desired therapeutic effect.[4] Conversely, a low TI suggests a narrow safety margin, necessitating careful dosage monitoring.[2][4]

The TI is typically calculated in preclinical animal studies as the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50).[3][4][5]

  • Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50 [1][2][4]

For in vitro studies, a similar concept, often called the selectivity index (SI), is used. It is calculated as the ratio of the cytotoxic concentration (e.g., IC50 in normal cells) to the effective concentration (e.g., IC50 in target cells or against a specific enzyme).[6]

Benzothiazines and their derivatives are a significant class of heterocyclic compounds containing nitrogen and sulfur, which form the core of numerous molecules with a broad spectrum of biological activities.[7][8][9] These compounds have been extensively investigated for their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties, making them a promising scaffold in drug discovery.[8][10][11][12] Evaluating the therapeutic index of novel benzothiazine candidates is a crucial step in identifying compounds with a favorable risk-benefit profile for further development.

Experimental Protocols for Therapeutic Index Determination

A thorough evaluation of the therapeutic index requires a combination of in vitro and in vivo assays to determine efficacy and toxicity.

A. Cytotoxicity Assay (MTT Assay) against Normal Cells

This protocol determines the concentration of a compound that is toxic to healthy, non-cancerous cells, providing the CC50 (50% cytotoxic concentration).

  • Cell Line: Use a non-cancerous human cell line (e.g., human dermal fibroblasts or normal epithelial cells).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the benzothiazine drug candidates and a vehicle control.

    • Replace the cell culture medium with medium containing the different drug concentrations and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

B. Antiproliferative Efficacy Assay (e.g., against Cancer Cells)

This protocol measures the effectiveness of the compounds in inhibiting the growth of cancer cells, providing the IC50 (50% inhibitory concentration).

  • Cell Lines: Use relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[13][14][15]

  • Procedure: The protocol is identical to the MTT cytotoxicity assay described above, but uses cancer cell lines instead of normal cells. The resulting value is the IC50, which represents the compound's potency.

A. Maximum Tolerated Dose (MTD) and Acute Toxicity (LD50) Study

This study determines the highest dose of the drug that does not cause unacceptable side effects (MTD) or the dose that is lethal to 50% of the animal population (LD50).

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Administer single, escalating doses of the benzothiazine compound to different groups of animals (e.g., via oral gavage or intravenous injection).

    • Observe the animals for a set period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and mortality.

    • Perform a full necropsy and histopathological examination of major organs.

    • The LD50 or TD50 (for specific toxic effects) is calculated using statistical methods like the probit analysis.

B. Efficacy Study in a Disease Model

This study determines the dose of the drug that produces the desired therapeutic effect in 50% of the animal population (ED50).

  • Animal Model: A relevant animal model for the therapeutic indication (e.g., a tumor xenograft model for cancer, a carrageenan-induced paw edema model for inflammation).

  • Procedure:

    • Induce the disease state in the animals.

    • Administer varying doses of the benzothiazine compound to different treatment groups.

    • Include a vehicle control group and a positive control group (treated with a standard-of-care drug).

    • Measure the relevant efficacy endpoint over time (e.g., tumor volume, reduction in inflammation).

    • Calculate the ED50 value by plotting a dose-response curve.

Mandatory Visualizations

Caption: Workflow for determining the therapeutic index of drug candidates.

// Invisible edges for layout control {rank=same; Cytokine; Receptor;} {rank=same; JAK; STAT3;} {rank=same; pSTAT3;} {rank=same; Benzothiazine;}

// Explicitly place Gene inside Nucleus logically subgraph { rank = same; Nucleus; Gene; } }

Caption: Inhibition of the STAT3 signaling pathway by benzothiazine derivatives.

Data Presentation and Comparison

The following tables present hypothetical data for two novel benzothiazine-based drug candidates (BZC-1, BZC-2) compared with a standard-of-care anticancer drug, Doxorubicin.

Table 1: In Vitro Efficacy, Cytotoxicity, and Selectivity Index

CompoundTarget Cell Line (MCF-7) IC50 (µM)Normal Cell Line (Fibroblast) CC50 (µM)Selectivity Index (SI = CC50/IC50)
BZC-1 0.8545.553.5
BZC-2 1.2098.281.8
Doxorubicin 0.455.812.9

Higher SI values are desirable, indicating greater selectivity for cancer cells over normal cells.

Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index in a Mouse Xenograft Model

CompoundEfficacy (ED50, mg/kg)Toxicity (TD50, mg/kg)Therapeutic Index (TI = TD50/ED50)
BZC-1 1015015
BZC-2 1535023.3
Doxorubicin 2.5208

Higher TI values are preferable, indicating a wider safety margin between the effective and toxic doses.

Analysis and Conclusion

Based on the presented data, the novel benzothiazine-based candidates demonstrate a promising safety profile compared to the standard alternative, Doxorubicin.

  • Selectivity: In the in vitro analysis (Table 1), both BZC-1 and BZC-2 exhibit significantly higher Selectivity Indices (53.5 and 81.8, respectively) than Doxorubicin (12.9). This suggests that the novel compounds are more effective at targeting cancer cells while sparing normal cells, potentially leading to fewer side effects.

  • Therapeutic Window: The in vivo data (Table 2) reinforces this finding. BZC-1 and BZC-2 have considerably higher Therapeutic Indices (15 and 23.3) compared to Doxorubicin (8). This wider therapeutic window indicates a greater margin of safety in animal models.[1]

While Doxorubicin shows higher potency (lower IC50 and ED50), its low selectivity and narrow therapeutic index highlight its known toxicity challenges. The novel benzothiazine candidates, particularly BZC-2, offer a more favorable balance between efficacy and safety. These findings strongly support the further preclinical and clinical development of these compounds as potentially safer and more effective therapeutic agents. The unique mechanism of action, such as the potential inhibition of signaling pathways like STAT3, may also offer advantages in treating resistant cancers.[16]

References

A Comparative Analysis of the Antimicrobial Spectrum of Novel 1,4-Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial efficacy of emerging 1,4-benzothiazine compounds, supported by comparative experimental data and standardized protocols.

The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, 1,4-benzothiazine derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative benchmark of newly synthesized 1,4-benzothiazine derivatives, presenting their antimicrobial spectrum against a panel of pathogenic bacteria and fungi. The data herein is collated from recent studies, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel 1,4-benzothiazine derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is benchmarked against standard antimicrobial agents. A lower MIC value indicates greater potency.

Compound Class Derivative Microorganism MIC (µg/mL) Standard Drug Standard Drug MIC (µg/mL) Reference
Tetracyclic 1,4-Benzothiazines 4lAspergillus niger (MTCC 8189)More potent than standardFluconazole-[4]
4tCandida albicans (MTCC 227)More potent than standardFluconazole-[4]
2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazine derivatives Not specifiedBacillus subtilisGood activityAmpicillin Trihydrate (50 µg/mL)- (Zone of inhibition used)[5][6][7]
Not specifiedStreptococcus lactisGood activityAmpicillin Trihydrate (50 µg/mL)- (Zone of inhibition used)[5][6][7]
Substituted 4H-1,4-Benzothiazines VariousEscherichia coli (MTCC 2939)58-158--[8]
VariousBacillus subtilis (MTCC 441)41-124--[8]
VariousStreptomyces griseus (MTCC 1998)85-128-[8]
VariousAspergillus niger (MTCC 281)59-78--[8]
VariousRhizopus stolonifer (MTCC 2591)85-118--[8]

Note: Some studies utilized the disc-diffusion method and reported zones of inhibition rather than MIC values. For the purpose of this guide, their findings are noted as having "good activity" in comparison to the standard.[5][6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of 1,4-benzothiazine derivatives.

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is a standardized protocol for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microbial Strains: The studies utilized a range of Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus niger).[4][8][9]

  • Culture Media: Nutrient broth was typically used for the growth of bacterial strains, while Sabouraud dextrose broth was used for fungal strains.

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Procedure:

    • Serial two-fold dilutions of the synthesized 1,4-benzothiazine derivatives and standard antimicrobial agents are prepared in a 96-well microtiter plate with the appropriate broth.

    • The prepared microbial inoculum is added to each well.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Disc-Diffusion Method (Kirby-Bauer Test)

This method is used for preliminary screening of antimicrobial activity.

  • Agar Plates: Mueller-Hinton agar is commonly used for bacterial testing, while Sabouraud dextrose agar is used for fungal testing.

  • Procedure:

    • A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.

    • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL).[5]

    • The discs are placed on the surface of the inoculated agar plate.

    • Standard antibiotic discs (e.g., Ampicillin) are used as positive controls.

    • The plates are incubated under appropriate conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing, from preparation to data analysis.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis culture Microbial Culture (Bacteria/Fungi) inoculum Inoculum Preparation (0.5 McFarland) culture->inoculum inoculation Inoculation of Plates/Wells inoculum->inoculation compounds Test Compounds & Standard Drugs dilution Serial Dilution (for MIC) compounds->dilution disc_prep Disc Impregnation (for Disc-Diffusion) compounds->disc_prep media Culture Media (Broth/Agar) media->inoculation dilution->inoculation disc_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination Broth Dilution zone_measurement Zone of Inhibition Measurement (mm) incubation->zone_measurement Disc-Diffusion comparison Comparison with Standard Drugs mic_determination->comparison zone_measurement->comparison

Antimicrobial Susceptibility Testing Workflow

References

Safety Operating Guide

Proper Disposal of 3,4-Dihydro-2H-1,4-benzothiazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of 3,4-Dihydro-2H-1,4-benzothiazine, a compound recognized as an irritant and harmful if ingested, inhaled, or in contact with skin. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Identification and Segregation

Proper identification and segregation of waste are the foundational steps for safe disposal. This compound waste is classified as hazardous and must not be mixed with non-hazardous waste or other incompatible chemical waste streams.

Waste Streams:

  • Solid Waste: Includes pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and residues from reaction vessels.

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware.

Step-by-Step Disposal Protocol

1. Solid Waste Disposal:

  • Step 1: Collection. Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Step 2: Labeling. The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Step 3: Storage. Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.

  • Step 4: Disposal. Arrange for pickup and disposal by a licensed hazardous waste management company.

2. Liquid Waste Disposal:

  • Step 1: Collection. Collect all liquid waste containing this compound in a designated, leak-proof, and sealable container.

  • Step 2: Labeling. Clearly label the container with "Hazardous Waste," the chemical name, and approximate concentration.

  • Step 3: Storage. Store the container in a secondary containment tray within a designated SAA.

  • Step 4: Disposal. Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor for disposal.

3. Sharps Waste Disposal:

  • Step 1: Collection. Place all sharps contaminated with this compound in a designated, puncture-resistant sharps container.

  • Step 2: Labeling. The sharps container must be clearly labeled as "Hazardous Waste Sharps" and include the chemical name.

  • Step 3: Disposal. Once the container is full, seal it and arrange for disposal through your institution's hazardous waste program.

Quantitative Data for Laboratory Waste Management

The following table provides illustrative quantitative parameters relevant to the disposal of laboratory chemical waste. These are general guidelines and may vary based on local regulations.

ParameterGuideline ValueRegulation/Guideline Source
pH Range for Aqueous Waste 5.5 - 10.5General laboratory safety manuals
Maximum Container Volume 20 Liters (5 Gallons)Institutional EHS guidelines
Satellite Accumulation Area (SAA) Limit 55 GallonsU.S. Environmental Protection Agency (EPA)
Maximum Storage Time in SAA 180 days (for Small Quantity Generators)U.S. Environmental Protection Agency (EPA)

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, follow this decontamination protocol:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone, ethanol) in which this compound is soluble. Collect the rinsate as hazardous liquid waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste disposal Arrange for Pickup by Licensed Waste Disposal Service store_waste->disposal

Caption: Disposal workflow for this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.

Essential Safety and Operational Guide for Handling 3,4-Dihydro-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,4-Dihydro-2H-1,4-benzothiazine. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an Acute Toxicity Category 4 substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate PPE is mandatory to prevent exposure through these routes.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Primary Gloves: Butyl rubber or Viton. Secondary Gloves (for incidental contact): Double-gloving with heavyweight nitrile gloves (>8 mil).Provides a primary barrier against dermal absorption. Nitrile gloves offer poor resistance to aromatic amines and should not be used for prolonged contact.[2][3]
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1]Protects eyes from splashes and airborne particles. A face shield offers broader facial protection.
Body Protection A lab coat, fully buttoned. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or coveralls are required.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is likely.Protects against the inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_ppe Gather & Inspect PPE prep_spill Prepare Spill Kit don_ppe Don PPE prep_spill->don_ppe weigh_chem Weigh Chemical in Fume Hood conduct_exp Conduct Experiment decon_area Decontaminate Work Area conduct_exp->decon_area dispose_waste Segregate & Dispose of Waste doff_ppe Doff PPE wash_hands Wash Hands Thoroughly

Caption: A streamlined workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation:

    • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1]

    • PPE Inspection: Before starting, inspect all PPE for damage or defects. Ensure gloves are of the appropriate material and thickness.

    • Spill Kit: Have a spill kit readily available that is appropriate for aromatic amines. This should include absorbent materials, decontamination solutions, and designated waste bags.

  • Handling:

    • Donning PPE: Put on all required PPE before entering the designated handling area.

    • Weighing: When weighing the solid, use a spatula and weigh paper. Perform this task in a fume hood to control airborne particles.

    • Experimental Use: Keep containers of the chemical sealed when not in use. Handle all solutions and reactions within the fume hood.

  • Cleanup:

    • Decontamination: For spills, first absorb the material with an inert absorbent. Then, decontaminate the surface by wiping with a mild acidic solution (e.g., 5% acetic acid) to form a more soluble salt, followed by wiping with a cloth dampened with methanol. Finally, wash the area with soap and water.[4]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

    • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan

All waste materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Disposal Protocol

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solids (Gloves, Weigh Paper, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsates) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Proof Hazardous Sharps Container sharps_waste->sharps_container

Caption: Segregation of waste streams for the disposal of this compound.

Detailed Disposal Procedures:

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials from spills, and any other solid materials that have come into contact with the chemical. Place these in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses from decontamination should be collected in a compatible, sealed liquid hazardous waste container. Do not pour any waste containing this chemical down the drain.

  • Disposal Request: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the chemical name and associated hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-1,4-benzothiazine
Reactant of Route 2
3,4-Dihydro-2H-1,4-benzothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.